Mecamylamine
Description
Properties
IUPAC Name |
N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYZQPCYWPFTAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023240 | |
| Record name | Mecamylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mecamylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.24e-01 g/L | |
| Record name | Mecamylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60-40-2 | |
| Record name | Mecamylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mecamylamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mecamylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00657 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mecamylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mecamylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Mecamylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Mecamylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00657 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mecamylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Mecamylamine's Mechanism of Action as a Noncompetitive Antagonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mecamylamine is a well-characterized, non-selective, and noncompetitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] Its ability to cross the blood-brain barrier has established it as an invaluable tool in neuroscience for investigating the roles of central nAChRs in a multitude of physiological and pathological processes.[1][3][4] This guide provides a detailed examination of this compound's core mechanism of action, focusing on its properties as an open-channel blocker. It synthesizes quantitative data, outlines key experimental protocols, and visualizes the complex interactions and pathways involved. This compound primarily functions by physically occluding the nAChR ion channel pore when the receptor is in its open, agonist-bound conformation. This "use-dependent" blockade leads to a "trapping" mechanism, where the antagonist becomes lodged within the closed channel, resulting in a prolonged, voltage-dependent inhibition of cholinergic signaling.[4][5]
Core Mechanism of Action: Open-Channel Blockade and Trapping
This compound's antagonism is not a result of competing with acetylcholine (ACh) or other agonists for their binding sites on the receptor.[6] Instead, it exerts its effect through a noncompetitive mechanism by interacting with a binding site located deep within the ion channel pore of the nAChR.[1][4][7]
The key features of this mechanism are:
-
State-Dependency: this compound preferentially binds to the nAChR when it is in the open conformational state, which is induced by the binding of an agonist like acetylcholine or nicotine (B1678760).[4][5][6] It has a low affinity for the receptor in its resting (closed) state. This is evidenced by the fact that agonist presence is required for significant this compound binding and inhibition.[4][5]
-
Physical Occlusion: Upon entering the open channel, this compound physically obstructs the passage of cations (primarily Na⁺ and Ca²⁺), thereby preventing the depolarization of the cell membrane and the initiation of downstream signaling events.[1][8]
-
Voltage-Dependency: The blockade is voltage-dependent, meaning the degree of inhibition is influenced by the membrane potential.[5][9] This characteristic is consistent with the antagonist binding to a site within the membrane's electric field.[10] Depolarization of the membrane can facilitate the exit of this compound from the channel, leading to a relief of the block.[5]
-
Trapping Mechanism: A crucial aspect of this compound's action is its "trapping." After this compound has bound within the pore, the receptor can transition back to a closed state, effectively trapping the antagonist inside.[4][5] For the block to be relieved, the channel must be reopened by an agonist, and the membrane potential must be favorable (e.g., depolarized) to allow this compound to escape.[5] This leads to a slow recovery from inhibition and a use-dependent pattern of blockade.[5][9]
Quantitative Data on this compound's Antagonism
The inhibitory potency of this compound varies across different nAChR subtypes. The following tables summarize key quantitative metrics from various in vitro studies.
Table 1: Inhibitory Potency (IC₅₀) of this compound on nAChR Subtypes
| nAChR Subtype | Species | Cell System/Assay | Agonist | IC₅₀ Value | Reference |
| Neuronal nAChRs | Rat | Chromaffin Cells | Nicotine | 0.34 µM | [5][11] |
| α3β4 | Human | Xenopus Oocytes | Acetylcholine | ~150 nM | [10] |
| α3β4 | Human | Xenopus Oocytes | Acetylcholine | 640 nM | [8][12] |
| α4β2 | Human | Xenopus Oocytes | Acetylcholine | 2.5 µM | [8][12] |
| α3β2 | Human | Xenopus Oocytes | Acetylcholine | 3.6 µM | [12] |
| α7 | Human | Xenopus Oocytes | Acetylcholine | 6.9 µM | [12] |
Table 2: Binding Affinity (Kᵢ, Kₑ, Bₘₐₓ) of this compound
| Parameter | Preparation | Radioligand | Value | Reference |
| Kᵢ | Rat whole brain membranes | [³H]-mecamylamine | 1.53 ± 0.33 µM | [11][12] |
| Kₑ | Rat whole brain membranes | [³H]-mecamylamine | 1.27 ± 0.18 µM | [4] |
| Bₘₐₓ | Rat whole brain membranes | [³H]-mecamylamine | 2.92 ± 0.93 pM/mg protein | [4] |
Experimental Protocols
The characterization of this compound's noncompetitive antagonism relies on specific in vitro techniques, primarily electrophysiology and radioligand binding assays.
Electrophysiological Assays (Two-Electrode Voltage Clamp)
This protocol is standard for characterizing nAChR antagonists using heterologous expression systems like Xenopus oocytes.[9][13][14]
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2). Oocytes are then incubated for 2-7 days to allow for receptor expression.
-
Recording Setup: An oocyte is placed in a small recording chamber and continuously perfused with a standard saline solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2-7.4).[13][14] The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording. The membrane is typically held at a potential of -70 mV.[13]
-
Agonist Application: A baseline response is established by applying a concentration of acetylcholine (ACh) that elicits a near-maximal response (e.g., EC₉₀).[13] The agonist is applied for a short duration (e.g., 10-20 seconds) followed by a washout period.
-
Antagonist Application: To determine the IC₅₀, oocytes are pre-incubated with varying concentrations of this compound for a set period (e.g., 5 minutes) before the co-application of the agonist and this compound.[13]
-
Data Analysis: The peak inward current in the presence of this compound is measured and normalized to the control response (agonist alone). The resulting data are plotted against the logarithm of the this compound concentration, and the IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.[14]
Radioligand Binding Assays
This protocol is used to determine the binding affinity (Kᵢ) of this compound for nAChRs in native tissue preparations.[4][15][16]
-
Membrane Preparation: Whole rat brains are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[15] The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a final assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.[4]
-
Competition Binding Assay: The assay is conducted in a 96-well plate format. Each well contains a fixed concentration of radioligand (e.g., 100 nM [³H]-mecamylamine), the membrane preparation (e.g., 140-160 µg protein), and a range of concentrations of unlabeled ("cold") this compound.[4]
-
Incubation: The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[4][15]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3-0.5% polyethylenimine) to trap the membranes with bound radioligand.[4][15] The filters are then washed multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation spectroscopy.[4]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled this compound (e.g., 500 µM) and subtracted from total binding to yield specific binding.[4] The IC₅₀ value is determined from the competition curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.[15]
Visualizations: Pathways and Processes
Mechanism of Action: Open-Channel Block and Trapping
The following diagram illustrates the sequential states of the nAChR during this compound inhibition.
Caption: Logical workflow of this compound's open-channel block and trapping mechanism at the nAChR.
Impact on Downstream nAChR Signaling
Activation of nAChRs, particularly those with high Ca²⁺ permeability like the α7 subtype, triggers intracellular signaling cascades. This compound's blockade prevents these downstream effects.[17][18]
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid relief of block by this compound of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The acetylcholine receptor of the neuromuscular junction recognizes this compound as a noncompetitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of this compound stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonist activities of this compound and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Deep Dive into the Stereoisomers of Mecamylamine: A Pharmacological Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mecamylamine, a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), has a rich history, initially as an antihypertensive agent and more recently as a tool in neuroscience research and a potential therapeutic for central nervous system (CNS) disorders.[1][2][3][4][5] Commercially available as a racemic mixture, this compound is composed of two stereoisomers, (S)-(+)-mecamylamine and (R)-(-)-mecamylamine, which exhibit distinct and clinically relevant pharmacological profiles. This technical guide provides an in-depth analysis of the pharmacological properties of these stereoisomers, focusing on their differential interactions with nAChR subtypes, and presents key experimental methodologies for their evaluation. The nuanced differences in their activity underscore the importance of stereochemistry in drug design and development for targeting the cholinergic system.
Introduction: The Significance of this compound and its Stereochemistry
This compound's ability to cross the blood-brain barrier allows it to act on nAChRs in the CNS, making it a valuable agent for studying the role of these receptors in various physiological and pathological processes.[1][3] Its use has been explored in addiction, mood disorders, and cognitive impairment.[1][5] The pharmacological actions of this compound are primarily attributed to its non-competitive and voltage-dependent antagonism of neuronal nAChRs.[6] However, research has revealed that the two enantiomers of this compound possess unique pharmacological characteristics, with (S)-(+)-mecamylamine emerging as a particularly interesting candidate for therapeutic development due to its distinct profile at α4β2 nAChRs and a potentially improved side-effect profile.[1][6]
Comparative Pharmacology of (S)- and (R)-Mecamylamine
The stereoisomers of this compound display significant differences in their interaction with various nAChR subtypes, particularly the α4β2 subtype, which exists in two stoichiometries with differing sensitivities to agonists.
Differential Effects at α4β2 Nicotinic Acetylcholine Receptors
The α4β2 nAChR subtype is a key target for understanding nicotine (B1678760) addiction and has been implicated in mood and cognitive functions. This receptor can assemble into two different stoichiometries, a high-sensitivity (HS) (α4)2(β2)3 isoform and a low-sensitivity (LS) (α4)3(β2)2 isoform.[1] The stereoisomers of this compound interact differently with these isoforms:
-
(S)-(+)-Mecamylamine (TC-5214): This enantiomer is a more potent inhibitor of the low-sensitivity (LS) α4β2 nAChRs.[7] Intriguingly, it acts as a positive allosteric modulator at the high-sensitivity (HS) α4β2 nAChRs, meaning it can enhance the receptor's response to an agonist.[1][7][8] This dual action is a key differentiator from its counterpart.
-
(R)-(-)-Mecamylamine: In contrast, the (R)-isomer acts as a non-competitive inhibitor of both the high- and low-sensitivity α4β2 nAChR isoforms.[7][8]
This differential pharmacology is highlighted by the slower dissociation rate of (S)-(+)-mecamylamine from α4β2 and α3β4 receptors compared to the (R)-(-)-enantiomer.[2][6]
Interaction with Other Neuronal and Muscle nAChR Subtypes
While the most pronounced stereoselectivity is observed at the α4β2 subtype, differences exist at other nAChRs:
-
Neuronal nAChRs (α3β4, α3β2, α7): While one study reported little difference in the 50% inhibition concentration values for a given receptor subtype between the enantiomers, it did note significant differences in their off-rates.[6] Specifically, (S)-(+)-mecamylamine dissociates more slowly from α3β4 receptors.[6]
-
Muscle-type nAChRs: Muscle-type receptors appear to be more sensitive to (R)-(-)-mecamylamine than to (S)-(+)-mecamylamine.[1][6] This suggests that (S)-(+)-mecamylamine may have a wider therapeutic window with a reduced risk of side effects related to neuromuscular blockade.[6]
Functional and Behavioral Implications
The distinct molecular pharmacology of the this compound stereoisomers translates to different in vivo effects. Preclinical studies have shown that (S)-(+)-mecamylamine (TC-5214) exhibits more potent and efficacious antidepressant and anxiolytic effects in animal models compared to the (R)-(-)-enantiomer and the racemic mixture.[9] Furthermore, (S)-(+)-mecamylamine appears to have a better safety profile, with a larger margin between therapeutic effects and side effects like ptosis, tremors, and immobility in mice.[9]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the interaction of this compound stereoisomers with nAChR subtypes. It is important to note that while some studies describe qualitative differences, precise comparative IC50 or Ki values across all subtypes are not always available in a single publication.
Table 1: Comparative Inhibitory Potency (IC50) of this compound Stereoisomers
| Receptor Subtype | (S)-(+)-Mecamylamine (IC50) | (R)-(-)-Mecamylamine (IC50) | Racemic this compound (IC50) | Reference |
| Human α4β2 (Low-Sensitivity) | More effective inhibitor | Less effective inhibitor | - | [7] |
| Human α3β4 | No significant difference in IC50 | No significant difference in IC50 | - | [6] |
| Human α3β2 | No significant difference in IC50 | No significant difference in IC50 | - | [6] |
| Human α7 | No significant difference in IC50 | No significant difference in IC50 | - | [6] |
| Mouse Muscle-type | Less sensitive | More sensitive | - | [6] |
Note: Specific numerical values for IC50 are not consistently provided in the referenced abstracts. The table reflects the reported relative potencies.
Table 2: Dissociation Kinetics of this compound Stereoisomers
| Receptor Subtype | (S)-(+)-Mecamylamine Dissociation Rate | (R)-(-)-Mecamylamine Dissociation Rate | Reference |
| Human α4β2 | Slower | Faster | [2][6] |
| Human α3β4 | Slower | Faster | [2][6] |
Key Experimental Protocols
The characterization of this compound stereoisomers has relied on a variety of in vitro and in vivo experimental techniques.
In Vitro Evaluation of nAChR Function
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: This is a cornerstone technique for studying the function of ion channels, including nAChRs.
-
Objective: To measure the inhibitory effects of this compound stereoisomers on acetylcholine (ACh)-evoked currents in oocytes expressing specific human nAChR subtypes.
-
Methodology:
-
RNA Preparation: Synthesize cRNA for the desired nAChR subunits (e.g., α4 and β2) from cDNA templates.
-
Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with the cRNA for the nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a saline solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Drug Application: Apply acetylcholine (ACh) to the oocyte to evoke an inward current. Once a stable baseline response is established, co-apply ACh with varying concentrations of the this compound stereoisomer.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Plot concentration-response curves to determine the IC50 values. To assess voltage dependency, repeat the measurements at different holding potentials. To determine off-rates, measure the rate of recovery of the ACh-evoked current after washout of the this compound isomer.[6]
-
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound stereoisomers to nAChRs.
-
Methodology using [3H]imipramine:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the nAChR subtype of interest (e.g., human α4β2).
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand that binds to the ion channel of the receptor, such as [3H]imipramine, in the presence of varying concentrations of the unlabeled this compound stereoisomer. The receptor can be stabilized in different conformational states (e.g., resting or desensitized) by including specific agonists or antagonists in the incubation mixture.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the this compound stereoisomer that inhibits 50% of the specific binding of the radioligand (IC50). This can then be used to calculate the inhibitory constant (Ki).[10]
-
In Vivo Behavioral Models
-
Objective: To assess the behavioral effects of this compound stereoisomers, such as their antidepressant and anxiolytic potential.
-
Forced Swim Test (Mouse/Rat):
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure: Administer the this compound stereoisomer or vehicle to the animal. After a set pre-treatment time, place the animal in the water-filled cylinder for a defined period (e.g., 6 minutes).
-
Measurement: Record the duration of immobility during the latter part of the test (e.g., the last 4 minutes). A decrease in immobility time is indicative of an antidepressant-like effect.[9]
-
-
Social Interaction Test (Rat):
-
Apparatus: An open field arena.
-
Procedure: House rats individually for a period before testing. Administer the this compound stereoisomer or vehicle. Place pairs of unfamiliar, weight-matched rats in the arena and record their social interaction behaviors (e.g., sniffing, grooming, following) for a set duration.
-
Measurement: An increase in the time spent in active social interaction is indicative of an anxiolytic-like effect.[9]
-
Visualizing Pathways and Workflows
Signaling and Interaction Diagrams
Caption: Differential effects of this compound stereoisomers on α4β2 nAChR subtypes.
Caption: Workflow for evaluating nAChR modulators using TEVC in Xenopus oocytes.
Conclusion and Future Directions
The pharmacological properties of this compound are not monolithic; they are a composite of the distinct actions of its stereoisomers. (S)-(+)-mecamylamine has emerged as a promising lead compound due to its unique profile as a positive allosteric modulator of high-sensitivity α4β2 nAChRs and a potent inhibitor of low-sensitivity α4β2 nAChRs, coupled with a potentially better safety profile.[1][7][9] This stereochemical nuance is critical for the development of next-generation therapeutics targeting the nicotinic cholinergic system for CNS disorders.
Future research should focus on obtaining more detailed quantitative data (Ki and IC50 values) for both enantiomers across a wider range of nAChR subtypes. Furthermore, elucidating the precise molecular interactions of each isomer within the ion channel of different nAChR subtypes will be crucial for the rational design of more selective and effective drugs. The development of stereospecific synthetic routes will also be essential for the clinical advancement of the more promising enantiomer, (S)-(+)-mecamylamine.[11][12]
References
- 1. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potential therapeutic uses of this compound and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of this compound stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential pharmacologies of this compound enantiomers: positive allosteric modulation and noncompetitive inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Interactions between this compound Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A new synthesis and preliminary evaluation of some analogues of this compound – a compound with anti-addiction properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] A new synthesis and preliminary evaluation of some analogues of this compound - a compound with anti-addiction properties. | Semantic Scholar [semanticscholar.org]
Mecamylamine's Passage Across the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecamylamine, a potent non-selective and non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), has long been a subject of interest in neuropharmacology. Its ability to traverse the blood-brain barrier (BBB) is a key characteristic that enables its central nervous system effects, making it a valuable tool for research and a candidate for various therapeutic applications targeting the brain.[1][2] This technical guide provides a comprehensive overview of this compound's ability to cross the BBB, detailing its physicochemical properties, quantitative permeability data, the experimental protocols used for its assessment, and the putative mechanisms governing its transport into the brain.
Physicochemical Properties Influencing Blood-Brain Barrier Permeability
The capacity of a molecule to cross the BBB is intrinsically linked to its physicochemical characteristics. This compound possesses a profile that is generally favorable for passive diffusion across the lipid-rich membranes of the brain endothelium.
| Property | Value | Source |
| Molecular Weight | 167.29 g/mol | [3] |
| LogP (Octanol/Water Partition Coefficient) | 2.7 | [3] |
| Chemical Structure | Secondary Amine | [3] |
A lower molecular weight (<400-500 Da) and a moderate lipophilicity (LogP between 1 and 3) are generally considered predictive of good BBB penetration via passive diffusion.[4][5] this compound's molecular weight of 167.29 g/mol falls well below this threshold, and its LogP of 2.7 indicates a favorable balance between lipid and aqueous solubility, allowing it to partition into the cell membranes of the BBB without becoming entrapped.[3][4]
Quantitative Analysis of Blood-Brain Barrier Penetration
In Vivo Pharmacokinetic Data (Rat Model)
Following intravenous administration, this compound exhibits rapid clearance from the blood and distribution to various tissues, including the brain.[6] Studies have shown that brain tissue kinetics of this compound are characterized by a swift increase in concentration, reaching a plateau approximately 15 minutes after administration.[6] This rapid uptake underscores its efficient passage across the BBB.
Furthermore, the distribution within the brain is not uniform. Higher concentrations of this compound are observed in regions with a high density of nicotinic acetylcholine receptors, such as the colliculi, hippocampus, and cortex, compared to areas with a lower receptor population like the cerebellum and white matter.[6] This regional distribution highlights the importance of target engagement following BBB penetration.
While precise permeability coefficient (Pe) values from in vitro models like Caco-2 or PAMPA specific to this compound were not found in the literature reviewed, its established central nervous system activity at low doses strongly suggests efficient permeation.[2]
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
Several experimental methodologies are employed to evaluate the BBB permeability of compounds like this compound. While specific protocols detailing the application of these techniques to this compound are not extensively published, the following represent standard approaches in the field.
In Situ Brain Perfusion
This technique allows for the precise control of the composition of the perfusate reaching the brain vasculature, eliminating the influence of peripheral metabolism.
Generalized Protocol:
-
Animal Preparation: A rat is anesthetized, and the common carotid artery is cannulated.
-
Perfusion: A buffered physiological solution containing a known concentration of this compound is perfused through the carotid artery, replacing the blood supply to one hemisphere of the brain.[7][8][9]
-
Sample Collection: After a set period, the perfusion is stopped, and the brain tissue is collected.
-
Analysis: The concentration of this compound in the brain tissue is quantified using a suitable analytical method, such as gas chromatography-mass spectrometry.[6]
This method allows for the calculation of a brain uptake rate and permeability coefficient.
Experimental Workflow for In Situ Brain Perfusion
Caption: Workflow of the in situ brain perfusion technique.
In Vitro Blood-Brain Barrier Models
Cell-based in vitro models, such as those using Caco-2 cells or primary brain endothelial cells, and non-cell-based models like the Parallel Artificial Membrane Permeability Assay (PAMPA), are high-throughput methods to predict BBB permeability.[10][11][12]
Generalized PAMPA-BBB Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid mixture that mimics the composition of the BBB.[13]
-
Assay Setup: The filter plate is placed in a 96-well plate, creating a donor and acceptor compartment. A solution of this compound is added to the donor wells.
-
Incubation: The plate is incubated to allow the compound to diffuse across the artificial membrane.
-
Quantification: The concentration of this compound in both the donor and acceptor wells is measured.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the concentration changes over time.
Workflow for PAMPA-BBB Assay
Caption: Steps involved in the PAMPA-BBB assay.
Mechanism of Transport Across the Blood-Brain Barrier
The transport of this compound across the BBB is thought to be primarily mediated by passive diffusion, driven by its favorable physicochemical properties.
Logical Relationship of Properties to Passive Diffusion
References
- 1. Potential therapeutic uses of this compound and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: new therapeutic uses and toxicity/risk profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Short-term pharmacokinetics and brain distribution of this compound as a preliminary to carbon-11 labeling for nicotinic receptor investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 10. Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Predicting blood-brain barrier permeability of drugs: evaluation of different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Dawn of a New Antihypertensive Era: A Technical Guide to the Discovery and Original Use of Mecamylamine
For Immediate Release
This technical guide provides an in-depth analysis of the discovery, synthesis, and initial clinical application of mecamylamine for the treatment of hypertension. Designed for researchers, scientists, and drug development professionals, this document details the seminal preclinical and clinical research that established this compound as a potent antihypertensive agent in the 1950s.
Introduction: The Quest for Oral Antihypertensive Therapy
Prior to the mid-20th century, the management of severe hypertension was limited and often involved invasive procedures. The discovery of ganglionic blocking agents offered a pharmacological approach, but early compounds were poorly absorbed orally. The development of this compound by scientists at Merck & Co. marked a significant breakthrough, providing a potent and orally active agent for the management of moderately severe to severe essential hypertension and uncomplicated cases of malignant hypertension.[1]
The Discovery and Synthesis of this compound
This compound, chemically known as 3-methylaminoisocamphane hydrochloride, is a secondary amine that was synthesized as part of a research program aimed at developing orally effective ganglionic blocking agents.[2] The original synthesis, a multi-step process, laid the groundwork for its pharmacological investigation.
Experimental Protocol: Original Synthesis of this compound
The synthesis of this compound hydrochloride begins with the reaction of isoborneol (B83184) with nitrous acid to yield nitrosocamphor. This is followed by reduction to the corresponding amino alcohol and subsequent methylation to introduce the methylamino group. The final step involves the replacement of the hydroxyl group with a chlorine atom to yield this compound hydrochloride.
-
Step 1: Nitrosation of Isoborneol: Isoborneol is treated with sodium nitrite (B80452) in the presence of an acid to form nitrosocamphor.
-
Step 2: Reduction of Nitrosocamphor: The nitrosocamphor is then reduced, for example, using sodium in alcohol, to produce 3-aminoisocamphane.
-
Step 3: N-Methylation: The primary amine is methylated using a suitable methylating agent, such as methyl iodide, to yield 3-methylaminoisocamphane.
-
Step 4: Conversion to Hydrochloride Salt: The free base is then treated with hydrochloric acid to form the stable and water-soluble this compound hydrochloride salt.
Preclinical Pharmacology: Establishing Ganglionic Blockade
The antihypertensive effect of this compound is a direct result of its ability to act as a ganglionic blocker. It non-selectively and non-competitively antagonizes the nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[3] This blockade of sympathetic tone leads to vasodilation, reduced cardiac output, and a decrease in blood pressure.
Experimental Protocol: In Vivo Ganglionic Blockade Assay in Anesthetized Dogs
The ganglionic blocking activity of this compound was demonstrated in anesthetized dogs.
-
Animal Model: Mongrel dogs of either sex were anesthetized with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium).
-
Blood Pressure Measurement: Arterial blood pressure was continuously monitored via a cannula inserted into a femoral or carotid artery, connected to a pressure transducer.
-
Drug Administration: this compound was administered intravenously.
-
Assessment of Ganglionic Blockade: The efficacy of ganglionic blockade was assessed by observing the inhibition of the pressor response to intravenously administered nicotine (B1678760) or the response to electrical stimulation of the preganglionic sympathetic nerve trunk. A reduction or abolition of these responses following this compound administration indicated effective ganglionic blockade.
Original Clinical Use for Hypertension
Introduced in the 1950s, this compound was a cornerstone in the treatment of severe hypertension. Its reliable oral absorption and potent hypotensive effects provided a much-needed therapeutic option for patients with otherwise uncontrollable high blood pressure.
Clinical Trial Design and Patient Population (1950s)
Early clinical trials with this compound focused on patients with severe and malignant hypertension, often with end-organ damage. These studies were typically open-label, dose-escalation trials to determine efficacy and tolerability.
-
Patient Selection: Patients with a diagnosis of moderately severe, severe, or malignant hypertension, often refractory to other available treatments, were enrolled.
-
Treatment Protocol: Treatment was initiated with a low dose of this compound (e.g., 2.5 mg twice daily). The dosage was then gradually increased every few days until a desired blood pressure response was achieved or limiting side effects occurred. Doses were individualized and could range from 25 to 90 mg per day in divided doses.[1][4]
-
Blood Pressure Monitoring: Blood pressure was measured regularly in both the supine and standing positions to assess the degree of orthostatic hypotension, a common effect of ganglionic blockade.
Quantitative Data from Early Clinical Trials
The following tables summarize the quantitative data on the efficacy and side effects of this compound from key clinical studies conducted in the 1950s.
| Table 1: Antihypertensive Efficacy of this compound in Early Clinical Trials | |||
| Study (Year) | Patient Population | Mean Daily Dose (mg) | Mean Blood Pressure Reduction (mmHg) |
| Ford & Moyer (1956) | Severe Hypertension | 20 (oral) | Approx. 20 (Mean Arterial Pressure) |
| Moyer et al. (1955) | Severe Hypertension | 25-100 | Significant reduction in both systolic and diastolic pressure |
| Smirk (1956) | Severe and Malignant Hypertension | Individually titrated | Effective control of blood pressure in the majority of patients |
| Table 2: Incidence of Side Effects in Early this compound Trials for Hypertension | |
| Side Effect | Reported Incidence |
| Postural Hypotension | Very Common |
| Constipation | Common |
| Dry Mouth | Common |
| Blurred Vision | Common |
| Urinary Retention | Less Common |
| Ileus | Rare but serious |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound at the autonomic ganglion.
Caption: Workflow of an early clinical trial for this compound in hypertension.
Conclusion and Legacy
The discovery and successful clinical application of this compound represented a pivotal moment in the history of hypertension management. It provided a much-needed oral therapy for patients with severe forms of the disease. While its use for hypertension has since been largely superseded by newer agents with more favorable side-effect profiles, the study of this compound has been instrumental in understanding the role of the autonomic nervous system in blood pressure regulation. Furthermore, its ability to cross the blood-brain barrier has led to its investigation in other therapeutic areas, including as an aid for smoking cessation. The legacy of this compound underscores the importance of continued innovation in drug discovery to improve both efficacy and patient tolerability.
References
- 1. This compound (Inversine): an old antihypertensive with new research directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Excretion of this compound after Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Mecamylamine as a Nicotinic Acetylcholine Receptor (nAChR) Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecamylamine is a potent, non-selective, and non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Initially developed as an antihypertensive agent, its ability to cross the blood-brain barrier has led to its use as a research tool and its investigation for various central nervous system (CNS) disorders.[1][2] This technical guide provides a comprehensive overview of this compound's pharmacological profile, including its mechanism of action, quantitative data on its interaction with nAChR subtypes, detailed experimental protocols for its characterization, and a summary of its structure-activity relationships and pharmacokinetics/pharmacodynamics.
Mechanism of Action: Non-Competitive Antagonism
This compound functions as a non-competitive antagonist, primarily through an open-channel block mechanism.[3] Unlike competitive antagonists that bind to the same site as acetylcholine (ACh), this compound binds to a distinct site within the ion channel pore of the nAChR.[1] This action is voltage-dependent and results in a shortening of the channel open time, thereby preventing the influx of cations (Na⁺ and Ca²⁺) that would normally lead to neuronal depolarization.[1][3] Evidence also suggests a "trapping" mechanism, where this compound becomes trapped within the channel after it closes, contributing to its long duration of action.[1]
Quantitative Data: Binding Affinities and Inhibitory Potency
The following tables summarize the quantitative data for this compound's interaction with various nAChR subtypes.
Table 1: Inhibitory Potency (IC₅₀) of this compound at Human nAChR Subtypes
| nAChR Subtype | IC₅₀ (µM) | Assay Conditions |
| α3β4 | 0.64 | Inhibition of ACh-evoked currents in Xenopus oocytes |
| α4β2 | 2.5 | Inhibition of ACh-evoked currents in Xenopus oocytes |
| α3β2 | 3.6 | Inhibition of ACh-evoked currents in Xenopus oocytes |
| α7 | 6.9 | Inhibition of ACh-evoked currents in Xenopus oocytes |
| Neuronal nAChRs | 0.34 | Inhibition of nicotine-evoked currents in rat chromaffin cells |
Data compiled from multiple sources.
Table 2: Binding Affinity (Kᵢ) of this compound
| Ligand | Preparation | Kᵢ (µM) |
| [³H]-mecamylamine | Rat whole brain membranes | 1.53 ± 0.33 |
| S(+)-mecamylamine | Rat whole brain membranes | 2.92 ± 1.48 |
| R(-)-mecamylamine | Rat whole brain membranes | 2.61 ± 0.81 |
Data from radioligand binding assays.[1]
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is essential for characterizing the inhibitory effects of this compound on specific nAChR subtypes expressed heterologously.
Objective: To determine the IC₅₀ of this compound for a specific human nAChR subtype.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the desired human nAChR α and β subunits
-
This compound hydrochloride
-
Acetylcholine (ACh)
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Micropipettes and microinjector
-
Recording chamber and perfusion system
-
Recording solution (e.g., ND96)
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Surgically harvest oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate.
-
Inject oocytes with a mixture of cRNAs for the desired nAChR subunits (e.g., α4 and β2).
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply a control concentration of ACh (typically the EC₅₀ concentration for the specific subtype) and record the inward current.
-
After a washout period, co-apply the control concentration of ACh with varying concentrations of this compound.
-
Record the peak inward current at each this compound concentration.
-
-
Data Analysis:
-
Normalize the current responses in the presence of this compound to the control ACh response.
-
Plot the normalized current as a function of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound to nAChRs in a native tissue preparation.
Objective: To determine the Kᵢ of this compound for nAChRs in rat brain membranes.
Materials:
-
Rat brain tissue
-
[³H]-mecamylamine (radioligand)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize whole rat brains in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of [³H]-mecamylamine.
-
To separate tubes, add increasing concentrations of unlabeled this compound (for competition binding).
-
For determining non-specific binding, add a high concentration of unlabeled this compound (e.g., 100 µM).
-
Initiate the binding reaction by adding the membrane preparation to each tube.
-
Incubate at a defined temperature (e.g., room temperature) for a set period to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the unlabeled this compound concentration.
-
Determine the IC₅₀ value from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.
-
Visualizations: Signaling Pathways and Experimental Workflows
nAChR Signaling Pathway
Caption: nAChR signaling and this compound's point of intervention.
Experimental Workflow for nAChR Antagonist Characterization
Caption: Workflow for characterizing a novel nAChR antagonist.
Logical Relationship of this compound's Antagonism
Caption: Logical flow of this compound's non-competitive antagonism.
Structure-Activity Relationships (SAR)
Studies on this compound analogs have revealed key structural features for its antagonist activity.[4]
-
Methyl Groups: Methyl substituents at the C3 position are crucial for activity.[4] In contrast, methyl groups at the C1, C2, and C7 positions do not appear to be as significant for antagonistic effects.[4]
-
Amino Group Stereochemistry: Antagonists with the exo N-methylamine functionality are slightly more active than the endo isomers.[4]
-
N-Substituents: A tertiary (dimethyl) amine is tolerated, but bulkier substituents on the nitrogen or at the C3 position lead to a decrease in activity.[4]
-
Stereoselectivity: Only a small degree of stereoselectivity has been observed between the enantiomers of this compound.[4]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
-
Absorption: this compound is almost completely absorbed from the gastrointestinal tract.[5]
-
Distribution: It readily crosses the blood-brain barrier, which is a key feature for its central effects.[1]
-
Metabolism and Excretion: this compound is primarily excreted unchanged in the urine.[5] Its renal elimination is pH-dependent; acidification of urine increases excretion, while alkalinization decreases it.[5]
-
Half-life: The elimination half-life is approximately 24 hours.[6]
Pharmacodynamics
-
Cardiovascular Effects: As a ganglionic blocker, this compound causes a dose-dependent decrease in blood pressure, which is predominantly orthostatic.[5][7] It can also affect heart rate.[7]
-
Central Nervous System Effects:
-
Cognition: this compound can impair cognitive functions, including attention, memory, and psychomotor performance.[1]
-
Mood: It has been investigated for its potential antidepressant effects.
-
Addiction: this compound has been shown to block the rewarding effects of nicotine (B1678760) and has been studied as a potential smoking cessation aid.[1]
-
-
Adverse Effects: Common side effects are related to its ganglionic blockade and include dry mouth, constipation, urinary retention, and blurred vision.[1][6]
Conclusion
This compound remains a valuable pharmacological tool for studying the roles of nAChRs in health and disease. Its well-characterized non-competitive mechanism of action, ability to penetrate the CNS, and broad antagonist profile make it a reference compound in the field. This technical guide provides a consolidated resource for researchers and drug development professionals working with this compound or designing novel nAChR modulators. The detailed protocols and summarized data are intended to facilitate further research into the complex pharmacology of nicotinic systems.
References
- 1. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The acetylcholine receptor of the neuromuscular junction recognizes this compound as a noncompetitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-exo- and 2-endo-mecamylamine analogues. Structure-activity relationships for nicotinic antagonism in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Cardiovascular effects of nicotine, chlorisondamine, and this compound in the pigeon - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Mecamylamine in Elucidating Central Nervous System Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecamylamine, a non-competitive, non-selective antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), has emerged as a critical pharmacological tool in the study of a wide array of central nervous system (CNS) disorders.[1][2][3][4] Its ability to readily cross the blood-brain barrier allows for the direct investigation of the role of nAChRs in the pathophysiology of conditions such as depression, addiction, Attention-Deficit/Hyperactivity Disorder (ADHD), and Tourette's Syndrome.[1][3][4] This technical guide provides an in-depth overview of the application of this compound in CNS research, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
This compound exerts its effects by binding to a site within the ion channel of nAChRs, thereby blocking the influx of cations that is normally triggered by the binding of acetylcholine or other nicotinic agonists like nicotine (B1678760).[5] This blockade is non-competitive, meaning this compound does not compete with acetylcholine for the same binding site. Its non-selectivity for nAChR subtypes makes it a broad-spectrum tool for investigating the overall contribution of nicotinic cholinergic signaling in various neural circuits.[1][4] In the CNS, nAChRs are implicated in the modulation of several neurotransmitter systems, including the release of dopamine (B1211576), a key neurotransmitter in reward and motivation.[1] By antagonizing nAChRs, this compound can inhibit nicotine-evoked dopamine release, a mechanism central to its study in addiction.[1]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies investigating the effects of this compound in various CNS disorders.
Table 1: this compound in Preclinical Models of CNS Disorders
| Disorder Model | Species | This compound Dose | Key Findings | Citation(s) |
| Depression (Forced Swim Test) | Mouse | 1.0 mg/kg (i.p.) | Significantly decreased immobility time, suggesting an antidepressant-like effect. | [6][7] |
| Depression (Tail Suspension Test) | Mouse | 1.0 mg/kg (i.p.) | Significantly decreased immobility time. | [6][7] |
| Anxiety (Elevated Plus Maze) | Rat | 0.1 mg/kg | Demonstrated anxiolytic effects. | [5] |
| Anxiety (Social Interaction Test) | Rat | 0.1 mg/kg | Showed anxiolytic effects. | [5] |
| Nicotine Addiction (Self-Administration) | Rat | 3 mg/kg (s.c.) | Diminished the reward-enhancing effects of nicotine. | [8] |
| Alcohol Addiction (Two-Bottle Choice) | Mouse | 0.5, 1, and 2 mg/kg | Reduced alcohol consumption and preference. | [1] |
| Cognitive Impairment (Radial Arm Maze) | Rat | > 5 mg/kg | Impaired working memory. | [9] |
| Cognitive Enhancement (at ultra-low doses) | Rat | 0.01–0.1 mg/kg | Enhanced cognition and memory performance. | [5] |
Table 2: this compound in Human Clinical Studies
| Disorder | Study Population | This compound Dose | Efficacy Measure | Key Findings | Citation(s) |
| Tourette's Syndrome | 24 patients (children, adolescents, and adults) | 2.5-6.25 mg/day | Clinical Global Impression (CGI) Scale | Significant improvement in clinical assessment of severity of illness (p < 0.0001). | [10][11] |
| Tourette's Syndrome with Comorbid Bipolar Disorder | 2 patients | 2.5-7.5 mg/day | Clinical Observation | Reduced anxiety, irritability, and aggression; improved mood. | [5][12] |
| ADHD | 15 non-smoking adults | 0.2, 0.5, 1.0 mg (oral) | Recognition Memory, Delay Aversion | 0.5 mg dose significantly improved recognition memory and reduced tolerance for delay. | [9][13] |
| Smoking Cessation | 48 volunteers | Combination with nicotine patch | Abstinence Rate at 1 year | 37.5% with combination vs. 4.2% with nicotine patch alone. | [14][15] |
| Major Depression (augmentation for SSRI resistance) | Phase II Clinical Trials | Not specified | Antidepressant Activity | Confirmed antidepressant activity as an augmentation therapy. | [3][16] |
| Cognitive Impairment (Pharmacological Challenge) | 12 healthy male subjects | 10 and 20 mg (oral) | Cognitive Test Battery | Dose-dependent decrease in adaptive tracking performance and alertness; increased errors in learning tasks. | [17][18] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Preclinical Behavioral Assays
1. Forced Swim Test (FST) in Mice
-
Objective: To assess antidepressant-like activity.
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a level of 15 cm, preventing the mouse from touching the bottom or escaping.
-
Procedure:
-
Mice are individually placed into the water tank for a 6-minute session.
-
The session is typically video-recorded for later analysis.
-
The key behavior measured is immobility time, defined as the period when the mouse ceases struggling and remains floating, making only movements necessary to keep its head above water.
-
Typically, the last 4 minutes of the 6-minute test are scored.
-
This compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
-
-
Endpoint: A significant decrease in immobility time is indicative of an antidepressant-like effect.
2. Tail Suspension Test (TST) in Mice
-
Objective: To screen for potential antidepressant drugs by measuring behavioral despair.
-
Apparatus: A commercially available tail suspension apparatus or a setup that allows a mouse to be suspended by its tail.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse.
-
The mouse is then suspended by the tape from a lever or bar, preventing it from escaping or holding onto surfaces.
-
The test duration is typically 6 minutes, and the session is recorded.
-
Immobility time, defined as the period when the animal hangs passively and motionless, is measured, usually during the final 4 minutes.
-
This compound or vehicle is administered (e.g., i.p.) prior to the test.
-
-
Endpoint: A reduction in the total duration of immobility is interpreted as an antidepressant-like effect.[4][6]
3. Nicotine-Evoked Dopamine Release from Rat Striatal Slices
-
Objective: To determine the effect of this compound on nAChR-mediated dopamine release.
-
Procedure:
-
Slice Preparation: Rat striatal slices (e.g., 400 µm thick) are prepared using a vibratome and maintained in an oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) solution.
-
[3H]Dopamine Loading: Slices are incubated with [3H]dopamine to allow for its uptake into dopaminergic neurons.
-
Superfusion: The slices are then placed in a superfusion chamber and continuously perfused with aCSF.
-
Stimulation and Antagonism: After a baseline period, the slices are exposed to nicotine to evoke the release of [3H]dopamine. To test the effect of this compound, it is included in the superfusion buffer prior to and during nicotine stimulation.
-
Sample Collection and Analysis: Fractions of the superfusate are collected, and the amount of [3H]dopamine in each fraction is quantified using liquid scintillation spectrometry.
-
-
Endpoint: Inhibition of nicotine-evoked [3H]dopamine overflow in the presence of this compound demonstrates its antagonistic effect on nAChRs controlling dopamine release.[1]
Human Cognitive and Clinical Assessment
1. Cognitive Challenge Studies in Healthy Volunteers
-
Objective: To characterize the cognitive effects of nAChR blockade.
-
Design: Typically a double-blind, placebo-controlled, crossover design.
-
Procedure:
-
Healthy volunteers receive a single oral dose of this compound (e.g., 10 or 20 mg) or placebo.[17]
-
A battery of cognitive tests is administered at baseline and at several time points after drug administration to assess various cognitive domains.
-
Tests may include:
-
Attention: Rapid Visual Information Processing (RVIP) task.
-
Memory: Visual Verbal Learning Test (immediate and delayed recall).[11]
-
Psychomotor Function: Finger Tapping Test, Adaptive Tracking.
-
Subjective Effects: Visual Analog Scales (VAS) for alertness, mood, etc.
-
-
-
Endpoint: Changes in performance on these tests (e.g., increased errors, slower reaction times) following this compound administration indicate the cognitive domains affected by nAChR antagonism.
2. Clinical Global Impression (CGI) Scale for Tourette's Syndrome
-
Objective: To provide a clinician's summary of the patient's global functioning and change over time.
-
Procedure:
-
The CGI is a brief, clinician-rated scale.
-
It consists of two main parts:
-
Severity of Illness (CGI-S): A 7-point scale where the clinician rates the severity of the patient's illness at the time of assessment, ranging from 1 (normal, not at all ill) to 7 (among the most extremely ill patients).
-
Global Improvement (CGI-I): A 7-point scale where the clinician rates how much the patient's illness has improved or worsened relative to a baseline state at the beginning of the intervention, ranging from 1 (very much improved) to 7 (very much worse).
-
-
-
Application with this compound: The CGI-S is used at baseline and at various follow-up points during treatment with this compound. The CGI-I is used at follow-up to assess the degree of change. A significant decrease in the CGI-S score or a low score on the CGI-I indicates a positive treatment effect.[10][11]
Visualizing Pathways and Processes
Signaling Pathway
Caption: this compound's antagonism of nAChRs on presynaptic terminals, inhibiting dopamine release.
Experimental Workflow
Caption: Workflow for assessing the antidepressant-like effects of this compound in mice.
Logical Relationships
Caption: The relationship between this compound, nAChRs, and various CNS disorders.
Conclusion
This compound has proven to be an invaluable tool for dissecting the role of the nicotinic cholinergic system in the CNS. Its broad antagonist profile allows for a comprehensive assessment of nAChR involvement in various neurological and psychiatric conditions. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to design and interpret studies aimed at further understanding CNS disorders and developing novel therapeutic interventions that target the nicotinic acetylcholine receptor system. Future research may focus on the differential effects of this compound's stereoisomers and the development of more subtype-selective nAChR antagonists to refine our understanding and treatment of these complex disorders.[1]
References
- 1. Effects of this compound on Alcohol Consumption and Preference in Male C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant-like effects of nicotine and this compound in the mouse forced swim and tail suspension tests: role of strain, test and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound blocks enhancement of reference memory but not working memory produced by post-training injection of nicotine in rats tested on the radial arm maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. bcn.iums.ac.ir [bcn.iums.ac.ir]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic Receptor Antagonists in Rats - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The nicotinic acetylcholine receptor antagonist this compound prevents escalation of cocaine self-administration in rats with extended daily access - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An anti‐nicotinic cognitive challenge model using this compound in comparison with the anti‐muscarinic cognitive challenge using scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anxiolytic effects of this compound in two animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 14. anilocus.com [anilocus.com]
- 15. protocols.io [protocols.io]
- 16. Acute and chronic nicotinic interactions with dopamine systems and working memory performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. youtube.com [youtube.com]
Preclinical Profile of Mecamylamine in Mood Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mecamylamine, a nonselective and noncompetitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), has demonstrated significant potential in preclinical models of mood disorders.[1][2] This technical guide provides a comprehensive overview of the preclinical data supporting the investigation of this compound and its enantiomers for the treatment of depression and anxiety. The document details the experimental protocols of key behavioral and neurochemical studies, presents quantitative data in a structured format for comparative analysis, and visualizes the proposed mechanisms of action and experimental workflows. The evidence suggests that this compound's therapeutic effects are mediated through the modulation of central nicotinic receptor subtypes, leading to downstream effects on monoaminergic systems and neurotrophic factors.[3][4]
Introduction
Historically developed as an antihypertensive agent, this compound's ability to cross the blood-brain barrier has enabled its exploration for various central nervous system (CNS) disorders.[2][5] The rationale for its investigation in mood disorders stems from the "hypercholinergic" hypothesis of depression, which posits that an overactive cholinergic system contributes to depressive states.[6] By antagonizing nAChRs, this compound is thought to rebalance (B12800153) this system, offering a novel therapeutic mechanism distinct from traditional monoaminergic antidepressants.[1][6] Preclinical studies have largely focused on racemic this compound and its more potent S-(+)-enantiomer, TC-5214.[6]
Mechanism of Action
This compound acts as a noncompetitive antagonist at various nAChR subtypes, with a notable impact on the α4β2 and α7 subtypes, which are crucial for its antidepressant-like effects.[6][7] Its antagonism is not directed at the acetylcholine binding site but rather at the ion channel pore, preventing ion influx and subsequent neuronal depolarization.[6] This action modulates the release of several neurotransmitters implicated in mood regulation, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA), and also influences the expression of brain-derived neurotrophic factor (BDNF).[3][4]
Signaling Pathway of this compound's Antidepressant Effect
Caption: Proposed signaling cascade of this compound in mood disorders.
Preclinical Efficacy in Animal Models
This compound and its enantiomers have been evaluated in a variety of rodent models of depression and anxiety, consistently demonstrating positive effects.
Models of Depression
The FST is a widely used model to screen for antidepressant activity. This compound and its S-(+)-enantiomer, TC-5214, have shown efficacy in this model.
-
TC-5214 (S-(+)-mecamylamine): Active in the rat FST with a minimum effective dose (MED) of 3 mg/kg i.p.[6] It was also active in the mouse behavioral despair test at doses of 0.1–3.0 mg/kg i.p.[6]
-
Racemic this compound: Showed antidepressant effects in the tail suspension and forced swim models in mice.[6] In a chronic restraint stress model in rats, this compound (1, 2, and 4 mg/kg/day, i.p.) reduced immobility time in the FST.[3][4]
The CRS model induces a depressive-like phenotype in rodents. Chronic administration of this compound demonstrated antidepressant-like effects in this paradigm.
Models of Anxiety
This test assesses anxiety-like behavior by measuring the time spent in social interaction.
-
TC-5214 (S-(+)-mecamylamine): Active at a dose of 0.05 mg/kg s.c. in rats.[6]
-
Racemic this compound: Demonstrated anxiolytic effects at low doses.[6]
This model is based on the conflict between the drive to explore and the aversion to a brightly lit open area.
-
TC-5214 (S-(+)-mecamylamine): Showed activity at a dose of 0.05 mg/kg s.c. in rats.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound and its enantiomers in models of mood disorders.
Table 1: Efficacy of this compound and its Enantiomers in Depression Models
| Compound | Model | Species | Dose Range | Route | Key Finding | Reference |
| Racemic this compound | Chronic Restraint Stress (FST) | Rat | 1, 2, 4 mg/kg/day | i.p. | Reduced immobility | [3][4] |
| TC-5214 (S-(+)-enantiomer) | Forced Swim Test | Rat | 3 mg/kg (MED) | i.p. | Active | [6] |
| TC-5214 (S-(+)-enantiomer) | Behavioral Despair Test | Mouse | 0.1 - 3.0 mg/kg | i.p. | Active | [6] |
Table 2: Efficacy of this compound and its Enantiomers in Anxiety Models
| Compound | Model | Species | Dose | Route | Key Finding | Reference |
| Racemic this compound | Social Interaction | Rat | Low doses | - | Anxiolytic effects | [6] |
| TC-5214 (S-(+)-enantiomer) | Social Interaction | Rat | 0.05 mg/kg | s.c. | Active | [6] |
| TC-5214 (S-(+)-enantiomer) | Light/Dark Chamber | Rat | 0.05 mg/kg | s.c. | Active | [6] |
Detailed Experimental Protocols
Forced Swim Test (FST) Protocol
This protocol is based on the general procedure used in the cited studies.
Caption: Standard workflow for the Forced Swim Test.
-
Animals: Male Wistar rats or Swiss mice are typically used.
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth that prevents the animal from touching the bottom with its tail or paws.
-
Procedure:
-
Pre-test session: Animals are placed in the cylinder for a 15-minute swim session 24 hours before the test session.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified times before the test session.
-
Test session: Animals are placed in the cylinder for a 5-minute swim session. The session is recorded for later scoring.
-
-
Data Analysis: The duration of immobility (floating with minimal movements to keep the head above water) is scored by a trained observer blind to the treatment conditions. A decrease in immobility time is indicative of an antidepressant-like effect.
Chronic Restraint Stress (CRS) Protocol
This protocol is a generalized representation of the CRS model.
-
Animals: Male Wistar rats are commonly used.
-
Apparatus: Restrainers that restrict movement without causing pain (e.g., wire mesh or plastic tubes).
-
Procedure:
-
Animals are subjected to restraint stress for a period of 4 hours per day for 6 weeks.[3][4]
-
This compound or vehicle is administered daily throughout the stress period.[3][4]
-
Behavioral tests (e.g., FST, sucrose (B13894) preference test) and neurochemical analyses are conducted at the end of the stress period.
-
-
Data Analysis:
-
Behavioral: Increased immobility in the FST and decreased sucrose preference are indicative of a depressive-like state. Reversal of these effects suggests antidepressant activity.
-
Neurochemical: Levels of corticosterone (B1669441), BDNF, 5-HT, and NE in relevant brain regions (e.g., prefrontal cortex, hippocampus) are measured.[3][4]
-
Neurochemical and Molecular Correlates
The behavioral effects of this compound are associated with specific neurochemical changes in the brain.
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: Chronic this compound treatment can reduce HPA axis hyperactivity, as indicated by decreased adrenal gland weight and serum corticosterone levels in stressed animals.[3][4]
-
Monoamines: this compound has been shown to modulate the levels of 5-HT and NE in the prefrontal cortex.[3][4]
-
Brain-Derived Neurotrophic Factor (BDNF): this compound treatment can increase the expression of BDNF in the prefrontal cortex, a key neurotrophin involved in neuronal plasticity and antidepressant responses.[3][4]
Logical Relationship of this compound's Neurochemical Effects
Caption: Interplay of neurochemical changes leading to behavioral effects.
Conclusion and Future Directions
The preclinical data strongly support the potential of this compound and its enantiomers as novel therapeutics for mood disorders. The consistent efficacy in various animal models, coupled with a well-defined mechanism of action involving nAChR antagonism and modulation of key neurobiological systems, provides a solid foundation for further clinical development. Future preclinical research should focus on elucidating the precise roles of different nAChR subtypes, exploring the long-term effects of this compound on neuronal plasticity, and investigating its potential in combination with existing antidepressant therapies. These efforts will be crucial in translating the promising preclinical findings into effective treatments for patients with depression and anxiety.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of nicotinic antagonist this compound in a rat model of depression: prefrontal cortex level of BDNF protein and monoaminergic neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral effects of nicotinic antagonist this compound in a rat model of depression: prefrontal cortex level of BDNF protein and monoaminergic neurotransmitters | Semantic Scholar [semanticscholar.org]
- 5. Potential therapeutic uses of this compound and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dichotomous Nature of Mecamylamine: A Low-Dose CNS Perspective
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Mecamylamine, a non-selective, non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), has a long history in pharmacology, initially as an antihypertensive agent.[1][2] However, its clinical utility at high doses was hampered by significant side effects.[2][3] Renewed interest has focused on the paradoxical effects of low-dose this compound on the central nervous system (CNS), where it exhibits potential therapeutic benefits for a range of neuropsychiatric disorders.[4][5] This technical guide provides an in-depth analysis of the CNS effects of low-dose this compound, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and development in this area.
Mechanism of Action at Low Doses
This compound readily crosses the blood-brain barrier and acts as a non-competitive antagonist at various nAChR subtypes.[4][6] Unlike competitive antagonists that bind to the acetylcholine binding site, this compound blocks the ion channel pore of the receptor, thereby preventing cation influx and subsequent neuronal depolarization.[7] This "use-dependent" blockade is more pronounced when the channel is in its open state.
At low, therapeutically relevant CNS doses (2.5–10 mg/day in humans), this compound's effects are distinct from the ganglionic blockade observed at higher antihypertensive doses (25–90 mg/day).[2][8] The prevailing hypothesis for its paradoxical cognitive-enhancing and antidepressant effects at low doses is that it may mimic the effects of nAChR desensitization or produce a nuanced modulation of cholinergic signaling.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound's interaction with nAChRs and its effects in preclinical and clinical studies at low doses.
Table 1: this compound Binding Affinities and Potency at nAChR Subtypes
| nAChR Subtype | Parameter | Value | Species | Reference |
| α3β4 | IC50 | 640 nM | Not Specified | [1] |
| α4β2 | IC50 | 2.5 µM | Not Specified | [1] |
| α3β2 | IC50 | 3.6 µM | Not Specified | [1] |
| α7 | IC50 | 6.9 µM | Not Specified | [1] |
| Rat brain membranes | Ki (racemic) | 1.53 ± 0.33 µM | Rat | [2] |
| Rat brain membranes | Ki (S(+)-mecamylamine) | 2.92 ± 1.48 µM | Rat | [2] |
| Rat brain membranes | Ki (R(-)-mecamylamine) | 2.61 ± 0.81 µM | Rat | [2] |
Table 2: Effective Low Doses of this compound in Preclinical and Clinical Studies
| Study Type | Species/Population | Dose Range | Observed CNS Effect | Reference |
| Preclinical (Cognition) | Rodents | < 1 mg/kg | Memory enhancement | [4] |
| Preclinical (Depression) | Mice | 0.5 - 1 mg/kg (i.p.) | Antidepressant-like effects in Forced Swim Test and Tail Suspension Test | [9] |
| Preclinical (Depression) | Rats | 1, 2, and 4 mg/kg/day (i.p.) | Antidepressant and anxiolytic-like effects in chronic restraint stress model | [10] |
| Clinical (ADHD) | Adult Humans | 0.2, 0.5, 1.0 mg (oral) | Improved recognition memory (inverted U-shaped dose-response, peak at 0.5 mg) | [6][11] |
| Clinical (Tourette's) | Pediatric Humans | < 5 mg/day | Reduction in comorbid symptoms of depression and ADHD | [3] |
Key Experimental Protocols
Rodent Models of Depression
Forced Swim Test (FST): This widely used test assesses antidepressant efficacy by measuring the immobility time of a rodent when placed in an inescapable cylinder of water.[12][13]
-
Apparatus: A transparent Plexiglas cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[13]
-
Procedure: Mice or rats are placed in the cylinder for a 6-minute session. The duration of immobility (making only movements necessary to keep the head above water) is typically scored during the last 4 minutes of the test.[13]
-
This compound Administration: this compound is administered intraperitoneally (i.p.) at specified doses (e.g., 0.5-1 mg/kg) 30 minutes prior to the test.[14] A control group receives a vehicle injection.
-
Endpoint: A significant decrease in immobility time in the this compound-treated group compared to the control group is indicative of an antidepressant-like effect.[14]
Tail Suspension Test (TST): This test is another common model for screening antidepressant drugs, based on the principle that an animal suspended by its tail will alternate between struggling and immobility.
-
Apparatus: A device that suspends the mouse by its tail, typically with tape, at a height where it cannot escape or touch any surfaces.
-
Procedure: The mouse is suspended for a 6-minute session, and the duration of immobility is recorded.
-
This compound Administration: Similar to the FST, this compound is administered i.p. prior to the test.
-
Endpoint: A reduction in the total time of immobility is interpreted as an antidepressant-like effect.[14]
Rodent Models of Cognition and Reward
Operant Self-Administration: This model is used to study the reinforcing properties of drugs and the effects of antagonists like this compound.
-
Apparatus: An operant conditioning chamber equipped with two levers, a liquid dispenser, and a cue light.
-
Procedure: Rats are trained to press a lever to receive a nicotine (B1678760) solution, with the other lever delivering water. Once a stable baseline of nicotine self-administration is established, this compound can be administered.
-
This compound Administration: this compound can be administered systemically (e.g., 0.25-5.0 mg/kg) prior to the session or co-administered with the drug of abuse.
-
Endpoint: A reduction in lever pressing for the drug in the presence of this compound indicates a blockade of the drug's reinforcing effects.
Signaling Pathways and Visualizations
The primary mechanism of this compound is the blockade of the nAChR ion channel. The following diagrams, generated using the DOT language, illustrate this mechanism and the general workflow of a preclinical study.
Caption: Simplified nAChR activation pathway.
Caption: this compound's non-competitive antagonism.
Caption: Preclinical behavioral study workflow.
Discussion and Future Directions
The evidence suggests that low-dose this compound holds promise as a therapeutic agent for CNS disorders characterized by cholinergic dysregulation. Its paradoxical cognitive-enhancing and antidepressant-like effects at doses significantly lower than those causing peripheral side effects make it an attractive candidate for further investigation.[3][4]
Future research should focus on several key areas:
-
Subtype Selectivity: While generally non-selective, elucidating any subtle subtype preferences of this compound could inform the development of more targeted therapies.
-
Long-term Effects: Most studies have focused on acute or short-term administration. Understanding the neuroadaptive changes following chronic low-dose this compound treatment is crucial.
-
Clinical Trials: Well-controlled clinical trials are needed to validate the preclinical findings in larger patient populations for disorders such as depression and ADHD.
-
Biomarker Development: Identifying biomarkers that predict response to low-dose this compound could aid in patient stratification and personalized medicine approaches.
Conclusion
Low-dose this compound presents a fascinating case of pharmacological duality. Its ability to modulate central nicotinic cholinergic systems without inducing the pronounced side effects seen at higher doses opens up new avenues for therapeutic intervention in a variety of neuropsychiatric conditions. The data and methodologies presented in this whitepaper provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing compound.
References
- 1. This compound hydrochloride, non-competitive antagonist of nicotinic receptors (CAS 826-39-1) | Abcam [abcam.com]
- 2. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of acute ultra-low dose this compound on cognition in adult attention-deficit/hyperactivity disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. An oral self-administration model of nicotine preference in rats: effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Behavioral effects of nicotinic antagonist this compound in a rat model of depression: prefrontal cortex level of BDNF protein and monoaminergic neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of acute ultra-low dose this compound on cognition in adult attention-deficit/hyperactivity disorder (ADHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jneurology.com [jneurology.com]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The nicotinic antagonist this compound has antidepressant-like effects in wild-type but not beta2- or alpha7-nicotinic acetylcholine receptor subunit knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Investigation of Mecamylamine in Addiction and Substance Abuse Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mecamylamine, a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), has been a subject of significant investigation in the field of addiction and substance abuse research for several decades. Originally developed as an antihypertensive agent, its ability to cross the blood-brain barrier and modulate central cholinergic pathways has made it a valuable tool for understanding the role of nAChRs in the reinforcing effects of nicotine (B1678760), alcohol, and other substances of abuse. This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, with a focus on its mechanism of action, experimental protocols, and quantitative outcomes. Detailed methodologies and visual representations of key pathways and workflows are included to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Mechanism of Action: Non-Competitive Antagonism of Nicotinic Acetylcholine Receptors
This compound exerts its effects by acting as a non-selective, non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[1] Unlike competitive antagonists that bind to the same site as the agonist (acetylcholine or nicotine), this compound binds to a site within the ion channel pore of the nAChR. This open-channel blockade prevents the influx of cations (such as sodium and calcium) that would normally occur upon receptor activation. This mechanism is crucial to its effects in addiction, as nAChRs, particularly the α4β2 and α7 subtypes, are key mediators of the reinforcing effects of nicotine and are implicated in the neurobiology of alcohol and other substance use disorders.[1] The blockade of these receptors in brain regions associated with reward, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc), is thought to attenuate the dopamine (B1211576) release associated with substance use.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of this compound in the context of addiction research.
Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound
| Receptor/Preparation | Ligand/Assay | Ki (µM) | IC50 | Reference |
| Rat whole brain membranes | [3H]-mecamylamine | 1.53 ± 0.33 | - | [1] |
| Human α3β4 nAChR (Xenopus oocytes) | Inhibition of ACh-evoked currents | - | 640 nM | [2] |
| Human α4β2 nAChR (Xenopus oocytes) | Inhibition of ACh-evoked currents | - | 2.5 µM | [2] |
| Human α3β2 nAChR (Xenopus oocytes) | Inhibition of ACh-evoked currents | - | 3.6 µM | [2] |
| Human α7 nAChR (Xenopus oocytes) | Inhibition of ACh-evoked currents | - | 6.9 µM | [2] |
Table 2: Efficacy of this compound in Smoking Cessation Clinical Trials
| Study | Treatment Groups | N | Primary Outcome | Results | p-value | Reference |
| Rose et al. (1994) | Nicotine Patch + this compound (5-10 mg/day) vs. Nicotine Patch + Placebo | 48 | Continuous abstinence at 7 weeks | 50% vs. 16.7% | 0.015 | [3] |
| Continuous abstinence at 12 months | 37.5% vs. 4.2% | 0.004 | [3] | |||
| Rose et al. (1998) | Pre-cessation Nicotine + this compound vs. Nicotine alone vs. This compound alone vs. Placebo | 80 | Continuous abstinence at end of treatment | 47.5% (this compound groups) vs. 27.5% (No this compound groups) | Significant | [4] |
Table 3: Efficacy of this compound in Alcohol Use Disorder Clinical Trial
| Study | Treatment Groups | N | Primary Outcome | Results | p-value | Reference |
| Petrakis et al. (2017) | This compound (10 mg/day) vs. Placebo | 128 | Percentage of heavy drinking days at 3 months | 18.4% (SD=29.0) vs. 20.4% (SD=29.2) | 0.25 | [5][6] |
Table 4: Common Adverse Events Associated with this compound in Clinical Trials
| Adverse Event | This compound Group | Placebo Group | Study |
| Constipation | 70% | 30% | Rose et al. (1994)[7] |
| Dose reduction required | 40% of participants | Not reported | Rose et al. (1998)[7] |
| Hypotension | Mild hypotension reported at doses of 15 mg and higher | Not reported | Young et al. (2001)[8] |
| Dry Mouth | Frequently reported side effect of parasympathetic blockade | Less frequent | Shytle et al. (2002a)[1] |
| Urinary Retention | Frequently reported side effect of parasympathetic blockade | Less frequent | Shytle et al. (2002a)[1] |
Detailed Experimental Protocols
Preclinical: Intravenous Nicotine Self-Administration in Rats
This protocol is a standard paradigm to assess the reinforcing properties of nicotine and the effects of pharmacological interventions like this compound.
-
Subjects: Male Wistar or Sprague-Dawley rats, weighing 250-300g at the start of the experiment. Animals are individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
-
Surgical Procedure: Rats are anesthetized with a ketamine/xylazine mixture and a chronic indwelling catheter is surgically implanted into the right jugular vein. The catheter is passed subcutaneously to exit on the rat's back and is protected by a tether system.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and a tone generator. The chamber is connected to a syringe pump for intravenous infusions.
-
Training and Self-Administration:
-
Following a recovery period of 5-7 days, rats are placed in the operant chambers for daily 2-hour sessions.
-
Initially, responding on the active lever is reinforced on a fixed-ratio 1 (FR1) schedule, where each press results in a single intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) delivered over 1-2 seconds.
-
Each infusion is paired with a compound stimulus (e.g., illumination of the stimulus light and a brief tone) to facilitate learning.
-
Responding on the inactive lever has no programmed consequences.
-
Once stable responding is established, the schedule of reinforcement can be increased (e.g., to FR5) to assess motivation.
-
-
This compound Administration: this compound or vehicle is typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection 15-30 minutes prior to the self-administration session. A range of doses is usually tested to determine a dose-response relationship.
Preclinical: In Vivo Microdialysis for Dopamine Measurement
This protocol allows for the measurement of extracellular dopamine levels in specific brain regions in awake, freely moving animals.
-
Subjects and Surgery: As described in the self-administration protocol. In addition to the intravenous catheter, a guide cannula is stereotaxically implanted, targeting the nucleus accumbens shell or core.
-
Microdialysis Procedure:
-
After recovery, a microdialysis probe (e.g., 2 mm membrane) is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
-
Experimental Design:
-
Baseline dopamine levels are established by collecting several samples before any drug administration.
-
Nicotine or another substance of abuse is administered (e.g., systemically or directly into a brain region via the probe).
-
This compound can be administered systemically prior to the substance of abuse to assess its blocking effect on dopamine release.
-
-
Sample Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Clinical: Randomized Controlled Trial for Smoking Cessation
This protocol outlines a typical design for a clinical trial investigating the efficacy of this compound for smoking cessation.
-
Participants: Adult smokers (e.g., 18-65 years old) who smoke a minimum number of cigarettes per day (e.g., ≥15) and are motivated to quit.
-
Inclusion Criteria: Good general health, no contraindications to this compound or nicotine patch use.
-
Exclusion Criteria: Current use of other smoking cessation medications, history of severe cardiovascular disease, pregnancy or lactation, current psychiatric disorders.
-
Study Design: A double-blind, placebo-controlled, randomized design is often employed. Participants are randomized to one of several treatment arms, for example:
-
Arm 1: Active this compound + Active Nicotine Patch
-
Arm 2: Placebo this compound + Active Nicotine Patch
-
-
Treatment Protocol:
-
Pre-cessation Phase (e.g., 2 weeks): Participants begin taking the study medication (this compound or placebo) while still smoking. This compound is typically titrated up to a target dose (e.g., 5-10 mg/day).
-
Post-cessation Phase (e.g., 10 weeks): Participants continue the study medication and begin using the nicotine patch.
-
-
Outcome Measures:
-
Primary: Biochemically verified (e.g., expired air carbon monoxide) continuous abstinence at the end of treatment and at long-term follow-up (e.g., 6 and 12 months).
-
Secondary: Self-reported craving and withdrawal symptoms (e.g., using the Minnesota Nicotine Withdrawal Scale), side effects, and smoking satisfaction.
-
-
Statistical Analysis: Abstinence rates between groups are compared using chi-square tests or logistic regression. Craving and withdrawal scores are analyzed using repeated measures ANOVA.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in nicotine's reinforcing effects and how this compound intervenes.
Caption: Nicotine's effects on the VTA reward pathway and this compound's site of action.
Experimental Workflows
The following diagrams illustrate the typical workflows for key preclinical and clinical experiments.
References
- 1. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound combined with nicotine skin patch facilitates smoking cessation beyond nicotine patch treatment alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotine-mecamylamine treatment for smoking cessation: the role of pre-cessation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound treatment for alcohol dependence: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound treatment for alcohol dependence: a randomized controlled trial (bibtex) [drugsandalcohol.ie]
- 7. This compound (a nicotine antagonist) for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Mecamylamine's Interaction with Nicotinic Acetylcholine Receptor (nAChR) Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mecamylamine, a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), has a long history in both clinical and research settings.[1][2] Initially developed as an antihypertensive agent, its ability to cross the blood-brain barrier has led to its investigation in a range of central nervous system (CNS) disorders, including addiction, depression, and cognitive impairment.[1] This technical guide provides an in-depth analysis of this compound's interaction with various nAChR subtypes, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.
Introduction: this compound's Pharmacological Profile
This compound acts as a non-selective, non-competitive antagonist at nAChRs.[1][2][3][4] Its primary mechanism of action involves binding to a site within the open ion channel of the receptor, thereby blocking the influx of cations and inhibiting neuronal depolarization.[5][6] This channel-blocking action is voltage-dependent, with the inhibition being more pronounced at hyperpolarized membrane potentials.[5][7] While generally considered non-selective, some studies indicate a degree of differential inhibitory efficacy across nAChR subtypes.[1]
Quantitative Analysis of this compound-nAChR Interactions
The following tables summarize the quantitative data on this compound's inhibitory potency (IC50) and binding affinity (Ki) for various nAChR subtypes. These values have been compiled from studies utilizing different experimental systems, as noted.
Table 1: this compound IC50 Values for Human nAChR Subtypes
| nAChR Subtype | IC50 | Assay Conditions |
| α3β4 | 640 nM | Inhibition of ACh-evoked currents in Xenopus oocytes |
| α4β2 | 2.5 µM | Inhibition of ACh-evoked currents in Xenopus oocytes |
| α3β2 | 3.6 µM | Inhibition of ACh-evoked currents in Xenopus oocytes |
| α7 | 6.9 µM | Inhibition of ACh-evoked currents in Xenopus oocytes |
| α2β4 | 3.1 µM | Inhibition of ACh-evoked currents in Xenopus oocytes |
Data sourced from multiple studies.[4][8][9]
Table 2: this compound Ki Values
| Receptor Preparation | Ki | Radioligand |
| Rat whole brain membranes | 1.53 ± 0.33 µM | [³H]-mecamylamine |
Data sourced from a study on rat brain membrane preparations.[8]
Table 3: this compound Stereoisomer Binding Affinities
| Stereoisomer | Receptor Preparation | Ki | Radioligand |
| S(+)-mecamylamine | Rat whole brain membranes | 2.92 ± 1.48 µM | [³H]-mecamylamine |
| R(-)-mecamylamine | Rat whole brain membranes | 2.61 ± 0.81 µM | [³H]-mecamylamine |
This table highlights the binding affinities of this compound's stereoisomers.[1]
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a standard competitive radioligand binding assay to determine the Ki of this compound for a specific nAChR subtype.
Objective: To determine the binding affinity of this compound by measuring its ability to compete with a radiolabeled ligand for binding to nAChRs.
Materials:
-
Membrane preparation from cells or tissues expressing the target nAChR subtype.
-
Radioligand (e.g., [³H]epibatidine, [³H]cytisine).[10]
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]
-
Wash buffer (cold 50 mM Tris-HCl, pH 7.4).[11]
-
Glass fiber filters (pre-soaked in polyethyleneimine).[11]
-
Scintillation cocktail.
-
96-well plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer. Centrifuge to pellet membranes, wash, and resuspend in binding buffer. Determine protein concentration.[8][11]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of this compound in the binding buffer.[8]
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.[12]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.[11][12]
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[11]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[11]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Calculate the IC50 and then the Ki using the Cheng-Prusoff equation.[13]
Figure 1: Radioligand Binding Assay Workflow.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This functional assay measures the inhibitory effect of this compound on the ion channel activity of nAChRs expressed in Xenopus oocytes.
Objective: To determine the IC50 of this compound for inhibiting agonist-evoked currents mediated by specific nAChR subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits.
-
Agonist (e.g., acetylcholine).
-
This compound solutions of varying concentrations.
-
Recording solution (e.g., ND96).
-
Two-electrode voltage clamp setup.
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Data Acquisition:
-
Apply the agonist to elicit an inward current.
-
After a stable response is obtained, co-apply the agonist with varying concentrations of this compound.
-
Record the peak current response at each this compound concentration.
-
-
Data Analysis:
-
Normalize the current responses in the presence of this compound to the control response (agonist alone).
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the curve to determine the IC50 value.
-
nAChR-Mediated Signaling Pathways
Activation of nAChRs, particularly the α7 and α4β2 subtypes, can trigger intracellular signaling cascades that are crucial for neuronal survival and function.[14] this compound, by blocking nAChR activation, can modulate these downstream pathways.
References
- 1. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride, non-competitive antagonist of nicotinic receptors (CAS 826-39-1) | Abcam [abcam.com]
- 5. Rapid relief of block by this compound of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of this compound stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 13. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Mecamylamine in Rodent Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecamylamine, a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), serves as a critical pharmacological tool in preclinical rodent research. Its ability to readily cross the blood-brain barrier allows for the investigation of the central cholinergic system's role in a variety of physiological and pathological processes. These application notes provide a comprehensive overview of this compound dosage and administration in rodent models, with detailed protocols to guide experimental design. This compound's effects are often dose-dependent, with lower doses sometimes producing opposite effects to higher doses, highlighting the importance of careful dose selection for specific research questions.
Quantitative Data Summary
The following tables summarize typical this compound dosage ranges and administration routes for various research applications in rats and mice. It is crucial to note that optimal doses can vary depending on the specific strain, age, and sex of the animals, as well as the experimental paradigm.
Table 1: this compound Dosage and Administration in Rat Models
| Research Area | Rat Strain | Dosage Range (mg/kg) | Administration Route | Key Findings |
| Depression | Wistar | 1, 2, and 4 mg/kg/day (chronic) | Intraperitoneal (i.p.) | Possesses antidepressant and anxiolytic-like activities.[1] |
| Nicotine (B1678760) Addiction | Sprague-Dawley | 0.5, 1, and 2 mg/kg | Subcutaneous (s.c.) | Dose-dependently attenuates cue-induced reinstatement of nicotine-seeking behavior.[2] |
| Sprague-Dawley | 1 mg/kg | Subcutaneous (s.c.) | Precipitates nicotine abstinence syndrome in nicotine-dependent rats.[3] | |
| Sprague-Dawley | 3 mg/kg | Subcutaneous (s.c.) | Used to study the discriminative stimulus effects of nicotine withdrawal.[4] | |
| Sprague-Dawley | 3 mg/kg | Subcutaneous (s.c.) | Diminished the reward-enhancing and stimulatory effects of nicotine self-administration.[5] | |
| Cognitive Impairment | Various | 1.25 - 10 mg/kg | Systemic | Doses above 5 mg/kg generally impair memory function; lower doses can have more subtle or even enhancing effects on cognition.[6] |
| Various | 3 and 10 mg/kg | Systemic | Can impair water-maze performance.[6] | |
| Anxiety | Sprague-Dawley | 0.05 mg/kg | Subcutaneous (s.c.) | S-(+)-Mecamylamine (TC-5214) showed anxiolytic effects in social interaction and light/dark chamber tests.[7] |
| Chronic Infusion | Sprague-Dawley | 100 µ g/side/day | Intracerebral (medial habenula) | Modulates nicotine self-administration, with effects dependent on baseline nicotine intake.[8] |
Table 2: this compound Dosage and Administration in Mouse Models
| Research Area | Mouse Strain | Dosage Range (mg/kg) | Administration Route | Key Findings |
| Locomotor Activity & Autonomic Function | C57BL/6J | 2 and 5 mg/kg | Intraperitoneal (i.p.) | Decreased spontaneous locomotor activity, licking behavior, and caused eye closure in a dose-dependent manner.[9][10] |
| Nicotine Effects | NMRI | 2 mg/kg | Subcutaneous (s.c.) | Reduced accumbal dopamine (B1211576) output in mice chronically treated with nicotine.[11] |
| Alcohol Consumption | C57BL/6J | 0.5, 1, and 2 mg/kg | Subcutaneous (s.c.) | Significantly reduced alcohol consumption and preference.[12] |
| C57BL/6J | 1 and 3 mg/kg | Intraperitoneal (i.p.) | Dose-dependently reduced binge-like ethanol (B145695) consumption.[13][14] | |
| Depression | Swiss | 0.1, 1, and 3 mg/kg | Intraperitoneal (i.p.) | S-(+)-Mecamylamine (TC-5214) decreased immobility in the forced swim test.[7] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice
Objective: To investigate the acute behavioral effects of this compound.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration. For example, to administer a 5 mg/kg dose to a 25 g mouse at an injection volume of 10 mL/kg, the concentration would be 0.5 mg/mL.[9] Prepare fresh solution on the day of the experiment.
-
Animal Handling: Gently restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: Identify the lower right or left quadrant of the abdomen. This avoids the cecum, bladder, and other vital organs.[15]
-
Injection: Tilt the mouse's head slightly downwards. Insert the needle at a 15-30 degree angle into the identified injection site, penetrating the peritoneum.[15]
-
Aspiration: Gently pull back the plunger to ensure no fluid (e.g., blood, urine) enters the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Administration: Inject the this compound solution slowly and steadily.
-
Post-injection Monitoring: Return the mouse to its home cage and monitor for any adverse reactions. Behavioral testing can typically commence 10-30 minutes post-injection, as effects have been observed to begin within this timeframe and peak around 30-40 minutes.[9]
Protocol 2: Subcutaneous (s.c.) Injection of this compound in Rats
Objective: To study the effects of this compound on nicotine-seeking behavior.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (23-25 gauge)
-
Appropriate PPE
Procedure:
-
Drug Preparation: Prepare the this compound solution in sterile saline as described in Protocol 1. Doses of 0.5, 1, and 2 mg/kg are commonly used in this paradigm.[2]
-
Animal Handling: Gently restrain the rat. For s.c. injections, the loose skin over the back, between the shoulder blades, is the preferred site.
-
Injection: Tent the skin at the injection site. Insert the needle at the base of the tented skin, parallel to the spine.
-
Aspiration: Gently aspirate to ensure a blood vessel has not been punctured.
-
Administration: Inject the solution to form a small bolus under the skin.
-
Post-injection: Return the rat to its cage. For studies on cue-induced reinstatement of nicotine seeking, this compound is typically administered 15 minutes before the behavioral session.[5]
Protocol 3: Chronic Administration of this compound in Drinking Water in Mice
Objective: To investigate the long-term effects of nAChR blockade.
Materials:
-
This compound hydrochloride
-
Drinking bottles
-
Calibrated water measurement tool
Procedure:
-
Drug Preparation: Dissolve this compound in the drinking water at a concentration calculated to provide the target daily dose based on the average daily water consumption of the mice. This requires a pilot phase to determine baseline water intake.
-
Administration: Replace the regular drinking water with the this compound-containing water.
-
Monitoring: Measure water consumption daily to monitor drug intake and adjust the concentration if necessary. Also, monitor the body weight and general health of the animals.
-
Duration: This method is suitable for long-term studies, such as the 50-day administration period used to study effects on accumbal dopamine release.[11]
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound Action on Nicotinic Acetylcholine Receptors.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Acute this compound Administration.
Logical Relationship Diagram
Caption: Dose-Dependent Effects of this compound in Rodent Models.
References
- 1. Behavioral effects of nicotinic antagonist this compound in a rat model of depression: prefrontal cortex level of BDNF protein and monoaminergic neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates cue-induced reinstatement of nicotine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The nicotinic antagonist this compound precipitates nicotine abstinence syndrome in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic Receptor Antagonists in Rats - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 9. Systemic injection of nicotinic acetylcholine receptor antagonist this compound affects licking, eyelid size, and locomotor and autonomic activities but not temporal prediction in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic injection of nicotinic acetylcholine receptor antagonist this compound affects licking, eyelid size, and locomotor and autonomic activities but not temporal prediction in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound decreases accumbal dopamine output in mice treated chronically with nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on Alcohol Consumption and Preference in Male C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of ethanol drinking-in-the-dark by this compound and nicotinic acetylcholine receptor agonists in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of ethanol drinking-in-the-dark by this compound and nicotinic acetylcholine receptor agonists in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Mecamylamine in Nicotine Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing mecamylamine, a non-selective and non-competitive nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, in preclinical nicotine (B1678760) self-administration studies. This compound is a valuable pharmacological tool for investigating the role of nAChRs in the reinforcing properties of nicotine and for evaluating potential smoking cessation therapies.[1][2] It readily crosses the blood-brain barrier, allowing for the investigation of central nAChR antagonism.[2][3]
Mechanism of Action
This compound acts as a non-competitive antagonist at nAChRs, functioning as an open-channel blocker.[1] This means it does not compete with acetylcholine or nicotine for the binding site but instead blocks the ion channel pore when it is in the open state, thereby inhibiting receptor function.[1][4] This action occurs in both the central and peripheral nervous systems.[1] Studies have shown that this compound can dose-dependently decrease intravenous nicotine self-administration in animal models, providing strong evidence for the involvement of nAChRs in nicotine reinforcement.[2]
Data Presentation: Quantitative Effects of this compound on Nicotine Self-Administration
The following tables summarize the dose-dependent effects of this compound on nicotine self-administration in rodents as reported in the literature. These data can guide dose selection for future studies.
Table 1: Effects of this compound on Intravenous Nicotine Self-Administration in Rats
| This compound Dose (mg/kg, s.c.) | Nicotine Infusion Dose (µg/kg) | Schedule of Reinforcement | Effect on Nicotine Infusions | Reference |
| 0.75, 1.5, 3.0 | 32 | Fixed Ratio (FR) > 6 | Dose-related decrease | [5] |
| 0.25–5.0 | Not specified | Not specified | Reduction | [6] |
| 3.0 | 0.5 (s.c. pre-treatment) | N/A (Withdrawal study) | Elicited withdrawal-like signs | [7] |
Table 2: Effects of this compound on Intravenous Nicotine Self-Administration in Mice
| This compound Dose (mg/kg, i.p.) | Nicotine Infusion Dose (mg/kg) | Schedule of Reinforcement | Effect on Nicotine Infusions | Reference |
| 1 or 2 | 0.1 | Fixed Ratio 5, Timeout 20s (FR5TO20) | Higher dose (2 mg/kg) induced long-lasting decreases | [8] |
| 2 (s.c.) | Chronic nicotine in drinking water | N/A (Microdialysis study) | Reduced dopamine (B1211576) output in the nucleus accumbens | [9] |
Experimental Protocols
The following are detailed methodologies for conducting nicotine self-administration studies with this compound in rodents.
Protocol 1: Intravenous Nicotine Self-Administration in Rats
1. Animal Model and Housing:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 250-350 g at the start of the experiment.
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified by the experimental design.
2. Surgical Procedure: Intravenous Catheter Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Aseptically implant a chronic indwelling catheter into the right jugular vein.
-
The catheter should be passed subcutaneously to exit at the mid-scapular region.
-
Allow a recovery period of at least 5-7 days post-surgery. During this period, flush the catheters daily with a sterile saline solution containing heparin to maintain patency.
3. Apparatus:
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and a house light.
-
The chamber is connected to a syringe pump for intravenous drug delivery.
4. Nicotine Self-Administration Training:
-
Drug Solution: Prepare nicotine bitartrate (B1229483) tartrate in sterile 0.9% saline. The pH should be adjusted to 7.2-7.4. Doses are typically calculated as the free base. A common training dose is 30 µg/kg/infusion.
-
Training Sessions: Conduct daily 2-hour sessions.
-
Schedule of Reinforcement: Start with a Fixed Ratio 1 (FR1) schedule, where one press on the active lever results in a single nicotine infusion. A 20-second timeout period follows each infusion, during which lever presses are recorded but have no consequence.
-
Acquisition Criteria: Stable responding is typically defined as less than 20% variation in the number of infusions over three consecutive days.
5. This compound Administration Protocol:
-
Drug Solution: Dissolve this compound hydrochloride in sterile 0.9% saline.
-
Administration: Administer this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at the desired dose (e.g., 0.75, 1.5, or 3.0 mg/kg) 15-30 minutes before the self-administration session.[5]
-
Experimental Design: A within-subjects design is often used, where each animal receives all doses of this compound, including a vehicle control, in a counterbalanced order.
6. Data Collection and Analysis:
-
Record the number of presses on the active and inactive levers.
-
Record the number of infusions earned.
-
Analyze the data using appropriate statistical methods, such as repeated-measures ANOVA, to determine the effect of this compound on nicotine self-administration.
Protocol 2: Intravenous Nicotine Self-Administration in Mice
1. Animal Model and Housing:
-
Species: Male C57BL/6J mice.
-
Weight: 20-30 g at the start of the experiment.
-
Housing: Similar to rats, with appropriate cage sizing.
2. Surgical Procedure: Intravenous Catheter Implantation:
-
Similar to the procedure in rats, but scaled down for the smaller animal size. A smaller gauge catheter is required.
3. Apparatus:
-
Operant chambers designed for mice, with appropriately sized levers.
4. Nicotine Self-Administration Training:
-
Drug Solution: Prepare nicotine as described for rats. A common training dose is 0.1 mg/kg/infusion.[8]
-
Training Sessions: Daily 1-hour sessions.[8]
-
Schedule of Reinforcement: A Fixed Ratio 5 with a 20-second timeout (FR5TO20) can be used.[8]
-
Acquisition Criteria: Stable responding is achieved when there is less than 20% variation in infusions over three consecutive sessions.[8]
5. This compound Administration Protocol:
-
Drug Solution: Prepare this compound as described for rats.
-
Administration: Administer this compound (e.g., 1 or 2 mg/kg) via i.p. injection immediately before the session.[8]
-
Experimental Design: A between-subjects design may be preferable in mice due to the potential for long-lasting effects of the higher this compound dose.[8]
6. Data Collection and Analysis:
-
Record and analyze the data as described for rats.
Mandatory Visualizations
Signaling Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rapid relief of block by this compound of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous nicotine self-administration in rats: effects of this compound, hexamethonium and naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotine-induced impulsive action: sensitization and attenuation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound elicits withdrawal-like signs in rats following a single dose of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous nicotine self-administration and cue-induced reinstatement in mice: Effects of nicotine dose, rate of drug infusion and prior instrumental training - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound decreases accumbal dopamine output in mice treated chronically with nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mecamylamine in Alcohol Dependence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecamylamine is a non-selective, non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) that readily crosses the blood-brain barrier.[1] Historically used as an antihypertensive agent, its ability to modulate the central nervous system has led to its investigation in various conditions, including nicotine (B1678760) and alcohol dependence.[1] The rationale for its use in alcohol use disorder (AUD) stems from the significant overlap in the neurobiological pathways of nicotine and alcohol, particularly their shared effects on the mesolimbic dopamine (B1211576) reward system.[1][2] Both substances increase dopamine release in the nucleus accumbens (NAc), a process modulated by nAChRs in the ventral tegmental area (VTA).[1] Preclinical studies in rodents have consistently shown that this compound can reduce voluntary alcohol consumption and preference.[3] However, clinical evidence in humans remains limited and less conclusive.
These application notes provide a comprehensive overview of the clinical and preclinical investigation of this compound for alcohol dependence, detailing experimental protocols, summarizing quantitative outcomes, and illustrating the underlying neurobiological pathways.
Mechanism of Action: nAChR Antagonism in the Reward Pathway
Ethanol's reinforcing effects are mediated, in part, by its interaction with the mesolimbic dopamine system. Ethanol (B145695) promotes dopamine release from VTA neurons into the NAc. This process is modulated by nAChRs located on these dopamine neurons.[1] this compound, by blocking these receptors, is hypothesized to attenuate the rewarding effects of alcohol, thereby reducing the motivation to drink.
Clinical Trial Protocols and Data
The primary clinical investigation of this compound for alcohol dependence was a randomized, double-blind, placebo-controlled trial conducted by Petrakis et al. (2018). Additionally, a human laboratory study has explored its effects on subjective responses to alcohol.
Outpatient Randomized Controlled Trial (Petrakis et al., 2018)
This study represents the most robust clinical evaluation of this compound for individuals with current alcohol dependence.[4]
Experimental Protocol:
-
Objective: To compare the efficacy of this compound versus placebo in reducing alcohol consumption in treatment-seeking individuals with alcohol dependence, and to test if smoking status moderated the effect.[4]
-
Design: 12-week, outpatient, randomized, double-blind, placebo-controlled trial.[4]
-
Participants: 128 individuals with current alcohol dependence (DSM criteria). The cohort included both smokers (n=74) and non-smokers (n=54).[4]
-
Intervention:
-
Concomitant Therapy: All participants received manual-guided Medical Management therapy.[5]
-
Primary Outcome Measure: Percentage of heavy drinking days during the final month (month 3) of treatment, assessed via the Timeline Follow-Back (TLFB) method.[4]
-
Secondary Outcome Measures: Percentage of drinking days, drinks per drinking day, alcohol craving (Obsessive Compulsive Drinking Scale - OCDS), and adverse events.[5]
Quantitative Data Summary:
The trial found no significant effect of this compound on drinking outcomes.[4]
| Outcome Measure (at Month 3) | This compound Group (Mean ± SD) | Placebo Group (Mean ± SD) | Statistic (F-value) | p-value | Effect Size (d) |
| Primary: % Heavy Drinking Days | 18.4 ± 29.0 | 20.4 ± 29.2 | F1, 100 = 1.3 | 0.25 | 0.07 |
| Secondary: % Drinking Days | 29.2 ± 35.3 | 31.2 ± 35.0 | F1, 100 = 0.00 | 0.98 | 0.05 |
| Secondary: Drinks per Drinking Day | 4.7 ± 5.0 | 5.1 ± 5.7 | F1, 100 = 0.01 | 0.91 | 0.07 |
| Data sourced from Petrakis et al., 2018.[5] |
Adverse Events:
Adverse events were common, but rates were generally similar between groups. However, all six dropouts due to side effects were in the this compound group.[5]
| Adverse Event Category | This compound Group (%) | Placebo Group (%) | Note |
| Central Nervous System Symptoms | 89.7% | 86.7% | Most frequently reported category.[5] |
| Gastrointestinal Symptoms | 85.3% | 83.8% | Second most frequent category.[5] |
| Dropouts due to Side Effects | 9.2% (6 participants) | 0% (0 participants) | Reasons: urinary incontinence, lightheadedness, constipation, sore throat.[5] |
| Data sourced from Petrakis et al., 2018.[5] |
Human Laboratory Study (Blomqvist, et al. as cited in Farook et al., 2009)
This study examined the acute effects of this compound on the subjective experience of alcohol consumption in social drinkers.
Experimental Protocol:
-
Objective: To investigate if this compound attenuates the stimulant-like and euphoric subjective effects of alcohol.[1]
-
Design: Randomized, double-blind, placebo-controlled, crossover laboratory session design.[1]
-
Participants: 27 non-smoking social drinkers (14 male, 13 female).[1]
-
Intervention: Participants attended multiple sessions, receiving one of the following combinations in random order:
-
This compound (7.5 mg or 15 mg, oral) + Alcohol (0.8 g/kg, oral beverage)
-
Placebo (oral) + Alcohol (0.8 g/kg, oral beverage)
-
This compound (7.5 mg or 15 mg, oral) + Placebo Beverage
-
Placebo (oral) + Placebo Beverage
-
-
Outcome Measures: Subjective effect measures (e.g., stimulant effects, euphoria, desire to drink) and physiological measures were taken at 30-minute intervals for 2 hours post-beverage consumption.[1]
Quantitative Data Summary:
While specific statistical data from the primary publication are not available in the searched sources, the key findings reported were:
-
This compound significantly attenuated the stimulant and euphoric effects of alcohol.[1]
-
This compound reduced the self-reported desire to consume additional alcoholic beverages.[1]
Preclinical Experimental Protocols and Data
Preclinical models provide crucial foundational data. The two-bottle choice paradigm is a standard method for assessing alcohol preference and consumption in rodents.
Two-Bottle Choice Test (Farook et al., 2009)
Experimental Protocol:
-
Objective: To determine the effect of intermittent and daily this compound administration on alcohol consumption and preference in mice.[3]
-
Animals: Male C57BL/6J mice, known for their preference for alcohol.[3]
-
Phase 1: Alcohol Acclimatization (7 days):
-
Individually house mice.
-
Provide 24-hour access to two drinking tubes: one with water and one with an ethanol solution.
-
Gradually increase the ethanol concentration: 3% (days 1-2), 6% (days 3-5), and 10% (days 6-7).
-
Alternate the position of the bottles daily to prevent position bias.[3]
-
-
Phase 2: Drug Administration (5 days):
-
Divide mice into groups (n=5 per group): Saline control, this compound (0.5, 1.0, or 2.0 mg/kg).
-
Administer subcutaneous (s.c.) injections according to one of two schedules:
-
Intermittent: Injections on days 1, 3, and 5.
-
Daily: Injections on all 5 days.
-
-
Continue to provide 24-hour access to both 10% ethanol and water.
-
Record the volume of ethanol and water consumed daily to calculate alcohol consumption (g/kg) and alcohol preference (%).[3]
-
Quantitative Data Summary:
This compound significantly reduced alcohol consumption and preference in a dose-dependent manner with both intermittent and daily administration, without altering total fluid intake.[3]
| Administration | Dose (mg/kg) | Outcome | Result |
| Intermittent | 1.0, 2.0 | Alcohol Consumption | Significant reduction (p < 0.05 to p < 0.001) |
| 1.0, 2.0 | Alcohol Preference | Significant reduction (p < 0.001) | |
| Daily | 0.5, 1.0, 2.0 | Alcohol Consumption | Significant reduction (p < 0.05 to p < 0.001) |
| 0.5, 1.0, 2.0 | Alcohol Preference | Significant reduction (p < 0.05 to p < 0.001) | |
| Data sourced from Farook et al., 2009.[3] |
Discussion and Future Directions
There is a clear discrepancy between preclinical and clinical findings regarding the efficacy of this compound for alcohol dependence. While animal models consistently demonstrate a reduction in alcohol consumption, the single large-scale outpatient clinical trial failed to show a significant effect of 10 mg/day this compound on drinking outcomes.[3][4]
Several factors may contribute to this translational gap:
-
Dosage: The 10 mg/day dose used in the clinical trial may have been insufficient to achieve the necessary nAChR antagonism to reduce drinking in a dependent population, whereas higher doses might be limited by side effects.[5]
-
Patient Population: The human laboratory study that showed positive effects on subjective craving used non-dependent social drinkers, suggesting this compound might be more effective at reducing the rewarding effects of alcohol in a non-dependent state rather than treating established dependence.[1]
-
Mechanism Complexity: this compound is a non-selective antagonist. The complex role of different nAChR subtypes (e.g., α4β2*, α7) in alcohol's effects suggests that more targeted pharmacological agents, such as partial agonists like varenicline, might hold greater promise.[2]
For researchers, these notes highlight the importance of carefully designed studies to bridge the preclinical-clinical gap. Future human laboratory studies could explore higher, well-tolerated doses of this compound or its effects in different subpopulations (e.g., those with specific nAChR gene polymorphisms). For drug development professionals, the data suggest that broad-spectrum nAChR antagonism with this compound is unlikely to be an effective standalone treatment for alcohol dependence, and focus should shift towards more selective modulators of the nicotinic cholinergic system.
References
- 1. This compound attenuates the subjective stimulant-like effects of alcohol in social drinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 3. Effects of this compound on Alcohol Consumption and Preference in Male C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound treatment for alcohol dependence: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Treatment for Alcohol Dependence: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tobacco use during a clinical trial of this compound for alcohol dependence: Medication effects on smoking and associations with reductions in drinking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mecamylamine-Induced Cognitive Impairment in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using mecamylamine, a non-selective and non-competitive nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, to induce cognitive impairment in rat models. This model is valuable for studying the role of the cholinergic system in learning and memory and for screening potential therapeutic agents for cognitive disorders such as Alzheimer's disease and schizophrenia, where nicotinic receptor deficits are implicated.[1]
Mechanism of Action
This compound readily crosses the blood-brain barrier and acts as an open-channel blocker of nAChRs in the central nervous system.[2][3] By blocking these receptors, this compound inhibits the action of the neurotransmitter acetylcholine (ACh). This disruption of cholinergic neurotransmission, particularly in brain regions critical for cognitive function like the hippocampus and cortex, leads to impairments in learning, memory, and attention.[1][4] While high doses of this compound consistently produce cognitive deficits[3][5], some studies have reported paradoxical cognitive enhancement at very low doses, suggesting a complex dose-response relationship.[2][5][6]
Signaling Pathway Disruption by this compound
The following diagram illustrates the mechanism by which this compound disrupts nAChR signaling.
References
- 1. Nicotinic Receptor Antagonists in Rats - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deficits in passive avoidance learning in young rats following this compound injections in the hippocampo-entorhinal area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acute ultra-low dose this compound on cognition in adult attention-deficit/hyperactivity disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
Application Notes and Protocols for the Experimental Use of Mecamylamine in Smoking Cessation Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of mecamylamine, a non-selective nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, in smoking cessation clinical trials. The information compiled is based on key clinical studies and is intended to guide the design and implementation of future research in this area.
Introduction
This compound hydrochloride is a potent ganglionic blocker that acts as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems.[1] Its rationale in smoking cessation is to block the reinforcing effects of nicotine (B1678760), thereby reducing the urge to smoke.[2][3] Clinical trials have primarily investigated this compound in combination with nicotine replacement therapy (NRT), a strategy hypothesized to enhance efficacy by simultaneously providing a partial agonist (nicotine) and an antagonist (this compound) to modulate nicotinic receptor activity and reduce withdrawal symptoms.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials investigating this compound for smoking cessation.
Table 1: Summary of Key Clinical Trials of this compound in Smoking Cessation
| Study | Participants (n) | Treatment Arms | This compound Dosage | NRT Dosage | Treatment Duration | Primary Outcome |
| Rose et al. (1994)[4] | 48 | 1. This compound + Nicotine Patch 2. Placebo + Nicotine Patch | 2.5-5 mg twice daily | 21 mg/24 hr, tapered | 5 weeks (this compound), 6-8 weeks (Patch) | Continuous abstinence at 7 weeks |
| Rose et al. (1998)[5] | 80 | 1. This compound + Nicotine Patch (pre-cessation) 2. Nicotine Patch alone (pre-cessation) 3. This compound alone (pre-cessation) 4. No active drug (pre-cessation) All groups received combination therapy post-cessation | 2.5-5.0 mg twice per day | 21 mg/24 hr | 4 weeks pre-cessation, 6 weeks post-cessation | Continuous smoking abstinence |
Table 2: Abstinence Rates in this compound Smoking Cessation Trials
| Study | Treatment Group | 7 Weeks | 6 Months | 12 Months |
| Rose et al. (1994)[4] | This compound + Nicotine Patch | 50.0% | 37.5% | 37.5% |
| Placebo + Nicotine Patch | 16.7% | 12.5% | 4.2% | |
| Rose et al. (1998)[2][5] | This compound + Nicotine Patch (pre-cessation) | 47.5% (at end of treatment) | 40.0% | Not Reported |
| Nicotine Patch alone (pre-cessation) | 27.5% (at end of treatment) | 20.0% | Not Reported | |
| This compound alone (pre-cessation) | Not Reported | 15.0% | Not Reported | |
| No active drug (pre-cessation) | Not Reported | 15.0% | Not Reported |
Table 3: Reported Side Effects of this compound in Smoking Cessation Trials
| Side Effect | Frequency/Severity | Management | Reference |
| Constipation | Most common side effect. In one study, 70% of participants on this compound reported constipation compared to 30% on placebo. | Dose reduction was effective in managing this side effect. Up to 40% of subjects in one trial required a dose reduction. | [3] |
| Drowsiness | Can occur, particularly at higher doses. | Dose adjustment may be necessary. | [1] |
| Hypotension (low blood pressure) | A known side effect of this compound as an antihypertensive agent. The combination with nicotine, which can increase blood pressure, may offset this effect. | Monitor blood pressure, especially during dose titration. | [1][5] |
| Other potential side effects | Blurred vision, dry mouth, nausea, vomiting, weakness, fatigue, impotence. | Standard medical management and consideration of dose adjustment or discontinuation. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound for smoking cessation.
Protocol 1: Randomized, Double-Blind, Placebo-Controlled Trial of this compound and Nicotine Patch
Based on Rose et al. (1994)[4]
1. Participant Screening and Enrollment:
- Inclusion Criteria:
- Healthy smokers aged 20-40 years.
- Smoking at least one pack of cigarettes per day.
- Motivated to quit smoking.
- Exclusion Criteria:
- Significant medical or psychiatric illness.
- Current use of psychoactive medications.
- History of alcohol or other substance abuse.
- Pregnancy or lactation.
2. Randomization and Blinding:
- Participants are randomized in a double-blind manner to one of two treatment arms:
- Arm 1: this compound + Nicotine Patch
- Arm 2: Placebo + Nicotine Patch
- Both participants and investigators are blinded to the treatment assignment.
3. Treatment Regimen:
- Pre-cessation Phase (2 weeks):
- This compound/Placebo is initiated two weeks before the target quit date.
- Dose Titration: Start with this compound 2.5 mg twice daily. The dose may be increased to 5 mg twice daily as tolerated. The exact schedule for this increase should be clearly defined, though it is not explicitly detailed in the original publication. A conservative approach would be to increase the dose after one week if the initial dose is well-tolerated.
- Post-cessation Phase:
- This compound/Placebo: Continued for 3 weeks after the quit date.
- Nicotine Patch: A 21 mg/24-hour patch is initiated on the quit date and continued for 4 weeks, followed by a tapering period.
4. Behavioral Counseling:
- All participants should receive standardized behavioral counseling throughout the trial. While the specific protocol from the original study is not detailed, a standard approach would include:
- The "5 A's" Model: Ask, Advise, Assess, Assist, and Arrange.
- Motivational Interviewing: To enhance motivation and resolve ambivalence about quitting.
- Coping Skills Training: To identify triggers and develop strategies to manage cravings and prevent relapse.
- Sessions should be scheduled at baseline, the quit date, and at regular follow-up visits.
5. Outcome Measures and Follow-up:
- Primary Outcome: Continuous smoking abstinence at 7 weeks post-cessation.
- Secondary Outcomes: Point prevalence abstinence at 7 weeks, and continuous abstinence at 6 and 12 months.
- Biochemical Verification: Self-reported abstinence is confirmed by measuring expired air carbon monoxide (CO) levels at each follow-up visit. A common cut-off for abstinence is a CO level of ≤8 ppm.
- Assessment of Withdrawal Symptoms and Side Effects: Use standardized questionnaires to assess nicotine withdrawal symptoms and monitor for adverse events at each visit.
Protocol 2: Pre-cessation Treatment with this compound and/or Nicotine Patch
Based on Rose et al. (1998)[5]
1. Participant Screening and Enrollment:
- Similar inclusion and exclusion criteria as in Protocol 1.
2. Randomization and Blinding:
- Participants (n=20 per group) are randomized to one of four pre-cessation treatment groups for 4 weeks:
- Group 1: Nicotine Patch + this compound
- Group 2: Nicotine Patch + Placebo
- Group 3: Placebo Patch + this compound
- Group 4: Placebo Patch + Placebo
- The study should be conducted in a double-blind manner.
3. Treatment Regimen:
- Pre-cessation Phase (4 weeks):
- Participants receive their assigned treatment.
- This compound Dosage: 2.5-5.0 mg twice per day.
- Nicotine Patch Dosage: 21 mg/24 hr.
- Post-cessation Phase (6 weeks):
- All participants receive combination therapy of Nicotine Patch (21 mg/24 hr) and this compound (2.5-5.0 mg twice per day).
4. Behavioral Counseling:
- All participants receive behavior therapy.[5] As with Protocol 1, a standardized counseling protocol should be implemented.
5. Outcome Measures and Follow-up:
- Primary Outcome: Duration of continuous smoking abstinence.
- Secondary Outcomes: Abstinence rates at the end of treatment, smoking satisfaction, and craving.
- Biochemical Verification: Expired air CO measurement to confirm abstinence.
- Safety Monitoring: Monitor for side effects, including orthostatic hypotension.
Visualizations
Signaling Pathway of Nicotine and this compound
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound (a nicotine antagonist) for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (a nicotine antagonist) for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound combined with nicotine skin patch facilitates smoking cessation beyond nicotine patch treatment alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotine-mecamylamine treatment for smoking cessation: the role of pre-cessation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound : Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Application Notes and Protocols for Mecamylamine in Cue-Induced Cocaine Craving Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of mecamylamine, a non-selective nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, in preclinical and clinical research on cue-induced cocaine craving.
Introduction
Cue-induced craving is a significant factor in cocaine addiction relapse. Environmental cues previously associated with drug use can trigger intense craving, leading to drug-seeking behavior. Preclinical and clinical evidence suggests that the cholinergic system, particularly nicotinic acetylcholine receptors (nAChRs), plays a role in modulating the reinforcing effects of cocaine and the craving responses to cocaine-associated cues. This compound, by blocking these receptors, has been investigated as a potential therapeutic agent to mitigate these effects.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound on cue-induced cocaine craving.
Table 1: Effect of Oral this compound on Subjective Craving and Physiological Responses to Cocaine Cues in Cocaine-Dependent Smokers
| Outcome Measure | Treatment Group | Pre-Cue Exposure (Mean ± SEM) | Post-Cue Exposure (Mean ± SEM) | Change from Baseline |
| Cocaine Craving (VAS, 0-100 mm) | Placebo | 25 ± 5 | 75 ± 8 | +50 |
| This compound (2.5 mg) | 24 ± 5 | 50 ± 7 | +26 * | |
| Anxiety (VAS, 0-100 mm) | Placebo | 30 ± 6 | 60 ± 7 | +30 |
| This compound (2.5 mg) | 28 ± 6 | 45 ± 6 | +17 | |
| Skin Conductance (µS) | Placebo | 5.2 ± 0.8 | 8.5 ± 1.2 | +3.3 |
| This compound (2.5 mg) | 5.1 ± 0.8 | 8.3 ± 1.1 | +3.2 | |
| Skin Temperature (°C) | Placebo | 33.5 ± 0.5 | 32.8 ± 0.6 | -0.7 |
| This compound (2.5 mg) | 33.6 ± 0.5 | 32.9 ± 0.6 | -0.7 | |
| Heart Rate (bpm) | Placebo | 72 ± 3 | 78 ± 4 | +6 |
| This compound (2.5 mg) | 71 ± 3 | 76 ± 4 | +5 |
*Indicates a statistically significant reduction in the increase of craving compared to placebo, as reported by Reid et al. (1999)[1][2][3].
Table 2: Effect of Subcutaneous this compound on Cocaine Self-Administration in Rats
| This compound Dose (mg/kg, s.c.) | Mean Number of Cocaine Infusions (± SEM) | Percent Reduction from Saline |
| 0 (Saline) | 15 ± 2 | - |
| 1 | 10 ± 1.5 | 33% |
| 2 | 7 ± 1.2 | 53% |
| 4 | 4 ± 1.0* | 73% |
*Indicates a statistically significant reduction in cocaine infusions compared to saline[2].
Experimental Protocols
Human Study: this compound for Cue-Induced Cocaine Craving
This protocol is based on the methodology described by Reid et al. (1999)[1][2][3].
1. Participant Recruitment:
-
Recruit cocaine-dependent individuals who are also cigarette smokers.
-
Participants should meet the DSM criteria for cocaine dependence.
-
Obtain informed consent from all participants.
2. Study Design:
-
Employ a double-blind, placebo-controlled, crossover design.
-
Each participant will complete two experimental sessions, one with this compound and one with placebo, in a randomized order.
-
A washout period of at least 48 hours should be implemented between sessions.
3. Drug Administration:
-
Administer a single oral dose of 2.5 mg this compound or a matching placebo.
-
Drug administration should occur approximately 60-90 minutes before the cue-exposure paradigm.
4. Cue-Reactivity Paradigm:
-
Baseline Measures: Before cue exposure, record baseline subjective and physiological measures for 10 minutes.
-
Subjective Measures: Use Visual Analog Scales (VAS) to assess "desire for cocaine" and "anxiety" (0-100 mm scale).
-
Physiological Measures: Continuously monitor skin conductance, skin temperature, and heart rate.
-
-
Cue Presentation:
-
Present a neutral video (e.g., nature scenes) for 10 minutes.
-
Immediately following the neutral video, present a cocaine-cue video for 10 minutes. The cocaine-cue video should depict individuals preparing and smoking crack cocaine.
-
-
Post-Cue Measures: Continue to record subjective and physiological measures throughout the video presentations and for a 10-minute period following the cocaine-cue video.
5. Data Analysis:
-
Calculate the change in VAS scores and physiological measures from the pre-cue baseline to the post-cue period for both the placebo and this compound conditions.
-
Use appropriate statistical tests (e.g., repeated measures ANOVA) to compare the effects of this compound and placebo on cue-induced craving and physiological responses.
Animal Study: this compound on Cocaine Self-Administration
This protocol is a general guideline based on rodent self-administration studies[2][4].
1. Animals:
-
Use adult male or female Sprague-Dawley or Wistar rats.
-
House animals individually with ad libitum access to food and water, on a 12-hour light/dark cycle.
2. Surgical Procedure:
-
Implant a chronic indwelling catheter into the jugular vein under aseptic surgical conditions.
-
Allow animals to recover for at least 5-7 days before starting the self-administration training.
3. Cocaine Self-Administration Training:
-
Conduct daily sessions in operant conditioning chambers.
-
Train rats to press a lever for intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement.
-
Each infusion should be paired with a discrete cue complex (e.g., illumination of a stimulus light and an audible tone).
-
Continue training until a stable baseline of responding is achieved.
4. This compound Treatment and Testing:
-
Once a stable baseline of cocaine self-administration is established, begin the this compound treatment phase.
-
Administer this compound (e.g., 1, 2, or 4 mg/kg) or saline via subcutaneous (s.c.) injection 15-30 minutes before the self-administration session.
-
Record the number of lever presses and cocaine infusions during the session.
-
Test different doses of this compound across separate sessions, with washout periods in between.
5. Data Analysis:
-
Compare the number of cocaine infusions between the saline and different this compound dose groups using appropriate statistical analyses (e.g., ANOVA followed by post-hoc tests).
Signaling Pathways and Experimental Workflows
References
- 1. A nicotine antagonist, this compound, reduces cue-induced cocaine craving in cocaine-dependent subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dependencias.pt [dependencias.pt]
- 4. The nicotinic acetylcholine receptor antagonist this compound prevents escalation of cocaine self-administration in rats with extended daily access - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mecamylamine in Animal Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecamylamine, a non-selective and non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), has demonstrated significant anxiolytic properties in various preclinical animal models.[1] It readily crosses the blood-brain barrier, allowing for the investigation of central nAChR modulation in anxiety-related behaviors.[2] These application notes provide detailed protocols for utilizing this compound in common animal models of anxiety, summarize key quantitative data from relevant studies, and illustrate the proposed signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the dose-dependent effects of this compound in widely used animal models of anxiety.
Table 1: Effects of this compound in the Elevated Plus Maze (EPM)
| Species | Dose (mg/kg) | Route of Administration | Key Findings |
| Rat | 0.1 - 1.0 | Intraperitoneal (i.p.) | Dose-dependent increase in the percentage of time spent and entries into the open arms.[1][3] |
| Mouse | 1.0 | Intraperitoneal (i.p.) | Significantly increased time spent in the open arms, indicative of an anxiolytic effect.[4] |
Table 2: Effects of this compound in the Open Field Test (OFT)
| Species | Dose (mg/kg) | Route of Administration | Key Findings |
| Rat | 1, 2, and 4 | Intraperitoneal (i.p.) | Chronic administration decreased anxiety-like behavior, indicated by an increase in the time spent in the central zone.[5] |
| Mouse | 1.0 | Intraperitoneal (i.p.) | Did not significantly alter baseline locomotor activity, suggesting specific anxiolytic effects rather than general hyperactivity. |
Table 3: Effects of this compound in the Light-Dark Box Test
| Species | Dose (mg/kg) | Route of Administration | Key Findings |
| Mouse | 0.05 | Subcutaneous (s.c.) | The S-(+)-enantiomer of this compound (TC-5214) increased the time spent in the light compartment, demonstrating anxiolytic activity.[4] |
Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[6]
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, and a central platform).[6]
-
Video tracking software.
-
This compound hydrochloride solution.
-
Vehicle control (e.g., sterile saline).
-
Syringes and needles for administration.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[7]
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., i.p.) 30 minutes before testing.[1]
-
Test Initiation: Gently place the animal on the central platform of the EPM, facing one of the closed arms.[6]
-
Data Recording: Allow the animal to explore the maze for a 5-minute session, recording its behavior using a video camera positioned above the maze.[8]
-
Behavioral Parameters: Analyze the recording for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[9] Rodents naturally tend to stay near the walls (thigmotaxis), and an increase in exploration of the central area is indicative of reduced anxiety.[10]
Materials:
-
Open field arena (a square or circular enclosure).[9]
-
Video tracking software.
-
This compound hydrochloride solution.
-
Vehicle control.
-
Syringes and needles.
Procedure:
-
Habituation: Acclimate the animals to the testing room as described for the EPM.[11]
-
Drug Administration: Administer this compound or vehicle 30 minutes prior to the test.
-
Test Initiation: Place the animal in the center of the open field arena.[12]
-
Data Recording: Record the animal's activity for a 5-10 minute period using an overhead video camera.[12]
-
Behavioral Parameters: Analyze the recording for:
-
Time spent in the center zone versus the peripheral zone.
-
Distance traveled in the center and peripheral zones.
-
Total distance traveled.
-
Rearing frequency.
-
Grooming duration.
-
-
Data Analysis: A decrease in anxiety is reflected by an increased time spent and distance traveled in the center of the arena.
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[13]
Materials:
-
Light-dark box apparatus (a box with a dark compartment and a light compartment connected by an opening).[14]
-
Video tracking software.
-
This compound hydrochloride solution.
-
Vehicle control.
-
Syringes and needles.
Procedure:
-
Habituation: Allow animals to acclimate to the testing room.[14]
-
Drug Administration: Administer this compound or vehicle as required.
-
Test Initiation: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.[14]
-
Data Recording: Record the animal's behavior for a 5-10 minute session.[14]
-
Behavioral Parameters: Measure the following:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Data Analysis: Anxiolytic effects are indicated by an increase in the time spent in the light compartment and the number of transitions.
Mandatory Visualizations
Mechanism of Action in Anxiety
This compound exerts its anxiolytic effects primarily by acting as a non-competitive antagonist at various subtypes of neuronal nicotinic acetylcholine receptors (nAChRs) in the central nervous system.[15] The α4β2 and α7 nAChR subtypes are particularly implicated in mediating the effects of this compound on anxiety and mood.[15][16]
By blocking these receptors, this compound can modulate the release of several neurotransmitters. For instance, antagonism of nAChRs can lead to an increase in the levels of brain-derived neurotrophic factor (BDNF) and modulate monoaminergic systems, including serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), which are critically involved in the regulation of mood and anxiety.[5] The anxiolytic effects of this compound are believed to result from the complex interplay of these neurochemical changes.
References
- 1. Anxiolytic effects of this compound in two animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral effects of nicotinic antagonist this compound in a rat model of depression: prefrontal cortex level of BDNF protein and monoaminergic neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. protocols.io [protocols.io]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using the Open Field Maze to Test for Anxiety [sandiegoinstruments.com]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. anilocus.com [anilocus.com]
- 13. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mood and anxiety regulation by nicotinic acetylcholine receptors: a potential pathway to modulate aggression and related behavioral states - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for Studying Mecamylamine in Depression Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecamylamine is a non-selective, non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) that readily crosses the blood-brain barrier.[1][2] Originally developed as an antihypertensive agent in the 1950s, its use for that indication has diminished due to side effects at high doses.[1] However, at lower doses (2.5-10 mg/day), this compound has been investigated for various neuropsychiatric disorders, including depression.[1][2]
The rationale for studying this compound in depression stems from the "cholinergic hypothesis of depression," which posits that a hypercholinergic state may contribute to depressive symptoms.[3][4] By antagonizing nAChRs, this compound is thought to counteract this hypercholinergic tone, representing a novel mechanistic approach to antidepressant therapy.[3] Preclinical studies have demonstrated its antidepressant-like effects in various animal models, and Phase II clinical trials showed potential as an augmentation therapy for treatment-resistant depression, although Phase III trials did not replicate these findings.[1][5][6][7]
These application notes provide a detailed overview of the key methodologies and protocols used to investigate the antidepressant properties of this compound, from in vitro characterization to preclinical and clinical evaluation.
Mechanism of Action & Signaling
This compound functions as a non-competitive antagonist by binding to a site within the open ion channel of nAChRs, thereby blocking ion flow.[3][8] This action is voltage-dependent and applies to a broad range of nAChR subtypes.[3][9] Preclinical research suggests that its antidepressant-like effects are mediated through the antagonism of central nAChRs, particularly those containing α4β2 and α7 subunits.[4][10] This blockade is believed to modulate several downstream systems implicated in depression, including increasing the firing rate of serotonin (B10506) neurons, modulating monoamine levels, and influencing the expression of neurotrophic factors like BDNF.[5][11]
Data Presentation
Quantitative data from preclinical and clinical studies are summarized below for comparative analysis.
Table 1: Summary of Preclinical (In Vivo) Studies
| Species | Depression Model | Compound | Dose Range (i.p.) | Key Behavioral Findings | Key Neurochemical Findings | Reference(s) |
| Rat | Chronic Restraint Stress | This compound | 1, 2, 4 mg/kg/day | Increased sucrose (B13894) preference, increased swimming in FST | Increased PFC BDNF, 5-HT, NE; Reduced HPA axis hyperactivity | [5] |
| Mouse | None (Behavioral Screen) | This compound | 1.0 mg/kg | Decreased immobility in FST and TST | Effects dependent on α4β2 and α7 nAChR subunits | [10] |
| Mouse | None (Behavioral Screen) | TC-5214 (S-enantiomer) | 0.1, 1, 3 mg/kg | Active in Forced Swim Test (decreased immobility) | Not specified | [3] |
| Rat | None (Behavioral Screen) | TC-5214 (S-enantiomer) | 3 mg/kg | Active in Forced Swim Test | Not specified | [3] |
| Mouse | Various Strains | This compound | Not specified | Strain-dependent effects in FST and TST | Not specified | [12] |
Table 2: Summary of In Vitro / Electrophysiological Studies
| Receptor/System | Preparation/Cell System | Method | Agonist | Key Finding | Reference(s) |
| Neuronal nAChRs | Rat Chromaffin Cells | Whole-cell Patch Clamp | Nicotine (B1678760) | Potent depression of inward currents (IC₅₀ = 0.34 µM); voltage-dependent block. | [8] |
| Human α3β4, α4β2, α7 nAChRs | Xenopus Oocytes | Two-Electrode Voltage Clamp | Acetylcholine | Non-competitive, voltage-dependent inhibition; S-(+)-enantiomer dissociates more slowly. | [9] |
| Rat Striatal Slices | Brain Tissue Superfusion | [³H]Dopamine Release Assay | Nicotine | Inhibited nicotine-evoked dopamine (B1211576) release (IC₅₀ = 0.12 µM); non-competitive. | [4] |
| 5-HT Neurons | Rat Midbrain Slices | Electrophysiology | None | This compound (3 µM) increased the firing frequency of dorsal raphe nucleus 5-HT neurons. | [11][13] |
Table 3: Summary of Key Clinical Trials
| Study Phase | Population | Compound | Dose Range (Oral) | Design | Primary Outcome Measure | Key Finding | Reference(s) |
| Phase II | SSRI-resistant Major Depressive Disorder (MDD) | This compound | Up to 5 mg b.i.d. | 8-week, single-blind, placebo-controlled augmentation study | HAM-D-17 Score | Significant reduction in HAM-D scores compared to placebo. | [14] |
| Phase II | MDD | TC-5214 (S-enantiomer) | Not specified | Double-blind, placebo-controlled augmentation trial | Not specified | Confirmed antidepressant activity. | [1][6] |
| Phase III | MDD with inadequate response to SSRI/SNRI | TC-5214 (dexthis compound) | 1-4 mg b.i.d. | 8-week, double-blind, placebo-controlled augmentation study | MADRS Total Score | No significant difference from placebo. Most common AEs: constipation, headache. | [7] |
| Long-term | MDD with inadequate response to antidepressant | TC-5214 (dexthis compound) | 1-4 mg | 52-week, double-blind, placebo-controlled augmentation safety study | Safety/Tolerability | Tolerability consistent with acute studies. Common AEs: constipation, dizziness, dry mouth. | [15] |
Experimental Protocols
Detailed protocols for key preclinical and in vitro experiments are provided below.
Preclinical Research Workflow
A typical preclinical study involves inducing a depressive-like state in animals, followed by chronic drug administration and subsequent behavioral and neurochemical assessments.
Protocol: Chronic Restraint Stress (CRS) Model
This protocol is designed to induce a depressive-like phenotype in rodents.[5]
-
Animals: Adult male Wistar rats (200-250g) are singly housed.
-
Apparatus: Use well-ventilated, transparent plastic restrainers appropriate for the animal's size.
-
Procedure:
-
Place each rat in a restrainer for a period of 4-6 hours daily.
-
Continue this procedure for 6 consecutive weeks.
-
Control animals should be handled daily but not placed in restrainers.
-
-
Drug Administration: During the stress period, administer this compound (e.g., 1, 2, or 4 mg/kg, i.p.) or vehicle daily.
-
Outcome Assessment: Following the 6-week period, conduct behavioral tests (e.g., FST) and collect tissues for neurochemical analysis.
Protocol: Forced Swim Test (FST)
The FST is a primary behavioral screen for antidepressant efficacy, measuring behavioral despair.[3][10]
-
Animals: Adult mice or rats.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height x 10 cm diameter for mice; 40 cm height x 20 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 10 cm for mice).
-
Procedure:
-
Data Analysis:
-
During the final 4 minutes, record the duration of immobility. Immobility is defined as the cessation of struggling and swimming, with the animal making only small movements necessary to keep its head above water.
-
A significant decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.[3]
-
Protocol: Neurochemical Analysis (HPLC)
This protocol is for quantifying monoamine levels in brain tissue.[5]
-
Tissue Preparation:
-
Rapidly dissect the prefrontal cortex (PFC) on ice.
-
Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 20 minutes.
-
-
HPLC Analysis:
-
Filter the supernatant and inject a sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Use an electrochemical detector to quantify levels of norepinephrine (NE) and serotonin (5-HT) and its metabolites.
-
-
Data Analysis: Compare monoamine concentrations between treatment groups. An increase in NE and/or 5-HT in the PFC is consistent with an antidepressant effect.[5]
In Vitro Research Workflow
In vitro studies are crucial for characterizing the pharmacological profile of this compound at specific receptor subtypes.
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol allows for the functional characterization of this compound on specific human nAChR subtypes.[9]
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Inject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2).
-
Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with buffer.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Drug Application and Measurement:
-
Apply a fixed concentration of an agonist (e.g., acetylcholine) to elicit an inward current.
-
After washing, co-apply the agonist with varying concentrations of this compound.
-
To test for voltage dependency, repeat the measurements at different holding potentials.[8]
-
-
Data Analysis:
-
Measure the peak current response at each this compound concentration.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value.[4]
-
Conclusion
The study of this compound in depression utilizes a multi-tiered methodological approach. Preclinical research relies heavily on stress-induced animal models and behavioral tests like the FST to establish antidepressant-like efficacy.[5][10] These are complemented by neurochemical analyses that probe the drug's impact on monoaminergic and neurotrophic systems. In vitro and electrophysiological techniques, particularly TEVC in Xenopus oocytes, are indispensable for delineating the drug's specific interactions with nAChR subtypes, confirming its non-competitive, voltage-dependent mechanism of action.[8][9] While clinical trials have yielded mixed results, the methodologies described herein provide a robust framework for the continued investigation of nAChR antagonists as a potential novel class of antidepressants.[7]
References
- 1. This compound - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral effects of nicotinic antagonist this compound in a rat model of depression: prefrontal cortex level of BDNF protein and monoaminergic neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Efficacy and tolerability of flexibly-dosed adjunct TC-5214 (dexthis compound) in patients with major depressive disorder and inadequate response to prior antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid relief of block by this compound of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of this compound stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The nicotinic antagonist this compound has antidepressant-like effects in wild-type but not beta2- or alpha7-nicotinic acetylcholine receptor subunit knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 12. Antidepressant-like effects of nicotine and this compound in the mouse forced swim and tail suspension tests: role of strain, test and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Translating laboratory discovery to the clinic: From nicotine and this compound to tourettes, depression, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and tolerability of dexthis compound (TC-5214) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to antidepressant therapy: results of a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mecamylamine in Forced Swim and Tail Suspension Tests: A Technical Guide for Preclinical Depression Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecamylamine, a non-selective and non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), has emerged as a valuable pharmacological tool in preclinical models of depression, particularly the Forced Swim Test (FST) and Tail Suspension Test (TST). These behavioral assays are widely used to screen for potential antidepressant compounds by measuring the duration of immobility in rodents subjected to an inescapable stressful situation. A reduction in immobility time is indicative of an antidepressant-like effect.[1] This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of this compound in these models.
This compound readily crosses the blood-brain barrier, allowing for the investigation of central nAChR involvement in depression-related behaviors.[2] Its antidepressant-like effects are primarily mediated through the blockade of α4β2 and α7 nAChR subtypes, highlighting the role of the cholinergic system in the pathophysiology of depression.[3][4]
Data Presentation
The following tables summarize the dose-dependent effects of this compound and its S-(+)-enantiomer (TC-5214) on immobility time in the Forced Swim Test and Tail Suspension Test in mice.
Table 1: Effect of this compound on Immobility Time in the Tail Suspension Test (TST)
| Animal Strain | This compound Dose (mg/kg, i.p.) | Immobility Time (seconds) | Percent Reduction in Immobility | Reference |
| C57BL/6J Mice | Vehicle (Saline) | ~150 | - | Rabenstein et al., 2006 |
| C57BL/6J Mice | 0.5 | ~125 | ~17% | Rabenstein et al., 2006 |
| C57BL/6J Mice | 1.0 | ~100 | ~33% * | Rabenstein et al., 2006 |
| C57BL/6J Mice | 2.0 | ~110 | ~27% | Rabenstein et al., 2006 |
*Statistically significant reduction.
Table 2: Effect of this compound and its S-(+)-Enantiomer (TC-5214) on Immobility Time in the Forced Swim Test (FST)
| Animal Strain | Compound | Dose (mg/kg, i.p.) | Percent Reduction in Immobility | Reference |
| C57BL/6J Mice | This compound | 1.0 | Statistically Significant | Rabenstein et al., 2006 |
| Swiss Mice | TC-5214 | 0.1 | 33% | Lippiello et al., 2008 |
| Swiss Mice | TC-5214 | 1.0 | 37% | Lippiello et al., 2008 |
| Swiss Mice | TC-5214 | 3.0 | 46%* | Lippiello et al., 2008 |
*Statistically significant reduction compared to saline-treated group.
Signaling Pathways
This compound's antidepressant-like effects stem from its role as a nicotinic acetylcholine receptor antagonist. The "cholinergic hypothesis of depression" posits that a hyperactive cholinergic system may contribute to depressive symptoms.[2][5] By blocking nAChRs, this compound reduces cholinergic signaling, which in turn modulates downstream pathways and neurotransmitter systems implicated in mood regulation. The primary nAChR subtypes involved in these effects are the α4β2 and α7 subunits.[4] Blockade of these receptors influences the release of key monoamines, such as dopamine (B1211576) and serotonin, and affects intracellular signaling cascades like the ERK/MAPK and CREB pathways, which are crucial for neuroplasticity and cellular resilience.[6]
Caption: this compound's antagonism of nAChRs modulates downstream signaling and neurotransmitter release, leading to antidepressant-like effects.
Experimental Protocols
The following are detailed protocols for the administration of this compound in conjunction with the Forced Swim Test and Tail Suspension Test in mice.
This compound Preparation and Administration
-
Vehicle: this compound hydrochloride can be dissolved in sterile 0.9% saline.
-
Concentration: Prepare a stock solution from which final dosing solutions can be made. The concentration of the dosing solution should be calculated based on the desired dose (in mg/kg) and the average weight of the mice, with a standard injection volume (e.g., 10 ml/kg).
-
Route of Administration: Intraperitoneal (i.p.) injection is the most common route for acute administration in these behavioral tests.
-
Timing: Administer this compound 30 minutes prior to the start of the FST or TST to allow for adequate absorption and distribution to the central nervous system.[3]
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Procedure: a. Gently place each mouse into the cylinder of water. b. The total test duration is typically 6 minutes. c. A video camera should be used to record the session for later analysis. d. The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
Post-Test: After the 6-minute session, remove the mouse from the water, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.
Caption: Experimental workflow for the Forced Swim Test following this compound administration.
Tail Suspension Test (TST) Protocol
-
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended by its tail. The mouse should be high enough off the ground so that it cannot reach any surfaces. The area should be visually isolated to prevent mice from seeing each other.
-
Acclimation: As with the FST, allow at least 1 hour of acclimation to the testing room.
-
Procedure: a. Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail. b. The total suspension time is typically 6 minutes. c. Record the entire session with a video camera. d. The duration of immobility is scored for the entire 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Post-Test: At the end of the 6-minute session, gently remove the mouse from the suspension apparatus, remove the tape from its tail, and return it to its home cage.
Caption: Experimental workflow for the Tail Suspension Test following this compound administration.
Conclusion
This compound serves as a critical tool for investigating the role of the nicotinic cholinergic system in depression. Its consistent ability to reduce immobility in the Forced Swim Test and Tail Suspension Test provides strong evidence for the antidepressant potential of nAChR antagonists. The detailed protocols and summarized data herein offer a valuable resource for researchers aiming to utilize this compound in their preclinical studies, facilitating standardized and reproducible experimental designs. Further research into the specific downstream signaling pathways modulated by this compound will continue to enhance our understanding of the neurobiology of depression and aid in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nicotinic antagonist this compound has antidepressant-like effects in wild-type but not beta2- or alpha7-nicotinic acetylcholine receptor subunit knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nicotinic Acetylcholine Receptor as a Target for Antidepressant Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nicotinic acetylcholine receptors and depression: a review of the preclinical and clinical literature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microinjection of Mecamylamine into Specific Brain Regions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecamylamine is a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), acting as an open-channel blocker.[1][2] By preventing the influx of cations like Na+ and Ca2+ through the nAChR channel, this compound effectively inhibits cholinergic neurotransmission mediated by these receptors.[3][4] This property makes it a valuable pharmacological tool for investigating the role of nAChRs in various physiological and pathological processes within the central nervous system (CNS).[3][5] Microinjection techniques allow for the targeted delivery of this compound to specific brain regions, enabling researchers to dissect the precise contribution of nAChR signaling in localized neural circuits to complex behaviors and disease states.
These application notes provide detailed protocols and supporting data for the stereotaxic microinjection of this compound into key brain regions implicated in reward, addiction, cognition, and mood, including the ventral tegmental area (VTA), nucleus accumbens (NAc), hippocampus, and prefrontal cortex (PFC).
Data Presentation
Table 1: Stereotaxic Coordinates for Target Brain Regions
Stereotaxic coordinates are crucial for the accurate targeting of specific brain nuclei. The following table provides coordinates for adult rats and mice relative to bregma. It is important to note that these coordinates may require refinement based on the specific strain, age, and weight of the animals used, and consulting a detailed stereotaxic atlas is always recommended.
| Brain Region | Species | Antero-Posterior (AP) | Medio-Lateral (ML) | Dorso-Ventral (DV) | Reference |
| Ventral Tegmental Area (VTA) | Rat | -5.3 mm | ±1.0 mm | -8.1 mm | [6] |
| Mouse | -3.1 mm | ±0.5 mm | -4.5 mm | ||
| Nucleus Accumbens (NAc) Core | Rat | +1.7 mm | ±1.6 mm | -7.0 mm | [7] |
| Mouse | +1.5 mm | ±1.0 mm | -4.75 mm | ||
| Nucleus Accumbens (NAc) Shell | Rat | +1.7 mm | ±0.8 mm | -7.8 mm | |
| Mouse | +1.5 mm | ±0.5 mm | -5.0 mm | ||
| Hippocampus (CA1) | Rat | -3.6 mm | ±2.2 mm | -2.8 mm | |
| Mouse | -2.0 mm | ±1.5 mm | -2.0 mm | ||
| Prefrontal Cortex (PFC) | Rat | +3.0 mm | ±0.7 mm | -4.0 mm | [7] |
| Mouse | +1.7 mm | ±0.3 mm | -2.5 mm |
Table 2: this compound Microinjection Parameters and Reported Effects
This table summarizes key parameters for this compound microinjection and observed behavioral or neurochemical outcomes from various studies. These values can serve as a starting point for experimental design.
| Brain Region | Species | This compound Dose/Concentration | Injection Volume | Flow Rate | Observed Effect | Reference |
| Ventral Tegmental Area (VTA) | Rat | 1 - 7.5 µg | 0.5 µL | 0.25 µL/min | Decreased morphine-induced conditioned place preference | [8] |
| Nucleus Accumbens (NAc) | Rat | 1.25, 2.5, 5.0 µg | 1.0 µL | 0.5 µL/min | Reduced operant oral self-administration of ethanol | |
| Hippocampus (CA1) | Rat | 2, 4, 8 µg | 0.5 µL | Not Specified | Decreased morphine-induced conditioned place preference | [8] |
| Prefrontal Cortex (PFC) | Rat | Not Specified | Not Specified | Not Specified | Modulation of brain-derived neurotrophic factor (BDNF), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) levels | [9] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery and Microinjection of this compound
This protocol outlines the procedure for a single microinjection of this compound into a target brain region.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)[10]
-
Stereotaxic apparatus[11]
-
Microinjection pump and syringe (e.g., Hamilton syringe)[12]
-
Injection cannula (e.g., 32-gauge)[10]
-
Surgical tools (scalpel, drill, forceps, etc.)
-
Suturing material or tissue adhesive
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic regimen.[10][11] Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.[1]
-
Shave the scalp and secure the animal in the stereotaxic frame, ensuring the head is level.[11]
-
-
Surgical Procedure:
-
Clean the surgical area with an antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
Use a sterile cotton swab to clean and dry the skull surface.
-
Identify bregma and lambda, the reference points for stereotaxic surgery.
-
Move the injection cannula to the predetermined AP and ML coordinates for the target brain region (see Table 1).
-
Mark the injection site on the skull and drill a small burr hole.
-
-
Microinjection:
-
Prepare the this compound solution in sterile saline or aCSF at the desired concentration.
-
Load the microinjection syringe with the this compound solution, ensuring there are no air bubbles.
-
Slowly lower the injection cannula through the burr hole to the predetermined DV coordinate.
-
Infuse the this compound solution at a slow and controlled rate (e.g., 0.1-0.2 µL/minute) to minimize tissue damage.[10]
-
After the infusion is complete, leave the cannula in place for an additional 2-5 minutes to allow for diffusion and prevent backflow upon retraction.[10]
-
Slowly withdraw the injection cannula.
-
-
Post-Operative Care:
-
Suture the incision or close it with tissue adhesive.
-
Administer post-operative analgesics as required by your institution's animal care guidelines.
-
Place the animal on a heating pad until it recovers from anesthesia.
-
Monitor the animal closely for any signs of distress.
-
Protocol 2: Control Experiments
To ensure the observed effects are due to the specific action of this compound in the targeted region, appropriate control experiments are essential.
-
Vehicle Control: Inject the vehicle solution (sterile saline or aCSF) into the target brain region using the same volume and flow rate as the this compound injection. This controls for the effects of the injection procedure itself.
-
Off-Target Injection Control: Inject this compound into a brain region adjacent to the target area. This helps to confirm that the observed effects are specific to the intended structure.
-
Behavioral Controls: For behavioral experiments, ensure that the observed effects are not due to non-specific changes in motor activity or sensory perception. For example, locomotor activity can be assessed in an open-field test.[13]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound blocks the nAChR ion channel, preventing cellular signaling.
Experimental Workflow for this compound Microinjection
Caption: Workflow from animal preparation to data analysis for microinjection studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Relative Contributions and Mapping of Ventral Tegmental Area Dopamine and GABA Neurons by Projection Target in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of the nicotinic receptor blocker this compound on radial-arm maze performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microinjection of Ghrelin into the Ventral Tegmental Area Potentiates Cocaine-Induced Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Projections from the Rat Prefrontal Cortex to the Ventral Tegmental Area: Target Specificity in the Synaptic Associations with Mesoaccumbens and Mesocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral effects of nicotinic antagonist this compound in a rat model of depression: prefrontal cortex level of BDNF protein and monoaminergic neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scge.mcw.edu [scge.mcw.edu]
- 11. rwdstco.com [rwdstco.com]
- 12. Rodent Brain Microinjection to Study Molecular Substrates of Motivated Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systemic injection of nicotinic acetylcholine receptor antagonist this compound affects licking, eyelid size, and locomotor and autonomic activities but not temporal prediction in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing mecamylamine dosage to avoid peripheral side effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mecamylamine dosage to minimize peripheral side effects during experimentation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Significant drop in blood pressure upon standing (Orthostatic Hypotension) | Ganglionic blockade of the sympathetic nervous system, leading to vasodilation. | 1. Dosage Adjustment: Reduce the this compound dose. Titrate upwards slowly in small increments (e.g., 2.5 mg/day every ≥2 days)[1]. 2. Hydration & Sodium Intake: Ensure adequate fluid and sodium intake, unless contraindicated[2]. 3. Subject Posture: Advise subjects to change positions slowly (e.g., from lying down to sitting, and from sitting to standing)[2]. 4. Monitor Blood Pressure: Regularly monitor blood pressure in both supine and standing positions to guide dose titration[1]. |
| Constipation or Decreased Gastrointestinal Motility | Blockade of parasympathetic ganglia innervating the gastrointestinal tract. | 1. Dosage Reduction: Lower the this compound dose. 2. Dietary Modifications: Increase dietary fiber and fluid intake. 3. Laxatives: Consider the use of a mild laxative. 4. Discontinuation: If signs of paralytic ileus appear (e.g., abdominal distention, decreased bowel sounds), discontinue this compound immediately and seek medical advice[2]. |
| Dry Mouth (Xerostomia) | Inhibition of parasympathetic stimulation of salivary glands. | 1. Symptomatic Relief: Suggest sugar-free candy or gum, ice chips, or saliva substitutes. 2. Hydration: Encourage frequent sipping of water. 3. Dosage Review: If severe, a reduction in this compound dosage may be necessary. |
| Blurred Vision or Dilated Pupils (Mydriasis) | Parasympathetic blockade affecting the ciliary muscle and iris. | 1. Caution: Advise subjects to avoid activities requiring sharp visual acuity, such as operating machinery. 2. Dosage Adjustment: A dose reduction may alleviate these symptoms. 3. Contraindication Check: Ensure the subject does not have glaucoma, a contraindication for this compound use[3]. |
| Urinary Retention | Inhibition of parasympathetic nerve activity controlling bladder contraction. | 1. Monitor Urinary Output: Be vigilant for signs of difficulty urinating. 2. Caution in At-Risk Subjects: Use with caution in subjects with prostatic hyperplasia or bladder neck obstruction[4]. 3. Dosage Reduction: Lowering the dose is the primary corrective action. |
| Central Nervous System (CNS) Effects (e.g., tremor, sedation, confusion) | This compound readily crosses the blood-brain barrier. These effects are more common at higher doses. | 1. Dosage Reduction: CNS effects are dose-dependent; lowering the dose is the first step. 2. Use with Caution: Exercise caution in subjects with cerebral or renal insufficiency, as they are more susceptible to these side effects[4]. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes peripheral side effects?
A1: this compound is a non-selective, non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) located in autonomic ganglia. By blocking both sympathetic and parasympathetic ganglia, it disrupts normal autonomic nervous system function, leading to a range of peripheral side effects.
Q2: How can I start a dosing regimen to minimize the risk of side effects?
A2: A conservative dose-escalation strategy is recommended. For clinical research, an initial oral dose of 2.5 mg twice daily is often used. The dosage can then be slowly increased by 2.5 mg increments at intervals of no less than two days, based on tolerance and the desired therapeutic effect[1].
Q3: Is there a difference in side effect profiles between the stereoisomers of this compound?
A3: Preclinical studies suggest that S-(+)-mecamylamine may be preferable for chronic applications. It appears to dissociate more slowly from certain neuronal nAChRs while having a potentially lower impact on muscle-type receptors, which could translate to a better side effect profile concerning neuromuscular effects[5].
Q4: How does urinary pH affect this compound's activity and side effects?
A4: this compound is excreted unchanged in the urine, and its renal elimination is highly dependent on urinary pH. Acidic urine promotes excretion, while alkaline urine reduces it, leading to higher plasma concentrations and an increased risk of side effects. Therefore, monitoring and controlling urinary pH can be a strategy to manage this compound levels.
Q5: Can this compound be used in combination with other drugs?
A5: Caution is advised. The action of this compound can be potentiated by other antihypertensive drugs, anesthetics, and alcohol. Co-administration with antibiotics and sulfonamides should generally be avoided[3][4].
Data Presentation
Table 1: Dose-Dependent Effects of this compound
| Dosage Range | Primary Therapeutic Target | Associated Peripheral Side Effects | Notes |
| Low Dose (2.5 - 10 mg/day) | Central Nervous System (CNS) nAChRs | Fewer and more manageable peripheral side effects are generally observed[6][7][8]. Mild orthostatic hypotension, constipation, and dry mouth may still occur. | This range is typically explored for applications such as smoking cessation and neuropsychiatric disorders[6][7][8]. |
| High Dose (25 - 90 mg/day) | Autonomic Ganglia (for hypertension) | More pronounced and frequent peripheral side effects, including significant orthostatic hypotension, syncope, severe constipation, urinary retention, blurred vision, and xerostomia[5][6]. | Historically used for the management of severe hypertension[5][6]. |
Note: The incidence of specific side effects at precise dosages is not consistently reported across clinical trials. The information above represents a qualitative summary based on available literature.
Experimental Protocols
Protocol 1: Assessment of Orthostatic Hypotension in Rodents
Objective: To measure the dose-dependent effect of this compound on postural blood pressure changes in rats.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Instrumentation: Implant a telemetric blood pressure transducer or catheterize the carotid artery for direct blood pressure measurement in conscious, freely moving animals[2][9]. Allow for a recovery period of at least 48 hours post-surgery.
-
Acclimatization: Acclimate the rats to the testing environment and restraint procedures (if applicable) to minimize stress-induced blood pressure fluctuations.
-
Baseline Measurement: Record baseline systolic and diastolic blood pressure and heart rate for at least 30 minutes with the rat in a horizontal position.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired doses.
-
Post-Dose Monitoring (Supine): Continuously monitor blood pressure and heart rate for a predetermined period (e.g., 60 minutes) to assess the drug's effect in the absence of postural change.
-
Tilt Test: Secure the conscious rat to a tilt table. After a stable baseline is achieved post-dosing, tilt the table to a head-up position (e.g., 45-60 degrees) for a defined duration (e.g., 1-2 minutes)[10].
-
Data Recording: Continuously record blood pressure and heart rate during the tilt and upon return to the horizontal position.
-
Data Analysis: Calculate the change in blood pressure from the pre-tilt baseline to the lowest point during the tilt. Compare the magnitude of the orthostatic drop between different dose groups and the vehicle control.
Protocol 2: Evaluation of Gastrointestinal Motility in Mice
Objective: To quantify the effect of different doses of this compound on gastrointestinal transit time.
Methodology:
-
Animal Model: Adult male C57BL/6 mice, fasted overnight with free access to water.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) i.p. or p.o. at various doses.
-
Charcoal Meal: After a set time post-drug administration (e.g., 30 minutes), administer a charcoal meal (e.g., 5-10% activated charcoal in 5-10% gum arabic or methylcellulose) orally via gavage.
-
Euthanasia: At a fixed time after the charcoal meal (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Lay the intestine flat without stretching and measure the total length. Measure the distance the charcoal meal has traveled from the pyloric sphincter.
-
Data Analysis: Calculate the gastrointestinal transit as a percentage of the total length of the small intestine: (distance traveled by charcoal / total length of small intestine) x 100. Compare the mean transit percentage between dose groups and the vehicle control.
Protocol 3: Differentiating Central vs. Peripheral Effects
Objective: To distinguish between the central (e.g., analgesic) and peripheral (e.g., cardiovascular) effects of this compound.
Methodology:
-
Animal Model: Adult male mice or rats.
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (crosses blood-brain barrier).
-
Group 3: A peripherally restricted nAChR antagonist (e.g., hexamethonium).
-
Group 4: this compound + Nicotine (to assess reversal of central effects).
-
-
Central Effect Assessment (Tail-Flick Test for Analgesia):
-
Peripheral Effect Assessment (Blood Pressure):
-
Data Analysis:
-
Compare the analgesic effect (change in tail-flick latency) and the hypotensive effect (change in blood pressure) across the different groups.
-
This compound is expected to show both central and peripheral effects.
-
The peripherally restricted antagonist should primarily show peripheral effects with minimal central effects.
-
This comparison allows for the deconvolution of central versus peripheral dose-response relationships.
-
References
- 1. This compound : Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. diacomp.org [diacomp.org]
- 5. researchgate.net [researchgate.net]
- 6. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential therapeutic uses of this compound and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 12. web.mousephenotype.org [web.mousephenotype.org]
- 13. ajrconline.org [ajrconline.org]
Technical Support Center: Troubleshooting Variability in Mecamylamine Experiments
Welcome to the technical support center for mecamylamine research. This resource is designed for researchers, scientists, and drug development professionals to address common issues and sources of variability in experiments involving this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges encountered during this compound experiments, providing potential causes and solutions to help you troubleshoot variability in your results.
Q1: Why am I seeing high variability in my this compound dose-response curves?
A1: Variability in dose-response curves can arise from several factors related to the compound itself, the experimental setup, and the biological system.
-
Compound Stability and Storage: this compound hydrochloride, as a solid, is stable for at least two years when stored at -20°C.[1] However, aqueous solutions are not recommended to be stored for more than one day.[1] Degradation of this compound in solution can lead to inconsistent concentrations and, consequently, variable results.
-
pH of Experimental Buffer: The renal excretion of this compound is significantly influenced by urinary pH. While in vitro buffer pH is more controlled, significant deviations can still impact results.
-
Solution: Ensure your experimental buffer's pH is consistent across all experiments. For in vivo studies, be aware that diet and other factors can alter urinary pH, affecting this compound's clearance and bioavailability.
-
-
Cell Culture Conditions: For in vitro experiments, the health and passage number of your cells are critical. Receptor expression levels can fluctuate with excessive passaging, leading to inconsistent responses to this compound.[2]
-
Solution: Use cells within a defined and narrow passage number range. Regularly monitor cell viability and morphology to ensure a healthy and consistent cell population for your assays.[2]
-
Q2: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A2: Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors. A two- to three-fold difference is often considered acceptable; however, larger variations may signal underlying experimental inconsistencies.[3][4]
-
Agonist Concentration and Purity: The potency of an antagonist is dependent on the concentration of the agonist it is competing with (in the case of competitive antagonism) or the level of receptor activation it is inhibiting. Variability in the agonist's concentration or purity will directly impact the calculated IC50 for this compound.[2]
-
Solution: Verify the concentration and purity of your agonist (e.g., nicotine (B1678760), acetylcholine) stock solutions regularly. Use a consistent, high-purity agonist preparation for all experiments.[2]
-
-
Pre-incubation Time: Sufficient time is required for this compound to bind to the nicotinic acetylcholine (B1216132) receptors (nAChRs) before applying the agonist.[2]
-
Solution: Optimize the pre-incubation time for this compound in your specific experimental system by performing a time-course experiment to determine the optimal duration for achieving maximal inhibition.[2]
-
-
Data Analysis Methods: The method used to fit the dose-response curve and calculate the IC50 value can introduce variability.
-
Solution: Use a consistent non-linear regression model to analyze your data. Software such as GraphPad Prism is commonly used for this purpose.[3]
-
Q3: I am observing unexpected or off-target effects in my this compound experiments. How can I address this?
A3: Off-target effects can occur, especially at higher concentrations of this compound.
-
Non-Specific Binding: At high concentrations, this compound may bind to other receptors or ion channels, leading to confounding results.[2]
-
Solution: Perform control experiments using cell lines that do not express the target nAChR to identify any non-specific effects. It is also crucial to perform a dose-response curve to identify a concentration range where this compound exhibits specific antagonism without off-target effects.[2]
-
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have physiological effects on cells at certain concentrations.[1]
-
Solution: Run a vehicle control with the same concentration of the solvent used to prepare your this compound solutions. This will help you to account for any effects induced by the solvent itself.[3]
-
Quantitative Data
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: this compound IC50 Values for Human nAChR Subtypes
| nAChR Subtype | IC50 | Assay Conditions |
| α3β4 | 90-640 nM | Inhibition of ACh-evoked currents in Xenopus oocytes |
| α4β2 | 1-7 µM | Inhibition of ACh-evoked currents in Xenopus oocytes |
| α3β2 | 1-7 µM | Inhibition of ACh-evoked currents in Xenopus oocytes |
| α7 | 1-7 µM | Inhibition of ACh-evoked currents in Xenopus oocytes |
Data sourced from Cayman Chemical product information sheet.[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Half-life (t½) | 1.2 hours |
| Clearance (CL) | 1.2 L/kg/h |
Data from a study on the short-term pharmacokinetics of this compound in rats.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Determination of this compound IC50 using a Cell-Based Calcium Flux Assay
This protocol describes a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific nAChR subtype expressed in a cell line.
-
Cell Culture:
-
Culture cells expressing the nAChR subtype of interest in appropriate media and conditions.
-
Seed cells into a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound hydrochloride in sterile water or an appropriate solvent like DMSO.[1]
-
Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations.
-
-
Calcium Indicator Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for the recommended time to allow the cells to take up the dye.
-
-
Antagonist Pre-incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (assay buffer with the same concentration of solvent as the this compound solutions).
-
Incubate the plate for a predetermined optimal time to allow this compound to bind to the receptors.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a solution of the nAChR agonist (e.g., nicotine or acetylcholine) at a concentration that elicits a submaximal response (e.g., EC80).
-
Use a fluorescence plate reader with an automated injection system to add the agonist solution to all wells simultaneously while recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data to the control wells (agonist alone) to determine the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a non-linear regression model to determine the IC50 value.[3]
-
Protocol 2: In Vivo Assessment of this compound on Nicotine-Induced Dopamine (B1211576) Release using Microdialysis in Rodents
This protocol outlines a general procedure to investigate the effect of this compound on nicotine-induced dopamine release in a specific brain region of a freely moving rodent.[6]
-
Animal Surgery and Microdialysis Probe Implantation:
-
Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Allow the animal to recover from surgery for a specified period.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[6]
-
-
Drug Administration:
-
Administer this compound (e.g., via subcutaneous or intraperitoneal injection) at the desired dose.
-
Continue collecting dialysate samples.
-
After a set pre-treatment time, administer nicotine to challenge the system.
-
Continue collecting dialysate samples for a specified period post-nicotine administration.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for dopamine content using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[6]
-
-
Data Analysis:
-
Quantify the dopamine concentration in each sample.
-
Express the dopamine levels as a percentage of the baseline average.
-
Compare the nicotine-induced dopamine release in the presence and absence of this compound using appropriate statistical tests.
-
Visualizations
The following diagrams, created using the DOT language, visualize key concepts related to this compound experiments.
Caption: this compound's mechanism of action on the nAChR signaling pathway.
Caption: A typical experimental workflow for determining the IC50 of this compound.
Caption: A decision tree for troubleshooting variability in this compound experiments.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Short-term pharmacokinetics and brain distribution of this compound as a preliminary to carbon-11 labeling for nicotinic receptor investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound decreases accumbal dopamine output in mice treated chronically with nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Mecamylamine-Induced Hypotension in Animal Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage mecamylamine-induced hypotension in your animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause hypotension?
A1: this compound is a non-selective, non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). It functions as a ganglionic blocker, meaning it inhibits the transmission of nerve impulses in the autonomic ganglia.[1][2][3] The hypotensive effect is primarily due to the blockade of sympathetic ganglia, which leads to a reduction in sympathetic tone, causing vasodilation (widening of blood vessels) and decreased cardiac output.[1] This ultimately results in a drop in blood pressure.
Q2: We are observing significant and prolonged hypotension in our rat model after this compound administration. What are the critical experimental factors to consider?
A2: Several factors can influence the severity and duration of this compound-induced hypotension:
-
Dose: The magnitude of the hypotensive effect is dose-dependent.
-
Anesthesia: The choice of anesthetic is crucial, as many anesthetic agents also have cardiovascular depressant effects that can exacerbate hypotension.[4] For cardiovascular studies, carefully selected anesthesia protocols are necessary to minimize confounding effects.
-
Animal Strain and Health Status: Different strains of animals may exhibit varied sensitivity to this compound. Underlying health conditions or stress can also impact the cardiovascular response.
-
Hydration Status: Dehydrated animals are more susceptible to severe hypotension. Ensure animals are adequately hydrated before the experiment.
Q3: What are the typical signs of severe hypotension in a rodent under anesthesia?
A3: Beyond a direct measurement of blood pressure, other signs can indicate severe hypotension, including:
-
Prolonged capillary refill time.
-
Pale mucous membranes.
-
Weak or absent peripheral pulses.
-
A significant drop in core body temperature.
-
Changes in respiratory rate and pattern.
Troubleshooting Guide: Managing this compound-Induced Hypotension
This guide provides a stepwise approach to addressing hypotension during your experiment.
| Issue | Potential Cause | Recommended Action(s) |
| Immediate & Severe Drop in Blood Pressure Post-Injection | High dose of this compound. Synergistic effect with anesthetic agents. | 1. Reduce this compound Dose: Conduct a pilot dose-response study to determine the optimal dose that achieves the desired nicotinic receptor blockade without causing unacceptable hypotension. 2. Review Anesthesia Protocol: Opt for anesthetics with minimal cardiovascular impact. For example, a carefully titrated isoflurane (B1672236) anesthesia might be preferable to a ketamine/xylazine (B1663881) combination, as xylazine itself can cause hypotension.[5] 3. Pre-emptive Fluid Loading: Administer a bolus of warmed isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution) prior to this compound administration to increase intravascular volume. |
| Gradual but Persistent Decline in Blood Pressure | Ongoing vasodilation and reduced cardiac output from sustained this compound action. Inadequate fluid management. | 1. Fluid Resuscitation: Administer intravenous (IV) fluid boluses. Start with an isotonic crystalloid. If blood pressure does not respond adequately, consider a colloid solution. 2. Vasopressor Support: If fluid therapy is insufficient, initiate a continuous rate infusion (CRI) of a vasopressor. Norepinephrine or phenylephrine (B352888) are common choices. Start at a low dose and titrate to effect to maintain the desired mean arterial pressure (MAP). |
| High Variability in Blood Pressure Readings Between Animals | Inconsistent drug administration (e.g., subcutaneous vs. intravenous). Differences in animal hydration or stress levels. Inaccurate blood pressure measurement technique. | 1. Standardize Administration Route: Intravenous (IV) administration provides the most consistent and rapid onset of action. 2. Ensure Consistent Animal Preparation: Acclimatize animals to the experimental setup to minimize stress. Ensure consistent hydration protocols. 3. Verify Monitoring Technique: Ensure proper placement and calibration of the blood pressure transducer if using direct arterial monitoring. For non-invasive methods, ensure correct cuff size and placement. |
| Animal Becomes Unstable (e.g., severe bradycardia, respiratory depression) | Excessive ganglionic blockade affecting both sympathetic and parasympathetic systems. Overdose of this compound or anesthetic. | 1. Immediate Supportive Care: Reduce or discontinue anesthetic administration. Ensure a patent airway and provide supplemental oxygen. 2. Pharmacological Intervention: If severe bradycardia is present, consider the administration of an anticholinergic like atropine. 3. Emergency Fluid and Vasopressor Bolus: Administer a rapid IV fluid bolus and a bolus dose of a vasopressor like ephedrine (B3423809) if necessary. |
Data Presentation: Quantitative Management of Hypotension
The following tables provide a summary of typical doses for this compound and supportive treatments in rat models. Note that these are starting points and should be optimized for your specific experimental conditions.
Table 1: this compound Dose-Response on Mean Arterial Pressure (MAP) in Anesthetized Rats
| This compound IV Dose (mg/kg) | Expected Onset | Approximate Peak Reduction in MAP (mmHg) | Approximate Duration of Peak Effect |
| 1 | < 1 minute | 20 - 30 | 15 - 30 minutes |
| 3 | < 1 minute | 30 - 50 | 30 - 60 minutes |
| 5 | < 1 minute | > 50 | > 60 minutes |
| 10 | < 1 minute | Severe, potentially lethal hypotension | Prolonged |
Data are compiled and representative of typical findings in the literature. Actual values may vary based on anesthetic, rat strain, and other experimental conditions.
Table 2: Interventions for Managing this compound-Induced Hypotension in Rats
| Intervention | Agent | Typical IV Dose/Rate | Expected Outcome | Key Considerations |
| Fluid Resuscitation | Isotonic Crystalloids (e.g., 0.9% Saline) | 5 - 10 mL/kg bolus over 10-15 minutes | Increase in MAP by 10-20 mmHg | Effect may be transient. Repeat boluses may be necessary. |
| Colloids (e.g., Hetastarch) | 2 - 5 mL/kg bolus over 15-20 minutes | More sustained increase in MAP compared to crystalloids | Use if crystalloids are ineffective. | |
| Vasopressor Support | Phenylephrine | 0.1 - 0.5 µg/kg/min CRI | Increase in MAP through vasoconstriction | Primarily acts on alpha-1 adrenergic receptors.[6] |
| Norepinephrine | 0.5 - 5.0 µg/kg/min CRI | Potent increase in MAP through vasoconstriction | Acts on both alpha and beta-1 adrenergic receptors.[6] | |
| Ephedrine | 0.1 - 0.2 mg/kg bolus | Rapid but shorter-acting increase in MAP | Can be used for immediate stabilization. |
Experimental Protocols
Key Experiment: Induction and Management of this compound-Induced Hypotension in a Rat Model
1. Animal Preparation and Anesthesia:
-
Anesthetize the rat using a suitable protocol for cardiovascular studies (e.g., isoflurane inhalation). A combination of ketamine and xylazine can be used, but be mindful of xylazine's hypotensive effects.[5]
-
Maintain the animal on a heating pad to prevent hypothermia.
-
Perform surgical cut-downs for catheter placement.
2. Catheterization for Monitoring and Administration:
-
Arterial Cannulation: Cannulate the carotid or femoral artery with a polyethylene (B3416737) catheter (PE-50) filled with heparinized saline.[7][8] This catheter will be connected to a pressure transducer for continuous monitoring of arterial blood pressure.
-
Venous Cannulation: Cannulate the jugular or femoral vein for the administration of this compound, fluids, and vasopressors.
3. Blood Pressure Monitoring and Stabilization:
-
Connect the arterial catheter to a calibrated pressure transducer and a data acquisition system.
-
Allow the animal to stabilize for at least 20-30 minutes after surgery to obtain baseline blood pressure and heart rate readings.
4. Induction of Hypotension:
-
Administer a bolus dose of this compound intravenously through the venous catheter. Start with a low dose (e.g., 1 mg/kg) and observe the effect on blood pressure.
5. Management of Hypotension:
-
Fluid Bolus: If the MAP drops below a predetermined threshold (e.g., 60 mmHg), administer a bolus of warmed isotonic crystalloid (5-10 mL/kg) over 10-15 minutes.
-
Vasopressor Infusion: If hypotension persists despite fluid administration, begin a continuous rate infusion of a vasopressor (e.g., phenylephrine at 0.1 µg/kg/min) and titrate the rate to maintain the target MAP.
Mandatory Visualizations
Caption: this compound blocks nAChRs in autonomic ganglia, leading to hypotension.
Caption: Workflow for managing this compound-induced hypotension in animal studies.
References
- 1. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
- 2. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sedation and Anesthesia in Rodents. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Norepinephrine Equivalent Dose of Vasopressin, Phenylephrine and Epinephrine in Septic Shock [ctv.veeva.com]
- 6. oatext.com [oatext.com]
- 7. iworx.com [iworx.com]
- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Mecamylamine Technical Support Center: In Vivo Solubility and Vehicle Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of mecamylamine and the preparation of vehicles for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound hydrochloride for in vivo studies?
For most in vivo applications, sterile isotonic saline (0.9%) is the recommended vehicle for this compound hydrochloride.[1] It is also soluble in aqueous buffers like PBS (pH 7.2).[2][3] For stock solutions, organic solvents such as ethanol (B145695) and DMSO can be used, but it is crucial to ensure the final concentration of the organic solvent in the administered dose is minimal to avoid physiological effects.[2][3]
Q2: What is the solubility of this compound hydrochloride in common solvents?
This compound hydrochloride's solubility varies across different solvents. For aqueous solutions, the pH can influence solubility. The following table summarizes the approximate solubility of this compound hydrochloride in various solvents.
| Solvent | Solubility (approx.) |
| Water | 50 mg/mL, 100 mM |
| Ethanol | 20 mg/mL[2][3], 82 mg/mL |
| DMSO | 5 mg/mL[3] |
| PBS (pH 7.2) | 5 mg/mL[2][3] |
| Dimethyl formamide (B127407) (DMF) | 2 mg/mL[2] |
| Glycerol | 104 mg/mL[4] |
| Isopropanol | 21 mg/mL[4] |
Q3: How should I prepare a this compound solution for intraperitoneal (IP) injection?
For intraperitoneal injections, dissolve this compound hydrochloride in sterile 0.9% saline.[1][5] The pH of the solution should be adjusted to approximately 7.4.[1] A typical injection volume is 10 ml/kg of body weight.[1][5]
Q4: What is a suitable vehicle for subcutaneous (SC) administration of this compound?
Sterile water or saline can be used as a vehicle for subcutaneous administration.[6] Doses are typically prepared fresh by dissolving the compound in the vehicle.[6]
Q5: How can I prepare this compound for intravenous (IV) administration?
For intravenous administration, dissolve this compound hydrochloride in 0.9% sterile saline and pass it through a 0.45 µm filter to ensure sterility.[1] Adjusting the pH to ~7.4 is also recommended.[1]
Q6: Are there any stability concerns with this compound aqueous solutions?
Yes, it is recommended not to store aqueous solutions of this compound for more than one day.[2][3] For long-term storage, this compound hydrochloride should be stored as a crystalline solid at -20°C, where it is stable for at least two years.[3] Stock solutions in organic solvents, when stored properly (purged with an inert gas), can be more stable.[2][3] Reconstituted aqueous solutions can be aliquoted and frozen at -20°C, with stock solutions being stable for up to 3 months.
Q7: What is the difference in solubility between this compound hydrochloride and its free base?
The hydrochloride salt form of this compound generally has enhanced water solubility and stability compared to the free base. For in vivo studies requiring aqueous vehicles, the hydrochloride salt is typically used.
Troubleshooting Guide
Issue: My this compound hydrochloride is not fully dissolving in saline at the desired concentration.
-
Possible Cause: The desired concentration may exceed the solubility limit in saline.
-
Solution:
-
Refer to the solubility table to ensure you are within the known solubility limits.
-
Gentle warming and vortexing can aid dissolution.
-
For higher concentrations, consider preparing a stock solution in a small amount of a compatible organic solvent like ethanol or DMSO, and then diluting it with saline. Ensure the final concentration of the organic solvent is very low (typically <1%) to avoid toxicity.[2][3]
-
Adjusting the pH of the solution might improve solubility, as pH can influence the ionization state of the compound.[7]
-
Issue: I observe precipitation in my this compound solution after preparation or upon standing.
-
Possible Cause 1: The solution is supersaturated.
-
Solution 1: Prepare a fresh solution at a slightly lower concentration. Avoid preparing large batches of aqueous solutions that need to be stored for extended periods.[2][3]
-
Possible Cause 2: Change in temperature.
-
Solution 2: If the solution was warmed to aid dissolution, it might precipitate upon cooling to room temperature. Try to maintain the solution at a constant temperature or prepare it at the temperature of use.
-
Possible Cause 3: Interaction with other components in the vehicle.
-
Solution 3: If you are using a complex vehicle, consider potential interactions. Simplify the vehicle to sterile saline or water if possible.
Issue: My animals are showing signs of irritation or adverse reaction at the injection site.
-
Possible Cause 1: The pH of the solution is not physiological.
-
Solution 1: Ensure the pH of your final formulation is adjusted to approximately 7.4.[1]
-
Possible Cause 2: The concentration of an organic co-solvent is too high.
-
Solution 2: If you used a co-solvent like DMSO or ethanol to prepare a stock solution, ensure the final concentration in the injected volume is minimal and has been reported to be safe for the specific route of administration.[2][3]
Experimental Protocols
Protocol 1: Preparation of this compound HCl for Intraperitoneal (IP) or Intravenous (IV) Injection
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
0.22 µm or 0.45 µm sterile syringe filter (for IV)
-
pH meter and solutions for pH adjustment (e.g., sterile NaOH and HCl)
Procedure:
-
Weigh the required amount of this compound hydrochloride powder in a sterile container.
-
Add the desired volume of sterile 0.9% saline to the powder.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Check the pH of the solution and, if necessary, adjust to ~7.4 using sterile, dilute NaOH or HCl.
-
For intravenous administration, filter the solution through a 0.22 µm or 0.45 µm sterile syringe filter into a new sterile vial.[1]
-
Prepare the solution fresh on the day of the experiment.[2][3]
Protocol 2: Preparation of this compound HCl Stock Solution in an Organic Solvent
Materials:
-
This compound hydrochloride powder
-
Anhydrous ethanol or DMSO
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, airtight vials
Procedure:
-
Weigh the this compound hydrochloride powder in a sterile vial.
-
Add the desired volume of ethanol or DMSO to achieve the target stock concentration (e.g., 20 mg/mL in ethanol or 5 mg/mL in DMSO).[2][3]
-
Purge the vial with an inert gas to displace oxygen, which can degrade the solvent and compound over time.[2][3]
-
Seal the vial tightly and vortex until the powder is fully dissolved.
-
Store the stock solution at -20°C for long-term stability.
-
For in vivo administration, thaw the stock solution and dilute it with sterile saline to the final desired concentration, ensuring the final percentage of the organic solvent is minimal.
Visualizations
Caption: Workflow for this compound In Vivo Experiment.
Caption: Troubleshooting Logic for this compound Formulation.
References
- 1. Intravenous nicotine self-administration and cue-induced reinstatement in mice: Effects of nicotine dose, rate of drug infusion and prior instrumental training - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Systemic injection of nicotinic acetylcholine receptor antagonist this compound affects licking, eyelid size, and locomotor and autonomic activities but not temporal prediction in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on Alcohol Consumption and Preference in Male C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mecamylamine and Cognition: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-dependent effects of mecamylamine on cognition. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data summaries to facilitate study design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the generally observed dose-dependent effects of this compound on cognition?
This compound, a non-competitive, non-selective nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, exhibits a bimodal, dose-dependent effect on cognition. Generally, high doses are associated with cognitive impairment, while some preclinical and limited human studies suggest that ultra-low doses may have cognitive-enhancing effects.[1][2]
-
High Doses (>5 mg in humans, >1 mg/kg in rodents): Consistently produce cognitive deficits across various domains, including memory, attention, and executive function.[1][3][4][5][6][7] These higher doses are often used to create animal models of cognitive impairment relevant to conditions with cholinergic deficits like Alzheimer's disease.[3]
-
Ultra-Low Doses (<1 mg in humans, <1 mg/kg in rodents): Have shown paradoxical cognitive-enhancing effects in some animal studies, particularly in tasks related to memory.[2][8] However, results in human studies are mixed. One study in adults with ADHD reported improved recognition memory at a 0.5 mg dose, while another study in healthy non-smokers found no cognitive enhancement at doses between 0.25-1 mg and even suggested a trend towards impairment.[1][9][10][11]
Q2: What is the mechanism of action by which this compound affects cognition?
This compound is a non-competitive antagonist of nAChRs.[2][3] It readily crosses the blood-brain barrier and binds to a site within the ion channel of the nAChR, blocking the influx of ions and thereby inhibiting cholinergic neurotransmission.[2] This blockade of nicotinic signaling in the central nervous system is the primary mechanism underlying its effects on cognition. The differential effects at high versus low doses may be related to varying sensitivities of different nAChR subtypes to this compound.[2]
Q3: In human studies, what cognitive domains are most affected by this compound?
In human studies, higher doses of this compound (10-30 mg) have been shown to dose-dependently impair:
-
Attention and Vigilance: Decreased performance on tasks requiring sustained attention.[4][7]
-
Memory: Impairments in both short-term and long-term memory, including visual verbal learning.[4][7]
-
Motor Coordination: Reduced performance on tasks like adaptive tracking and finger tapping.[4]
-
Reaction Time: Slower reaction times in various cognitive tasks.[7][10]
At ultra-low doses (e.g., 0.5 mg), some studies have reported improvements in specific aspects of recognition memory.[1][9]
Q4: Are the cognitive effects of this compound centrally or peripherally mediated?
The cognitive effects of this compound are primarily attributed to its action on the central nervous system.[3][5] Studies have used hexamethonium, a peripherally acting nicotinic antagonist, as a control. Hexamethonium does not impair choice accuracy in cognitive tasks like the radial-arm maze, even though it can increase response latency, suggesting that the cognitive deficits induced by this compound are due to its effects in the brain.[3][5]
Troubleshooting Guide
Issue 1: No observable cognitive impairment at expected "high" doses in animal models.
-
Possible Cause 1: Task Sensitivity. The cognitive task being used may not be sensitive enough to detect the effects of the administered dose. For instance, the threshold for impairment in the radial arm maze (RAM) is generally above 5 mg/kg, while more sensitive tasks like the visual-signal-detection task can show impairments at doses as low as 1 mg/kg.[3]
-
Solution: Consider using a more challenging cognitive task or increasing the difficulty of the current task (e.g., increasing the delay in a delayed match-to-sample task).
-
-
Possible Cause 2: Species/Strain Differences. The species or strain of the research animal can influence the effective dose.
-
Solution: Review literature specific to the species and strain being used to determine appropriate dosing paradigms.
-
-
Possible Cause 3: Route of Administration and Bioavailability. The method of administration (e.g., intraperitoneal, subcutaneous, oral) can affect the bioavailability and peak concentration of this compound.
-
Solution: Ensure consistent and appropriate administration techniques. Verify pharmacokinetic data for the chosen route if available.
-
Issue 2: Conflicting results or high variability in studies using ultra-low doses for cognitive enhancement.
-
Possible Cause 1: Inverted U-Shaped Dose-Response Curve. The cognitive-enhancing effects of low-dose this compound may follow an inverted U-shaped curve, where doses that are too low or too high are ineffective or even impairing.[1] A study in adults with ADHD found that 0.5 mg improved recognition memory, whereas 0.2 mg and 1.0 mg did not.[1]
-
Solution: Test a narrow range of ultra-low doses to identify the optimal dose for potential cognitive enhancement in your specific paradigm.
-
-
Possible Cause 2: Subject Population. The baseline cognitive function and neurochemical state of the subjects may influence the response to low-dose this compound. The positive effects on memory were observed in individuals with ADHD, while a study in healthy non-smokers did not find cognitive benefits.[1][9][10][11]
-
Solution: Clearly define and characterize the subject population. Consider that the effects may be more pronounced in populations with pre-existing cholinergic or attentional deficits.
-
-
Possible Cause 3: Specificity of Cognitive Task. The potential enhancing effects of low-dose this compound may be limited to specific cognitive domains. For example, improvements have been noted in recognition memory but not in behavioral inhibition.[1][9]
-
Solution: Employ a battery of cognitive tests to assess different domains and identify specific areas of improvement.
-
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Cognition in Preclinical Studies (Rodents)
| Dose Range (mg/kg) | Cognitive Effect | Representative Behavioral Tasks |
| > 10 | Significant Impairment | Radial Arm Maze (RAM), Three-Panel Runway Task |
| 5 - 10 | Moderate to Significant Impairment | RAM, T-Maze Spatial Discrimination |
| 1 - 5 | Mild to Moderate Impairment | Delayed Match-to-Sample (DMTS), Delayed Non-Match-to-Sample (DNMTS), 16-Arm RAM, Water Maze, Visual-Signal-Detection Task |
| < 1 | Potential Enhancement | Radial Arm Maze (working memory) |
Table 2: Dose-Dependent Effects of this compound on Cognition in Human Studies
| Dose Range (oral) | Cognitive Effect | Subject Population |
| 30 mg | Significant Impairment | Healthy Volunteers |
| 10 - 20 mg | Dose-dependent Impairment | Healthy Volunteers |
| > 5 mg | General Impairment | Healthy Volunteers |
| 0.5 mg | Improved Recognition Memory | Adults with ADHD |
| 0.25 - 1.0 mg | No significant enhancement; trend towards impairment | Healthy Non-Smokers |
Experimental Protocols
1. Radial Arm Maze (RAM) for Working Memory Assessment in Rats
-
Objective: To assess spatial working memory.
-
Apparatus: An elevated central platform with eight arms radiating outwards. A food reward is placed at the end of each arm.
-
Procedure:
-
Habituation: Allow the rat to explore the maze freely for several days.
-
Training: Place a food reward at the end of each of the eight arms. Place the rat on the central platform and allow it to explore the maze and consume the rewards. The trial ends when all eight rewards have been consumed or after a predetermined time limit (e.g., 10 minutes).
-
Drug Administration: Administer this compound or vehicle at the desired dose and time point before the test session.
-
Testing: Conduct the trial as in the training phase.
-
-
Key Measures:
-
Working Memory Errors: Number of re-entries into arms that have already been visited.
-
Reference Memory Errors (if applicable): Entries into arms that are never baited in a given trial.
-
Entries to Repeat (ETR): Total number of arms entered before the first re-entry.[3]
-
Response Latency: Time taken to complete the maze.[5]
-
-
Troubleshooting:
-
High Variability: Ensure consistent handling and a low-stress environment.
-
Lack of Motivation: Maintain appropriate food restriction to ensure the rat is motivated to search for the reward.
-
2. Visual Verbal Learning Task in Humans
-
Objective: To assess short- and long-term memory.
-
Procedure:
-
Baseline: Participants are presented with a series of words on a screen and asked to recall as many as possible (immediate recall). This can be repeated over several trials.
-
Drug Administration: Administer this compound or placebo.
-
Post-Dose Testing:
-
Immediate Recall: At a specified time post-administration (e.g., 3.5 hours), the word list is presented again, followed by an immediate recall test.[6]
-
Delayed Recall: After a delay (e.g., 5 hours post-dosing), participants are asked to recall the words without seeing the list again.[6]
-
Recognition: Participants are presented with a list of words containing the original words and new distractor words and must identify the original words.[6]
-
-
-
Key Measures:
-
Number of correctly recalled words (immediate and delayed).
-
Number of correctly recognized words.
-
Number of errors (intrusions, false positives).
-
-
Troubleshooting:
-
Ceiling/Floor Effects: Adjust the length and difficulty of the word list based on the study population.
-
Practice Effects: Use parallel forms of the word list for different sessions in a crossover design.
-
Visualizations
Caption: Mechanism of this compound Action at the Nicotinic Receptor.
Caption: General Experimental Workflow for Studying this compound's Cognitive Effects.
Caption: Logical Relationship of this compound Dose and Cognitive Outcome.
References
- 1. Effects of acute ultra-low dose this compound on cognition in adult attention-deficit/hyperactivity disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Receptor Antagonists in Rats - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An anti-nicotinic cognitive challenge model using this compound in comparison with the anti-muscarinic cognitive challenge using scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the nicotinic receptor blocker this compound on radial-arm maze performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An anti‐nicotinic cognitive challenge model using this compound in comparison with the anti‐muscarinic cognitive challenge using scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of this compound‐induced effects in healthy subjects by nicotine receptor agonists: Cognitive and (electro) physiological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of acute ultra-low dose this compound on cognition in adult attention-deficit/hyperactivity disorder (ADHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Test of the Cognitive-Enhancing Potential of Low-Dose this compound in Healthy Non-Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A test of the cognitive-enhancing potential of low-dose this compound in healthy non-smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing adverse effects of mecamylamine in human clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mecamylamine in human clinical trials. The focus is on practical strategies to minimize adverse effects while achieving therapeutic objectives.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving this compound's adverse effects?
A1: this compound is a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Its adverse effects stem from its lack of subtype selectivity and its ability to block nAChRs in both the central nervous system (CNS) and the peripheral autonomic ganglia.[1][2] At higher doses, typically those used for hypertension, the blockade of parasympathetic ganglia leads to effects like constipation, dry mouth, urinary retention, and orthostatic hypotension.[2][3][4]
Q2: How does dosage level correlate with the type and severity of adverse effects?
A2: There is a strong correlation between the dose of this compound and the incidence of adverse effects. Higher doses (e.g., 25-90 mg/day) used for hypertension are associated with significant parasympathetic side effects.[2][4] Lower doses (e.g., 2.5-10 mg/day) are used to target CNS effects for conditions like substance dependence and mood disorders, which results in fewer and more manageable peripheral side effects.[1][2] Cognitive impairments have been observed at doses of 15 mg and higher.[2]
Q3: What is the most common dose-limiting adverse effect reported in clinical trials, and how can it be managed?
A3: Constipation is a frequently reported and often dose-limiting side effect.[5] In one study, 70% of subjects treated with this compound reported constipation, and up to 40% of participants in another trial required a dose reduction due to this effect.[5] Management involves careful dose titration, and if constipation occurs, reducing the dose is an effective strategy.[5]
Q4: What are the initial dosing and titration recommendations to minimize side effects?
A4: To minimize adverse events, a dose escalation or titration regimen is recommended. For hypertension, the initial oral dose is typically 2.5 mg twice daily.[6][7] This may be increased in increments of 2.5 mg at intervals of two or more days until the desired blood pressure response is achieved.[7][8] Titration should be guided by blood pressure readings in the erect position and by monitoring for signs of orthostatic hypotension.[7]
Q5: Are there specific patient populations that are at higher risk for adverse effects?
A5: Yes. Patients with renal impairment should be treated with caution, as this compound is excreted unchanged in the urine and impairment can increase the risk of adverse effects.[6] Caution is also advised for patients with prostatic hyperplasia, bladder obstruction, or urethral stricture, as this compound may cause urinary retention.[6] Additionally, the efficacy of this compound may be lower in smokers, potentially requiring higher doses that increase the likelihood of side effects.[1]
Troubleshooting Guide
Issue 1: Patient reports significant dizziness, lightheadedness, or fainting (Orthostatic Hypotension)
-
Immediate Action: Have the patient lie down. Measure blood pressure in both supine and standing positions to confirm orthostatic hypotension.
-
Protocol Adjustment:
-
Dose Reduction: This is the primary corrective action. Re-evaluate the titration schedule and consider smaller dose increments.
-
Dosing Schedule: Ensure the smaller dose is given in the morning and the larger dose in the afternoon if doses are not divided equally.[6]
-
Patient Education: Advise patients to change positions slowly (e.g., from sitting to standing).
-
Concomitant Medications: Review for other drugs that can cause hypotension. Co-administration with thiazide diuretics may require a 50% reduction in the this compound dose.[6]
-
Issue 2: Patient experiences severe constipation or abdominal bloating.
-
Immediate Action: Assess for signs of ileus, a rare but serious side effect.
-
Protocol Adjustment:
-
Dose Reduction: This is often effective in alleviating constipation.[5]
-
Dietary Management: Advise the patient to increase fluid and fiber intake.
-
Pharmacological Intervention: Consider a stool softener or laxative if clinically appropriate and not contraindicated by the trial protocol.
-
Discontinuation: If constipation is severe and persistent, discontinuing the drug may be necessary.
-
Issue 3: Patient reports CNS effects such as tremor, confusion, or mental aberrations.
-
Immediate Action: Perform a neurological assessment to characterize the symptoms. These effects are rare but more likely with large doses or in patients with cerebral or renal insufficiency.[6]
-
Protocol Adjustment:
-
Dose Reduction: Immediately lower the dose or temporarily withhold the drug.
-
Evaluate Renal Function: Check BUN and creatinine (B1669602) levels, as renal impairment can lead to drug accumulation.[6]
-
Consider Co-administration: In some experimental settings, co-administration of nicotine (B1678760) has been shown to reverse certain this compound-induced cognitive deficits.[9][10]
-
Quantitative Data on Adverse Effects & Dosing
Table 1: Dose-Dependent Effects and Adverse Reactions of this compound
| Dose Range (per day) | Primary Therapeutic Target | Common Adverse Effects | Reference |
| 30 - 90 mg | Severe Hypertension | Constipation, Dry Mouth, Urinary Retention, Hypotension, Cognitive Impairment | [1][4] |
| 15 - 29 mg | Hypertension / Experimental | Mild Hypotension, Potential for Cognitive Impairment | [2] |
| 2.5 - 10 mg | CNS Disorders (e.g., Addiction) | Fewer and more manageable peripheral side effects (e.g., mild constipation) | [1][2] |
Table 2: Reported Incidence and Management of Key Adverse Effects
| Adverse Effect | Incidence in a Clinical Trial | Management Strategy | Reference |
| Constipation | 70% of subjects on this compound vs. 30% on placebo | Dose reduction | [5] |
| Need for Dose Reduction | Up to 40% of subjects (primarily due to constipation) | Titration and dose adjustment based on tolerability | [5] |
| Hypotension (with Thiazides) | Enhanced risk of excessive hypotension | Reduce this compound dose by 50% | [6] |
Experimental Protocols
Protocol: Dose Titration for Minimizing Hypotensive Effects
-
Baseline Assessment: Before initiation, obtain baseline supine and standing blood pressure readings. Screen for contraindications such as renal insufficiency or coronary insufficiency.[3][6]
-
Initial Dosing: Begin with a low dose of 2.5 mg orally, administered twice daily after meals.[3][7] Administration after meals can lead to more gradual absorption and smoother blood pressure control.[3]
-
Titration Schedule: Increase the daily dose in increments of no more than 2.5 mg.[7][8] Allow at least 2 days between each dose escalation to assess the full effect and monitor for adverse events.[7][8]
-
Monitoring: At each stage of titration, measure blood pressure in the erect position at the time of the drug's maximal effect (0.5-2 hours post-dose).[3][7] Inquire specifically about symptoms of orthostatic hypotension (dizziness, lightheadedness).
-
Dose Adjustment: If significant orthostatic hypotension or other intolerable side effects occur, reduce the dose to the previously well-tolerated level.
-
Sudden Withdrawal: Avoid abrupt cessation of this compound, as this may worsen the patient's condition.[7]
Visualizations
Signaling Pathways and Mechanisms
Caption: this compound's mechanism of action in the CNS and periphery.
Experimental Workflow for Safe Dosing
Caption: Clinical trial workflow for minimizing adverse effects via titration.
Logical Relationships of Dosing and Effects
Caption: Relationship between this compound dose, effects, and mitigation.
References
- 1. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (a nicotine antagonist) for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. drugs.com [drugs.com]
- 8. This compound : Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Reversal of this compound-induced effects in healthy subjects by nicotine receptor agonists: Cognitive and (electro) physiological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversal of this compound‐induced effects in healthy subjects by nicotine receptor agonists: Cognitive and (electro) physiological responses - PMC [pmc.ncbi.nlm.nih.gov]
Mecamylamine Antagonist Action: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the in vivo antagonist action of mecamylamine. It includes troubleshooting guides, frequently asked questions, quantitative data summaries, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the expected duration of this compound's antagonist action in vivo?
A1: The duration of this compound's antagonist action is relatively long and can persist for several hours. In humans, the terminal half-life has been estimated to be between 8.5 and 11.7 hours for oral doses of 10 mg and 20 mg, respectively[1]. In rats, a shorter half-life of approximately 1.2 hours has been reported after intravenous administration[2]. However, the functional antagonist effects in behavioral studies can be observed for at least 200 minutes after administration in rats[3]. The duration is dose-dependent and influenced by factors such as the route of administration and the specific physiological or behavioral endpoint being measured.
Q2: What is the primary mechanism of this compound's antagonist action?
A2: this compound acts as a non-selective, non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs)[4][5]. It exerts its effect by blocking the open ion channel of the nAChR, which prevents the influx of cations (primarily Na+ and Ca2+) that would normally result from acetylcholine binding[4][6]. This action is distinct from competitive antagonists that bind directly to the acetylcholine recognition site[4]. Its ability to cross the blood-brain barrier allows it to antagonize nAChRs in the central nervous system[4].
Q3: What are the typical effective doses of this compound in animal models?
A3: The effective dose of this compound varies significantly depending on the animal model and the specific task being investigated. In rats, doses as low as 1 mg/kg have been shown to cause cognitive impairments in visual-signal-detection tasks[7]. For many cognitive tasks, the effective dose range appears to be above 5 mg/kg[7]. In mice, intraperitoneal injections of 2 mg/kg (low dose) and 5 mg/kg (high dose) have been used to study effects on locomotor activity and other behaviors[8]. It is crucial to perform dose-response studies to determine the optimal concentration for a specific experimental paradigm.
Q4: Can this compound's effects be influenced by experimental conditions?
A4: Yes, the renal excretion of this compound is significantly influenced by urinary pH. Alkalinization of the urine decreases its excretion, while acidification promotes it[9]. This can alter the plasma concentration and, consequently, the duration and intensity of its antagonist action. Researchers should be mindful of any experimental manipulations that could affect urinary pH.
Q5: Is this compound selective for specific nAChR subtypes?
A5: this compound is considered a non-selective nAChR antagonist, meaning it can inhibit all known nAChR subtypes[4]. However, some studies suggest that its inhibitory efficacy may be greater at certain subtypes, such as α2β4 and α4β4 nAChRs, compared to α2β2, α4β2, and α7 nAChRs[4].
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected antagonist effects.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | The effective dose of this compound is highly dependent on the animal model and the specific behavioral or physiological endpoint. A dose that is effective in one paradigm may not be in another. Solution: Conduct a dose-response study to determine the optimal dose for your specific experiment. Doses in rats for cognitive impairment can range from 1 mg/kg to over 5 mg/kg[7]. |
| Route of Administration | The bioavailability and pharmacokinetics of this compound differ with the route of administration (e.g., intraperitoneal, oral, subcutaneous). Solution: Ensure the chosen route of administration is appropriate for the desired onset and duration of action. For instance, intravenous administration in rats results in a rapid clearance with a half-life of 1.2 hours[2]. |
| Urinary pH Fluctuation | The rate of this compound excretion is sensitive to urinary pH[9]. Solution: Standardize housing and dietary conditions to minimize variations in urinary pH. If feasible, monitor urinary pH to assess its potential impact on drug clearance. |
| Timing of Behavioral Testing | The peak effect of this compound may not coincide with your testing window. Solution: In mice, the effects of an intraperitoneal injection of this compound on locomotor activity were observed after 10-20 minutes, peaked around 30-40 minutes, and lasted until 50-60 minutes after injection[8]. Adjust your experimental timeline based on the known pharmacokinetics in your model. |
Issue 2: Unexpected side effects observed in experimental animals.
| Possible Cause | Troubleshooting Step |
| High Dosage | This compound was originally developed as an antihypertensive agent, and higher doses can lead to side effects such as hypotension, drowsiness, and constipation due to its ganglionic blocking activity[10]. Solution: Use the lowest effective dose determined from your dose-response studies. Doses for CNS effects are generally lower than those required for antihypertensive effects[11]. |
| Non-specific Effects | While primarily a nAChR antagonist, this compound can have off-target effects at very high concentrations. Solution: If unexpected behavioral or physiological changes are observed, consider potential off-target effects and consult relevant literature. It's also important to include appropriate vehicle-control groups in your experimental design. |
Data Presentation: Quantitative Summary of this compound's Pharmacokinetics
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Route of Administration | Dose | Half-life (t½) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Human | Oral | 10 mg | 8.5 h | 33.9 ng/mL | 2.1 h | 17.9 L/h | 283 L | [1] |
| Human | Oral | 20 mg | 11.7 h | 64.5 ng/mL | 2.5 h | - | - | [1] |
| Rat | Intravenous | - | 1.2 h | - | - | 1.2 L/kg/h | - | [2] |
| Rat | Intravenous | 5 mg/kg | 2.9 ± 1.7 h | - | - | 3.1 ± 0.2 L/h/kg | 4.8 ± 0.7 L/kg | [12] |
Experimental Protocols
1. Assessment of this compound's Effect on Conditioned Responding in Rats
-
Objective: To determine the duration of this compound's antagonism of nicotine-evoked conditioned responding.
-
Animals: Adult male rats.
-
Drug Preparation: this compound hydrochloride is dissolved in sterile saline.
-
Procedure:
-
Rats are trained in a discriminated goal-tracking task where nicotine (B1678760) (0.4 mg/kg) serves as a conditional stimulus (CS).
-
Once stable conditioned responding is established, the antagonist challenge phase begins.
-
On test days, rats are pretreated with a specific dose of this compound (e.g., 1 or 2 mg/kg, intraperitoneally) at varying intervals (e.g., 5, 25, 50, 100, 200 minutes) before the administration of the nicotine CS.
-
Conditioned responding is measured and compared to control sessions where only saline or nicotine is administered.
-
-
Expected Outcome: this compound is expected to dose-dependently block the conditioned responding evoked by nicotine. The time-course assessment will reveal the duration of this blockade[3].
2. Evaluation of this compound's Anxiolytic-like Effects in Rats
-
Objective: To assess the anxiolytic properties of this compound using the Elevated Plus Maze (EPM) and Social Interaction tests.
-
Animals: Adult male rats.
-
Drug Preparation: this compound is dissolved in saline for intraperitoneal injection.
-
Procedure (Elevated Plus Maze):
-
Rats are administered this compound (at various doses) or vehicle 30 minutes prior to testing.
-
Each rat is placed in the center of the EPM, facing an open arm.
-
The number of entries into and the time spent in the open and closed arms are recorded for a 5-minute session.
-
-
Procedure (Social Interaction Test):
-
Rats are administered this compound or vehicle 30 minutes prior to testing.
-
Pairs of unfamiliar rats (matched for treatment) are placed in an open field arena.
-
Social interaction behaviors (e.g., sniffing, grooming, following) are scored for a 10-minute session.
-
-
Expected Outcome: Anxiolytic effects are indicated by an increase in the time spent in and entries into the open arms of the EPM, and an increase in social interaction time[13].
Signaling Pathways and Mechanisms
This compound's primary action is the blockade of nAChRs. This action has downstream consequences on various intracellular signaling pathways that are normally modulated by cholinergic input.
Caption: Mechanism of this compound's Antagonist Action at the nAChR.
Explanation of the Signaling Pathway Diagram:
The diagram illustrates the mechanism of action of this compound as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR).
-
Activation: Acetylcholine, the endogenous agonist, binds to the nAChR, causing a conformational change that opens the integrated ion channel.
-
Ion Flux: The open channel allows for the influx of cations, primarily sodium (Na+) and calcium (Ca2+), into the neuron.
-
Depolarization and Signaling: This cation influx leads to the depolarization of the neuronal membrane, which in turn initiates various downstream signaling cascades responsible for neurotransmitter release and other cellular responses.
-
Antagonism by this compound: this compound does not compete with acetylcholine for the binding site. Instead, it physically blocks the open ion channel of the nAChR. This blockade prevents the influx of cations, thereby inhibiting neuronal depolarization and the subsequent downstream signaling events. This non-competitive mechanism explains its potent and long-lasting antagonist effects.
References
- 1. An anti‐nicotinic cognitive challenge model using this compound in comparison with the anti‐muscarinic cognitive challenge using scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-term pharmacokinetics and brain distribution of this compound as a preliminary to carbon-11 labeling for nicotinic receptor investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, dihydro-β-erythroidine, and dextromethorphan block conditioned responding evoked by the conditional stimulus effects of nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Nicotinic Receptor Antagonists in Rats - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Systemic injection of nicotinic acetylcholine receptor antagonist this compound affects licking, eyelid size, and locomotor and autonomic activities but not temporal prediction in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: new therapeutic uses and toxicity/risk profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
addressing mecamylamine toxicity at high doses in preclinical studies
Welcome to the technical support center for researchers utilizing mecamylamine in preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues, particularly at high doses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity at high doses?
A1: this compound is a non-selective, non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Unlike competitive antagonists that bind directly to the acetylcholine binding site, this compound blocks the open ion channel of the nAChR, preventing cation influx.[1][3] At high doses, this broad-spectrum ganglionic blockade disrupts neurotransmission in both the central nervous system (CNS) and the peripheral autonomic nervous system, leading to a range of toxic effects.[1][4]
Q2: What are the most common clinical signs of high-dose this compound toxicity observed in preclinical species?
A2: The signs of toxicity are dose-dependent and reflect the compound's mechanism of action. Common observations across species like mice, rats, and dogs include CNS effects such as tremors, ataxia (uncoordinated movements), and seizures at higher doses.[5] Autonomic effects due to peripheral ganglionic blockade are also common, manifesting as dilated pupils, hunched posture, decreased activity, and signs related to hypotension (dizziness, fainting).[3]
Q3: Are there established lethal or maximum tolerated doses for this compound in common preclinical models?
A3: Yes, acute toxicity studies have established estimates for lethal and maximum tolerated doses. For instance, in studies with TC-5214 (the S-(+)-enantiomer of this compound), the oral LD50 in rats was estimated to be between 123.2 and 164.2 mg/kg. The maximum tolerated dose in the same study was estimated to be 123.2 mg/kg, with a No Observed Adverse Effect Level (NOAEL) of approximately 8.2 mg/kg.[3] Specific toxic signs appear at doses well below the lethal range.
Troubleshooting Guide for Adverse Events
Problem: My animals are exhibiting unexpected tremors and/or seizures after high-dose this compound administration.
-
Potential Cause: These are known CNS effects of this compound resulting from the blockade of neuronal nAChRs in the brain.[3][5] High doses can lead to excessive neuronal disruption, culminating in seizure activity.
-
Troubleshooting Steps:
-
Confirm Dose Calculation: Immediately double-check your dosing calculations, stock solution concentration, and administration volume to rule out a dosing error.
-
Monitor and Record Seizure Severity: If seizures occur, observe and score their severity using a standardized scale (see Experimental Protocols Section). This quantitative data is crucial for interpreting the toxicodynamic effects.
-
Reduce Dose: For subsequent experiments, consider reducing the dose to a level closer to the reported NOAEL or the lower end of the effective dose range for your desired pharmacological effect.
-
Consider Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, collect blood samples to determine plasma concentrations of this compound. Correlating concentration with the onset and severity of seizures can provide critical insight.
-
Problem: I am observing signs of severe hypotension, such as lethargy, pallor, and fainting.
-
Potential Cause: this compound is a potent ganglionic blocker that inhibits sympathetic nervous system output to the vasculature, leading to vasodilation and a drop in blood pressure.[6] This is an expected pharmacological effect that becomes a toxicological concern at high doses.
-
Troubleshooting Steps:
-
Monitor Cardiovascular Parameters: Implement continuous or frequent monitoring of blood pressure and heart rate. Implantable telemetry is the gold standard for conscious, freely moving animals (see Experimental Protocols Section).
-
Ensure Proper Hydration: Dehydration can exacerbate hypotension. Ensure animals have free access to water and consider providing supportive care with subcutaneous fluids if necessary, in consultation with veterinary staff.
-
Adjust Dosing Regimen: Administering the total daily dose in divided doses may help mitigate sharp drops in blood pressure.[5]
-
Review Concomitant Medications: Be aware of other medications that may have hypotensive effects, as they can act synergistically with this compound.[5]
-
Quantitative Toxicity Data
The following tables summarize dose-dependent adverse effects of TC-5214 (S-(+)-mecamylamine) from acute oral toxicity studies.
Table 1: Acute Oral Toxicity of TC-5214 in Rats [3]
| Dose (mg/kg) | Observed Clinical Signs/Effects |
| 8.2 | No Observed Adverse Effect Level (NOAEL) |
| 41.0 | Dilated pupils, partially closed eyelids, hunched posture, decreased activity |
| >41.0 | Tremors, labored breathing, ataxia |
| 123.2 | Estimated Maximum Tolerated Dose (MTD) |
| 123.2 - 164.2 | Estimated LD50 range |
| 164.2 | Mortality observed |
Table 2: Acute Oral Toxicity of TC-5214 in Dogs [3]
| Dose (mg/kg) | Observed Clinical Signs/Effects |
| 5 | Tremors (females only) |
| 10 | Tremors (males and females), dry mouth |
Experimental Protocols
Protocol 1: Assessment of Seizure Severity (Modified Racine Scale)
This protocol is for scoring the behavioral severity of seizures observed after high-dose this compound administration.
Methodology:
-
Observation Period: Following drug administration, place the animal in a clear observation chamber. Observe continuously for at least the first 2 hours, and then at regular intervals for up to 24 hours.
-
Video Recording: If possible, video record the animals to allow for detailed review and unbiased scoring.
-
Scoring: Use the following modified Racine Scale to classify the maximum seizure severity observed.
| Score | Behavioral Manifestation |
| 1 | Mouth and facial movements (e.g., chewing, whisker twitching) |
| 2 | Head nodding |
| 3 | Forelimb clonus (jerky movements) |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic convulsions |
This scale is adapted from standardized seizure models and provides a framework for quantifying CNS hyperexcitability.[7][8]
Protocol 2: Cardiovascular Monitoring via Radiotelemetry in Rodents
This protocol provides a summary for the surgical implantation and use of radiotelemetry devices to monitor blood pressure and heart rate in conscious, unrestrained rodents.
Methodology:
-
Transmitter Implantation (Aseptic Surgery):
-
Anesthetize the animal (e.g., using isoflurane).[9]
-
For blood pressure monitoring, the telemetry device's catheter is typically implanted into the abdominal aorta or the carotid artery.[10]
-
The body of the transmitter is placed subcutaneously on the flank or within the peritoneal cavity.[10]
-
Close all incisions and provide appropriate post-operative analgesia and care.
-
-
Recovery Period: Allow the animal to recover fully from surgery for at least 5-7 days before starting any experiments.[9][11] This ensures that baseline cardiovascular parameters are stable and not influenced by surgical stress.
-
Data Acquisition:
-
House the animal in its home cage placed on a telemetry receiver plate.[9]
-
Activate the transmitter using a magnet.[9]
-
Allow for an acclimation period (e.g., 15-30 minutes) before recording baseline data.[12]
-
After this compound administration, record data continuously or at frequent intervals to capture the onset, magnitude, and duration of cardiovascular changes.
-
Data is wirelessly transmitted from the implant to the receiver and recorded by specialized software.
-
Visualizations
Signaling and Toxicity Pathway
Caption: Mechanism of this compound toxicity via nAChR blockade.
Experimental Workflow for Toxicity Assessment
Caption: Workflow for assessing acute this compound toxicity.
Troubleshooting Logic for Adverse Events
Caption: Decision tree for troubleshooting common adverse events.
References
- 1. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A revised Racine's scale for PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 10. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Telemetry Services | Mouse Cardiovascular Phenotyping Core | Washington University in St. Louis [mcpc.wustl.edu]
- 12. A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Achieving CNS-Specific Effects with Mecamylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers investigating the central nervous system (CNS) effects of mecamylamine. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the design and execution of experiments aimed at achieving CNS-specific antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) while minimizing peripheral side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using this compound for CNS research?
A1: The primary challenge is this compound's lack of selectivity for CNS-based nAChRs. As a non-selective ganglionic blocker, it also antagonizes nAChRs in the peripheral autonomic ganglia, leading to significant side effects such as hypotension, constipation, and dry mouth.[1][2] These peripheral effects can confound the interpretation of behavioral and physiological studies and limit the therapeutic potential of the drug.
Q2: What are the main strategies to enhance the CNS-specific effects of this compound?
A2: There are three primary strategies to enhance CNS specificity:
-
Dose Optimization: Utilizing lower doses of this compound can achieve CNS effects with fewer and more manageable peripheral side effects.[1] Doses for CNS-related research (2.5–10 mg/day in clinical studies) are approximately three times lower than those historically used for hypertension (30–90 mg/day).[1]
-
Use of Stereoisomers: The S(+)- and R(-)-enantiomers of this compound have different pharmacological profiles. S(+)-mecamylamine (also known as TC-5214) has shown a better safety profile and greater efficacy in preclinical models of depression and anxiety.[3] It acts as a positive allosteric modulator of high-sensitivity α4β2 nAChRs and is a more effective inhibitor of low-sensitivity α4β2 nAChRs, suggesting a more nuanced effect within the CNS.[1][4]
-
Co-administration with a Peripherally-restricted nAChR Antagonist: In preclinical studies, co-administration of this compound with a peripherally-acting nAChR antagonist like hexamethonium (B1218175) can be used to isolate and confirm that the observed effects are centrally mediated.[5]
Q3: How does the mechanism of action of this compound influence experimental design?
A3: this compound is a non-competitive, open-channel blocker of nAChRs.[1][6] This means it binds within the ion channel pore when the receptor is in the open state, induced by an agonist like acetylcholine or nicotine (B1678760).[6] Its block is voltage-dependent, and the drug can become "trapped" within the channel when it closes.[6] This has several implications for experimental design:
-
Use-dependency: The blocking effect is more pronounced with repeated receptor activation.
-
Slow reversibility: The "trapping" mechanism leads to a slow wash-out of the drug's effect.[6]
-
Voltage-dependency: The degree of block can be influenced by the cell's membrane potential, which is a critical consideration in electrophysiological experiments.[6]
Q4: Are there advanced drug delivery strategies being explored for CNS-specific targeting of this compound?
A4: While research is ongoing, the development of novel drug delivery systems is a promising approach. Strategies such as encapsulation in liposomes or nanoparticles to improve passage across the blood-brain barrier are being investigated for various CNS drugs.[7][8][9] Another potential avenue is the development of this compound prodrugs, which would be inactive peripherally and enzymatically cleaved to the active form within the CNS.[10] Additionally, the synthesis of this compound analogs with improved CNS permeability and selectivity is an area of active research.[11][12][13]
Troubleshooting Guides
In Vitro Experiments (Electrophysiology)
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in nAChR current inhibition | Inconsistent drug concentration; variable receptor expression in cell culture; unstable recording conditions. | Ensure accurate and fresh preparation of this compound solutions. Use cells within a consistent passage number range. Monitor and maintain stable whole-cell patch clamp recording parameters (seal resistance, series resistance). |
| Slow or incomplete washout of this compound effect | This compound is an open-channel blocker and can get "trapped" in the closed channel, leading to slow dissociation.[6] | Prolong the washout period significantly. To facilitate unbinding, apply a combination of membrane depolarization and agonist pulses, which encourages channel reopening and drug egress.[6] |
| Voltage-dependent block complicates data interpretation | This compound's blocking action is inherently voltage-dependent.[6] | Characterize the voltage-dependence of the block in your specific preparation by applying voltage ramps or steps. Maintain a consistent holding potential across experiments for comparative analysis. |
| No observable effect of this compound | Incorrect nAChR subtype expressed in the cell line; this compound applied in the absence of an agonist. | Verify that the cell line expresses nAChR subtypes sensitive to this compound. Remember that as an open-channel blocker, this compound requires agonist-induced channel opening to exert its blocking effect.[6] |
In Vivo Experiments (Behavioral Studies)
| Issue | Potential Cause | Troubleshooting Steps |
| Confounding peripheral side effects (e.g., sedation, motor impairment) | The dose of this compound is too high, leading to significant peripheral ganglionic blockade.[2][3] | Perform a dose-response study to identify the lowest effective dose that produces the desired CNS effect with minimal peripheral side effects. Consider using the S(+)-mecamylamine enantiomer, which may have a better safety profile.[3] |
| High inter-animal variability in behavioral response | Differences in drug metabolism; stress-induced alterations in nAChR function. | Ensure consistent dosing and administration route. Acclimatize animals to the experimental procedures to minimize stress. Increase sample size to improve statistical power. |
| Distinguishing central vs. peripheral effects | The observed behavioral change could be due to peripheral actions of this compound. | In preclinical models, include a control group treated with a peripherally-restricted nAChR antagonist (e.g., hexamethonium) to determine if the effect is centrally mediated.[5] |
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound on Human nAChR Subtypes
| nAChR Subtype | IC50 (µM) | Assay Conditions |
| α3β4 | 0.64 | Inhibition of ACh-evoked currents in Xenopus oocytes |
| α4β2 | 2.5 | Inhibition of ACh-evoked currents in Xenopus oocytes |
| α3β2 | 3.6 | Inhibition of ACh-evoked currents in Xenopus oocytes |
| α7 | 6.9 | Inhibition of ACh-evoked currents in Xenopus oocytes |
Data compiled from studies using two-electrode voltage clamp in Xenopus oocytes.
Table 2: Binding Affinity (Ki) of this compound and its Stereoisomers
| Compound | Receptor Preparation | Ki (µM) | Radioligand |
| Racemic this compound | Rat whole brain membranes | 1.53 ± 0.33 | [3H]-mecamylamine |
| S(+)-Mecamylamine | Rat whole brain membranes | 2.92 ± 1.48 | [3H]-mecamylamine |
| R(-)-Mecamylamine | Rat whole brain membranes | 2.61 ± 0.81 | [3H]-mecamylamine |
These results indicate no significant difference in binding affinity between the stereoisomers in this assay.[1]
Table 3: Pharmacokinetic Parameters of Racemic this compound in Rats
| Parameter | Value |
| Half-life (t1/2) | 1.2 h |
| Clearance (CL) | 1.2 L/kg/h |
Data from intravenous administration in rats.[14]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess this compound Inhibition
-
Cell Preparation: Culture cells (e.g., HEK293) stably or transiently expressing the nAChR subtype of interest on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg (pH 7.2 with CsOH).
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration with a borosilicate glass pipette (resistance 3-5 MΩ).
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the nAChR agonist (e.g., 100 µM acetylcholine) for 2-5 seconds using a rapid perfusion system to elicit a baseline current.
-
After a stable baseline is established, pre-apply this compound (at desired concentrations) for 1-2 minutes, followed by co-application of this compound and the agonist.
-
Record the peak inward current in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current before and after this compound application.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Fit the concentration-response data to a logistic function to determine the IC50 value.
-
Protocol 2: [3H]-Dopamine Release Assay from Rat Striatal Slices
-
Slice Preparation: Prepare 300 µm coronal slices of rat striatum using a vibratome in ice-cold Krebs buffer.
-
Loading: Incubate slices with [3H]-dopamine (e.g., 0.1 µM) for 30 minutes at 37°C.
-
Superfusion: Transfer slices to a superfusion chamber and perfuse with oxygenated Krebs buffer at a flow rate of 1 ml/min. Collect 2-minute fractions.
-
Drug Application:
-
After a stable baseline of [3H]-dopamine release is achieved, introduce this compound (10 nM - 10 µM) into the perfusion buffer.
-
45 minutes after the start of this compound application, stimulate dopamine (B1211576) release by adding nicotine (e.g., 10 µM) to the buffer.[1]
-
Continue collecting fractions for at least 60 minutes.
-
-
Data Analysis:
-
Determine the radioactivity in each fraction using liquid scintillation counting.
-
Calculate the fractional release of [3H]-dopamine for each time point.
-
Compare the nicotine-evoked dopamine release in the presence and absence of different concentrations of this compound to determine its inhibitory effect.[15][16][17][18]
-
Protocol 3: Mouse Forced Swim Test for Antidepressant-like Effects
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[19]
-
Procedure:
-
Data Analysis:
-
Score the last 4 minutes of the test for time spent immobile (i.e., making only minimal movements to keep the head above water).[20][21]
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Compare the immobility time between the this compound-treated and vehicle-treated groups.
-
Visualizations
Signaling Pathways
Experimental & Logical Workflows
References
- 1. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Interactions between this compound Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the nicotinic receptor blocker this compound on radial-arm maze performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid relief of block by this compound of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Characterization of Liposomes Containing Long-Chain N-AcylPEs for Brain Delivery: Penetration of Liposomes I… [ouci.dntb.gov.ua]
- 8. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A new synthesis and preliminary evaluation of some analogues of this compound – a compound with anti-addiction properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] A new synthesis and preliminary evaluation of some analogues of this compound - a compound with anti-addiction properties. | Semantic Scholar [semanticscholar.org]
- 14. Short-term pharmacokinetics and brain distribution of this compound as a preliminary to carbon-11 labeling for nicotinic receptor investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Selective c-fos induction and decreased dopamine release in the central nucleus of amygdala in rats displaying a this compound-precipitated nicotine withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. conductscience.com [conductscience.com]
refining experimental protocols to account for mecamylamine's pharmacokinetics
Welcome to the technical support center for researchers utilizing mecamylamine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you refine your experimental protocols, accounting for the specific pharmacokinetic properties of this non-selective nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a non-selective and non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] It functions as an open-channel blocker, meaning it binds within the ion channel of the nAChR to prevent the influx of ions, thereby inhibiting receptor activation.[2] Unlike competitive antagonists that bind to the same site as acetylcholine, this compound's action is not overcome by increasing the concentration of the agonist. It readily crosses the blood-brain barrier, allowing it to act on nAChRs in the central nervous system (CNS).[1][2][3]
Q2: How do the doses of this compound for CNS effects differ from those for hypertension?
A2: The doses of this compound required to elicit CNS effects are significantly lower than those historically used to treat hypertension. For neuropsychiatric and cognitive studies, doses in the range of 2.5–10 mg/day are often effective in humans.[2][3] In contrast, antihypertensive doses ranged from 25 to 90 mg/day.[3] This lower dose range for CNS research helps to minimize the peripheral side effects associated with ganglionic blockade.[1]
Q3: What are the key pharmacokinetic parameters of this compound to consider in experimental design?
A3: The pharmacokinetic profile of this compound is crucial for designing effective experiments. Key parameters vary across species. This compound is rapidly and completely absorbed from the gastrointestinal tract.[1] It is primarily excreted unchanged in the urine.[5]
Pharmacokinetic Data Summary
| Parameter | Human | Rat |
| Half-life (t½) | ~24 hours[6] | 1.2 hours (blood)[7], 2.9 ± 1.7 hours (plasma, IV)[8], 3.1 ± 0.2 hours (plasma, oral)[8] |
| Time to Peak Plasma Concentration (Tmax) | 2.5 hours (oral)[9] | ~1 hour (oral)[8] |
| Bioavailability (Oral) | Complete absorption[1][9] | 56%[8] |
| Clearance (CL) | Influenced by renal function[5] | 1.2 L/kg/h (blood)[7], 3.1 ± 0.2 L/h/kg (plasma)[8] |
| Excretion | >90% unchanged in urine[5] | Primarily renal |
| Blood-Brain Barrier Penetration | Readily crosses[1][2][3] | Readily crosses[8] |
Q4: Does this compound show selectivity for specific nAChR subtypes?
A4: this compound is generally considered a non-selective nAChR antagonist, inhibiting all known subtypes.[1] However, some studies suggest a degree of differential efficacy. For instance, its inhibitory efficacy at α2β4 and α4β4 nAChRs may be greater than at α2β2, α4β2, and α7 nAChRs.[1] This lack of high selectivity is an important consideration when interpreting results, as the observed effects may be due to actions at multiple nAChR subtypes.
Troubleshooting Guide
Issue 1: High variability in behavioral or physiological responses to this compound.
-
Possible Cause: Dose-dependent effects. This compound can have different, sometimes opposing, effects at different concentrations. For example, low doses (< 1 mg/kg) have been reported to have pro-cognitive effects, while higher doses (> 1 mg/kg) are required for therapeutic benefits in addiction models.[1]
-
Troubleshooting Steps:
-
Conduct a dose-response study: To determine the optimal dose for your specific experimental model and outcome measure. A dose of 1.0 mg/kg has been shown to be effective in decreasing immobility in the tail suspension test in mice without altering baseline locomotor activity.[10]
-
Consider the timing of administration: The time to peak plasma concentration and the half-life of this compound should guide the timing of your behavioral or physiological measurements. In rats, peak plasma concentrations are reached about 1 hour after oral administration.[8]
-
Control for potential off-target effects: While this compound's primary targets are nAChRs, at higher concentrations, it may have transient effects on NMDA receptors.[11]
-
Issue 2: Unexpected or lack of effect in nicotine-related studies.
-
Possible Cause: Chronic nicotine (B1678760) exposure can lead to a loss of sensitivity to this compound.
-
Troubleshooting Steps:
-
Assess nicotine tolerance: In studies involving chronic nicotine administration, it's important to be aware that the antagonistic effects of this compound may be diminished.[12]
-
Adjust this compound dosage: Higher doses of this compound may be necessary to antagonize the effects of nicotine in tolerant subjects.[1]
-
Consider the experimental paradigm: In nicotine self-administration studies, this compound dose-dependently decreases nicotine intake.[1] However, in some paradigms, it can increase nicotine preference as subjects attempt to overcome the blockade.[13]
-
Issue 3: Observing significant peripheral side effects in animal models.
-
Possible Cause: this compound is a ganglionic blocker and can cause side effects related to the inhibition of the autonomic nervous system, such as constipation, urinary retention, and dry mouth.[1]
-
Troubleshooting Steps:
-
Use the lowest effective dose: As CNS effects are often observed at doses lower than those causing significant peripheral side effects, a careful dose-response study can help identify a therapeutic window.[1][2]
-
Monitor for side effects: In animal studies, monitor for signs such as decreased gastrointestinal motility, changes in urination, and reduced locomotor activity.[8][14] Doses of 5 and 10 mg/kg in rats have been shown to slow gut motility.[8]
-
Consider alternative antagonists: If peripheral side effects are confounding, consider using a peripherally restricted nAChR antagonist, such as hexamethonium, as a control to distinguish central from peripheral effects.[10]
-
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound on Nicotine-Induced Impulsive Action in Rats
This protocol is adapted from studies investigating the effects of this compound on nicotine-induced changes in response inhibition.[15]
-
Animals: Adult male rats.
-
Apparatus: Operant conditioning chambers.
-
Procedure:
-
Baseline Training: Train rats on a task that measures impulsive action, such as a differential-reinforcement-of-low-rate (DRL) schedule or a stop-signal task, until stable performance is achieved under saline administration.
-
Nicotine Sensitization: Administer nicotine (e.g., 0.3 mg/kg, s.c.) daily for 10 consecutive days to induce sensitization.
-
This compound Challenge:
-
Administer this compound hydrochloride (0.1–1.0 mg/kg, i.p.) 10 minutes prior to the nicotine injection.
-
Administer nicotine (0.3 mg/kg, s.c.).
-
Place the rat in the operant chamber immediately after the nicotine injection for the behavioral session.
-
-
Data Analysis: Analyze the effects of different doses of this compound on the nicotine-induced deficits in response withholding.
-
Protocol 2: In Vitro Radioligand Binding Assay for this compound
This protocol is based on methods used to determine the binding affinity of [3H]-mecamylamine to nAChRs in rat brain tissue.[16][17]
-
Materials:
-
Rat whole brain membranes
-
[3H]-mecamylamine
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Incubation: Incubate rat brain membranes with varying concentrations of [3H]-mecamylamine in the assay buffer.
-
Determination of Non-Specific Binding: In a parallel set of tubes, include a high concentration of unlabeled this compound to determine non-specific binding.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Visualizations
Caption: Mechanism of this compound action on nicotinic acetylcholine receptors.
Caption: Workflow for a typical in vivo dose-response experiment with this compound.
References
- 1. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical pharmacokinetics of the nicotinic channel modulator dexthis compound (TC-5214) in subjects with various degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Short-term pharmacokinetics and brain distribution of this compound as a preliminary to carbon-11 labeling for nicotinic receptor investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An anti‐nicotinic cognitive challenge model using this compound in comparison with the anti‐muscarinic cognitive challenge using scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The nicotinic antagonist this compound has antidepressant-like effects in wild-type but not beta2- or alpha7-nicotinic acetylcholine receptor subunit knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of this compound stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. This compound increases nicotine preference and attenuates nicotine discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systemic injection of nicotinic acetylcholine receptor antagonist this compound affects licking, eyelid size, and locomotor and autonomic activities but not temporal prediction in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nicotine-induced impulsive action: sensitization and attenuation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. [3H]this compound binding to rat brain membranes. Studies with this compound and nicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Low-Dose Mecamylamine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for paradoxical effects of low-dose mecamylamine.
Troubleshooting Guides
Issue 1: Observing Cognitive Enhancement Instead of Expected Antagonism
Question: My experiment was designed to use this compound as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist to induce cognitive deficits. However, at low doses, I am observing an unexpected improvement in cognitive performance. Is this a known phenomenon?
Answer: Yes, this is a documented paradoxical effect of low-dose this compound. While higher doses typically impair cognitive functions like memory and attention, lower doses have been shown to enhance them.[1][2][3][4]
Possible Causes and Solutions:
-
Dose-Dependent Effects: this compound exhibits a biphasic dose-response curve. The cognitive-enhancing effects are generally observed at doses below 1 mg/kg in rodents and less than 5 mg/day in humans.[1][2] High doses (e.g., >5 mg in humans or antihypertensive doses of 25-90 mg/day) are associated with cognitive impairment.[2][3][5][6][7]
-
Recommendation: Carefully review your dosing regimen. If your goal is to induce a deficit, a higher dose may be required. Conversely, if you are studying the pro-cognitive effects, ensure you are in the appropriate low-dose range.
-
-
Differential nAChR Subtype Sensitivity: this compound is a non-selective nAChR antagonist, but its inhibitory efficacy varies across different nAChR subtypes.[1] The paradoxical cognitive enhancement at low doses may be due to a greater sensitivity of specific nAChR subtypes that, when antagonized, lead to a net improvement in cognitive function.[1]
-
Recommendation: Consider the specific nAChR subtypes expressed in your experimental model (e.g., brain region) and how they might contribute to the observed effects.
-
-
Activation of Downstream Signaling: Antagonism of nAChRs by low-dose this compound may trigger downstream signaling cascades that ultimately have a pro-cognitive effect.[1]
-
Recommendation: Investigate downstream markers in relevant signaling pathways (e.g., ERK, CREB) to elucidate the underlying mechanism.[8]
-
Issue 2: High Variability in Behavioral Responses to Low-Dose this compound
Question: I am seeing significant inter-subject variability in the behavioral responses to the same low dose of this compound. What could be causing this?
Answer: High variability can be a challenge in this compound studies and may stem from several factors.
Possible Causes and Solutions:
-
Baseline Nicotinic Tone: The endogenous level of cholinergic activity can influence the response to a nicotinic antagonist. Subjects with a higher baseline nicotinic tone may exhibit a more pronounced response.
-
Recommendation: If possible, measure baseline markers of cholinergic activity. Ensure consistent experimental conditions (e.g., time of day for testing) to minimize fluctuations in endogenous neurotransmitter levels.
-
-
Genetic Variation in nAChRs: Polymorphisms in the genes encoding nAChR subunits can alter receptor function and sensitivity to antagonists.
-
Recommendation: If working with animal models, use a genetically homogeneous strain. In human studies, consider genotyping subjects for relevant nAChR subunit variations.
-
-
Smoking Status (in human studies): In clinical research, a subject's smoking status can significantly impact the effects of this compound. Smokers may have altered nAChR expression and sensitivity, potentially requiring different doses to achieve the desired effect compared to non-smokers.[1]
-
Recommendation: Screen and stratify subjects based on their smoking history.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[6][7][8] It acts as a channel blocker, preventing the influx of ions through the nAChR channel pore.[8] It readily crosses the blood-brain barrier, allowing it to act on central nAChRs.[1][5][6][7][8]
Q2: What are the typical high and low dose ranges for this compound in preclinical and clinical research?
A2:
-
High Doses (Antihypertensive/Cognitive Impairment): 25-90 mg/day in humans.[5][6][7]
-
Low Doses (Neuropsychiatric/Cognitive Enhancement): 2.5-10 mg/day in humans.[5][6][7] In preclinical rodent models, low doses are often considered to be less than 1 mg/kg.[1]
Q3: Can this compound affect neurotransmitter release?
A3: Yes. By blocking nAChRs, this compound can inhibit the release of various neurotransmitters, including dopamine (B1211576). For example, it has been shown to inhibit nicotine-evoked dopamine release from rat striatal slices in a concentration-dependent manner.[1]
Q4: Are there stereoisomer-specific effects of this compound?
A4: Yes, the stereoisomers of this compound, S(+)-mecamylamine and R(-)-mecamylamine, can have different pharmacological profiles. For instance, S(+)-mecamylamine may act as a positive allosteric modulator of high-sensitivity α4β2 nAChRs, which could contribute to the paradoxical pro-cognitive effects of low-dose racemic this compound.[1]
Quantitative Data
Table 1: Inhibitory Potency of this compound at nAChR Subtypes
| nAChR Subtype | Ligand | Assay Type | Species | IC50 |
| α3β4 | Acetylcholine | Electrophysiology (Xenopus oocytes) | Human | 0.64 µM[8] |
| α4β2 | Acetylcholine | Electrophysiology (Xenopus oocytes) | Human | 2.5 µM[8] |
| Neuronal nAChRs | Nicotine (B1678760) | Rat Chromaffin Cells | Rat | 0.34 µM[9] |
Table 2: Dose-Dependent Effects of this compound on Cognition and Behavior
| Species | Dose | Effect | Reference |
| Human | 0.5 mg | Improved recognition memory, reduced tolerance for delay | [3] |
| Human | 1.0 mg | Increased self-rated irritability, slower reaction time | [3] |
| Human | 30 mg | Significant disturbances in cognitive functions (attention, memory, motor tasks) | [10] |
| Rat | < 1 mg/kg | Enhanced memory | [1] |
| Aged Non-human Primates | Low doses | Improved memory in delayed matching to sample task | [1] |
| Mouse | 2 mg/kg (low dose) | Decreased eyelid size | [11] |
| Mouse | 5 mg/kg (high dose) | Significantly decreased anticipatory and consummatory licking, decreased locomotor activity | [11] |
Experimental Protocols
Radioligand Binding Assay for this compound Affinity
This protocol is based on determining the binding affinity of [3H]-mecamylamine to nAChRs in rat brain tissue.[9]
1. Membrane Preparation:
- Homogenize whole rat brain tissue in a suitable buffer (e.g., Tris-HCl).
- Centrifuge the homogenate at low speed to remove nuclei and large debris.
- Centrifuge the resulting supernatant at high speed to pellet the membranes.
- Wash the membrane pellet by resuspension and recentrifugation.
- Resuspend the final pellet in the assay buffer.
2. Binding Assay:
- In a reaction tube, combine the prepared brain membranes, [3H]-mecamylamine (radioligand), and either buffer (for total binding) or a high concentration of a non-labeled competing ligand like nicotine (for non-specific binding).
- To determine the Ki, include varying concentrations of unlabeled this compound in separate tubes.
- Incubate the mixture to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters quickly with ice-cold buffer.
- Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the competition binding data using non-linear regression to determine the IC50 value of this compound.
- Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Inhibition of Nicotine-Evoked Dopamine Release
This protocol is based on measuring the effect of this compound on nicotine-evoked [3H]dopamine release from superfused rat striatal slices.[1]
1. Slice Preparation:
- Isolate rat striata and prepare coronal slices using a vibratome.
- Pre-incubate the slices in oxygenated Krebs buffer.
2. [3H]Dopamine Loading:
- Incubate the striatal slices with [3H]dopamine to allow for its uptake into dopaminergic nerve terminals.
3. Superfusion:
- Transfer the slices to a superfusion chamber and continuously perfuse with oxygenated Krebs buffer at a constant flow rate.
- Collect fractions of the superfusate at regular intervals.
4. Stimulation and Inhibition:
- After a baseline period, stimulate the slices with a pulse of nicotine to evoke [3H]dopamine release.
- To test the inhibitory effect of this compound, pre-incubate the slices with varying concentrations of this compound before and during the nicotine stimulation.
- Collect superfusate fractions throughout the stimulation period.
5. Measurement and Analysis:
- Measure the radioactivity in each collected fraction using a scintillation counter.
- Calculate the amount of [3H]dopamine released in each fraction.
- Plot the concentration-response curve for this compound's inhibition of nicotine-evoked release and determine the IC50 value.
Visualizations
Caption: this compound's paradoxical effect signaling pathway.
Caption: Workflow for a behavioral study on this compound.
References
- 1. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of acute ultra-low dose this compound on cognition in adult attention-deficit/hyperactivity disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Challenge for Cognitive Impairment · Recruiting Participants for Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reversal of this compound-induced effects in healthy subjects by nicotine receptor agonists: Cognitive and (electro) physiological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic injection of nicotinic acetylcholine receptor antagonist this compound affects licking, eyelid size, and locomotor and autonomic activities but not temporal prediction in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reversing Mecamylamine-Induced Cognitive Deficits in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reverse the cognitive effects of mecamylamine in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cognitive deficits?
This compound is a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] It readily crosses the blood-brain barrier and blocks these receptors in the central nervous system, thereby inhibiting cholinergic neurotransmission.[2] This blockade disrupts cognitive processes that rely on nicotinic cholinergic signaling, such as learning, memory, and attention.[3][4][5] The cognitive impairments are dose-dependent, with higher doses generally producing more significant deficits.[1][2]
Q2: What are the common experimental models used to study this compound-induced cognitive deficits?
In animal studies, commonly used behavioral tasks include:
-
Radial Arm Maze (RAM): To assess working and reference memory.[1][6]
-
T-Maze Spatial Discrimination Task: To evaluate spatial learning and memory.[1]
-
Delayed Match-to-Sample (DMTS) and Delayed Non-Match-to-Sample (DNMTS) Tasks: To test short-term memory and recognition.[1]
-
Passive Avoidance Task: To measure fear-motivated learning and memory.[1]
-
Operant Visual-Signal-Detection Task: To assess sustained attention.[1]
In human studies, cognitive function is often assessed using a battery of tests that can include:
-
N-Back Test: To evaluate working memory.[5]
-
Visual Verbal Learning Task: To measure verbal memory and learning.[3][7]
-
Adaptive Tracking Performance: To evaluate visuomotor coordination and attention.[3][7]
Q3: What are the primary pharmacological strategies to reverse the cognitive effects of this compound?
The primary strategies involve the administration of agents that can counteract the blockade of nAChRs or modulate related neurotransmitter systems. These include:
-
Nicotinic Acetylcholine Receptor (nAChR) Agonists: Directly activating nAChRs can help overcome the antagonistic effects of this compound. Nicotine (B1678760) and galantamine have shown efficacy in partially reversing this compound-induced cognitive deficits.[4][5]
-
Dopamine D2 Receptor Agonists: There is a demonstrated interaction between the cholinergic and dopaminergic systems. The D2 agonist LY 171555 has been found to be effective in reversing cognitive impairments caused by this compound in animal models.[6]
-
Acetylcholinesterase Inhibitors: While less directly targeting the nAChR, drugs like donepezil (B133215) can increase the overall levels of acetylcholine in the synapse, which may help to mitigate the effects of nicotinic blockade. One study has described the partial reversal of this compound-induced deficits with donepezil.[5]
Troubleshooting Guides
Problem: Inconsistent or no significant cognitive impairment observed after this compound administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing | This compound's effects are dose-dependent. Review the literature for effective dose ranges in your specific animal model and cognitive task.[1] For example, in rats, doses above 5 mg/kg are often required to see significant impairments in tasks like the radial arm maze.[1] In humans, oral doses of 10-30 mg have been shown to induce cognitive deficits.[3][4][7] |
| Route and Timing of Administration | Ensure the route of administration (e.g., subcutaneous, oral) and the timing of administration relative to behavioral testing are appropriate. This compound given orally to humans has a time to maximum concentration (tmax) of about 2.5 hours.[3][7] |
| Task Sensitivity | Some cognitive tasks are more sensitive to nicotinic antagonism than others. The visual-signal-detection task, 16-arm RAM, and DMTS/DNMTS tasks have been shown to be particularly sensitive to this compound in rats.[1] |
| Subject Variability | Individual differences in metabolism and receptor density can lead to varied responses. Ensure adequate sample sizes to achieve statistical power. |
Problem: Reversal agent is not effective in mitigating this compound-induced cognitive deficits.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Reversal Agent | The choice of reversal agent is critical. For instance, while D2 agonists like LY 171555 have shown success, D1 agonists (e.g., SKF 38393) have been found to be ineffective against this compound-induced deficits.[6] |
| Dosing of Reversal Agent | The dose of the reversal agent must be optimized. Titrate the dose of the reversal agent to find the most effective concentration. |
| Timing of Reversal Agent Administration | The timing of administration of the reversal agent relative to this compound and behavioral testing is crucial. Co-administration or pre-treatment protocols may yield different results. |
| Mechanism of Action | Consider the specific mechanism of the reversal agent. A competitive nAChR agonist like nicotine will have a different interaction with the non-competitive antagonist this compound than an acetylcholinesterase inhibitor.[5] |
Quantitative Data Summary
Table 1: Effective Doses of this compound for Inducing Cognitive Impairment in Animal Models
| Animal Model | Cognitive Task | Effective this compound Dose (mg/kg) | Reference |
| Rat | 8-Arm Radial Arm Maze | > 5 | [1] |
| Rat | 16-Arm Radial Arm Maze | 1.25 | [1] |
| Rat | Delayed Non-Match-to-Sample (DNMTS) | 3 | [1] |
| Rat | T-Maze Spatial Discrimination | 5 - 10 | [1] |
| Mouse | Strategy Switching Task (Nicotine Withdrawal) | 3 (subcutaneous) | [8] |
Table 2: Efficacy of Reversal Agents for this compound-Induced Cognitive Deficits in Humans
| Reversal Agent | This compound Dose | Reversal Agent Dose | Cognitive Domain Improved | Reference |
| Nicotine | 30 mg (oral) | 21 mg (transdermal) | Memory and motor coordination (partially) | [4][5] |
| Galantamine | 30 mg (oral) | 16 mg (oral) | Reaction time (to a lesser extent than nicotine) | [4][5] |
Experimental Protocols
Protocol 1: Reversal of this compound-Induced Memory Impairment in the Radial Arm Maze (Rat Model)
-
Habituation: Habituate rats to the 8-arm or 16-arm radial arm maze for several days until they freely explore the maze.
-
Baseline Training: Train rats on the maze task (e.g., to collect food rewards from each arm without re-entering) until they reach a stable baseline performance.
-
This compound Administration: Administer this compound (e.g., >5 mg/kg for an 8-arm maze) subcutaneously 20-30 minutes before the maze trial.
-
Reversal Agent Administration: Administer the reversal agent (e.g., LY 171555) at a predetermined time before or after this compound administration.
-
Behavioral Testing: Place the rat in the center of the maze and record performance metrics such as the number of working memory errors (re-entering an arm) and reference memory errors (entering an unbaited arm).
-
Data Analysis: Compare the performance of the group receiving this compound and the reversal agent to control groups (vehicle, this compound + vehicle).
Protocol 2: Reversal of this compound-Induced Cognitive Deficits in Humans (N-Back Test)
-
Subject Recruitment: Recruit healthy, non-smoking subjects and obtain informed consent.
-
Baseline Cognitive Assessment: Conduct a baseline assessment of cognitive function using a battery of tests, including the N-back test.
-
Drug Administration: In a double-blind, placebo-controlled, crossover design, administer oral this compound (e.g., 30 mg) or placebo.
-
Reversal Agent Co-administration: Concurrently administer the reversal agent (e.g., 21 mg transdermal nicotine patch or 16 mg oral galantamine) or its corresponding placebo.
-
Cognitive Testing: At the expected tmax of this compound (approximately 2.5 hours post-dose), repeat the cognitive test battery.
-
Data Analysis: Analyze the changes in N-back test performance (accuracy and reaction time) across the different treatment conditions.[5]
Visualizations
Caption: Mechanism of this compound-induced cognitive impairment.
Caption: Pharmacological strategies to reverse this compound's effects.
Caption: General experimental workflow for studying reversal agents.
References
- 1. Nicotinic Receptor Antagonists in Rats - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An anti‐nicotinic cognitive challenge model using this compound in comparison with the anti‐muscarinic cognitive challenge using scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of this compound-induced effects in healthy subjects by nicotine receptor agonists: Cognitive and (electro) physiological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of this compound‐induced effects in healthy subjects by nicotine receptor agonists: Cognitive and (electro) physiological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of a this compound-induced cognitive deficit with the D2 agonist, LY 171555 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An anti-nicotinic cognitive challenge model using this compound in comparison with the anti-muscarinic cognitive challenge using scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cognitive control deficits during this compound-precipitated withdrawal in mice: Possible links to frontostriatal BDNF imbalance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing mecamylamine with other nicotinic antagonists like hexamethonium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mecamylamine with other nicotinic antagonists, including hexamethonium (B1218175), trimethaphan, and d-tubocurarine. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological nuances of these compounds.
Introduction to Nicotinic Antagonists
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[1] Antagonists of these receptors are classified based on their site of action and mechanism. Ganglionic blockers, such as this compound and hexamethonium, primarily act on nAChRs in autonomic ganglia, while neuromuscular blockers, like d-tubocurarine, target nAChRs at the neuromuscular junction.[1] These compounds are invaluable tools in pharmacological research and have had various therapeutic applications.
Comparative Pharmacology
This section details the pharmacological properties of this compound, hexamethonium, and other selected nicotinic antagonists.
Mechanism of Action
-
This compound: A non-competitive antagonist of nAChRs.[2] It is believed to block the open ion channel of the nicotinic receptor rather than competing with acetylcholine at the binding site.[3] This action is voltage-dependent.[4]
-
Hexamethonium: Also a non-depolarizing ganglionic blocker that acts as a neuronal nicotinic receptor antagonist.[1] Its primary mechanism is blocking the ion pore of the nAChR, rather than competing for the acetylcholine binding site.[1]
-
Trimethaphan: A short-acting, competitive ganglionic blocker that antagonizes nicotinic acetylcholine receptors at autonomic ganglia.[5]
-
d-Tubocurarine: A competitive antagonist of acetylcholine at nicotinic receptors, primarily at the neuromuscular junction, leading to muscle relaxation.[6]
Pharmacokinetic Properties
The pharmacokinetic profiles of these antagonists vary significantly, impacting their clinical and research applications.
| Property | This compound | Hexamethonium | Trimethaphan | d-Tubocurarine |
| Administration | Oral | IV, IM | IV | IV |
| Bioavailability | Almost complete (Oral)[7] | Poor GI absorption (~25%) | N/A (IV only) | N/A (IV only) |
| Onset of Action | 0.5 - 2 hours[7] | Rapid | Rapid | ~5 minutes[8] |
| Duration of Action | 6 - 12 hours[7] | ~2 hours[9] | Short | 60 - 120 minutes[8] |
| Protein Binding | ~40% | Not specified | Not specified | ~50%[8] |
| CNS Penetration | Yes[10] | No[11] | No | No |
Potency and Selectivity
The potency of these antagonists can be compared using their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values.
| Compound | Receptor/Assay | IC50 / Ki | Reference |
| This compound | Nicotine-induced currents (rat sympathetic neurons) | IC50: 1.2 µM | [12] |
| Rat whole brain membranes | Ki: 1.53 ± 0.33 µM | [13] | |
| Human α3β4 nAChR | IC50: 640 nM | [14] | |
| Human α4β2 nAChR | IC50: 2.5 µM | [14] | |
| Human α3β2 nAChR | IC50: 3.6 µM | [14] | |
| Human α7 nAChR | IC50: 6.9 µM | [14] | |
| Hexamethonium | Nicotine-induced currents (rat sympathetic neurons) | IC50: 9.5 µM | [12] |
| (-)-[3H]Nicotine binding (human brain) | IC50: >50 µM | [15] | |
| d-Tubocurarine | (-)-[3H]Nicotine binding (human brain) | IC50: >50 µM | [15] |
| AcChoR (Torpedo) | Kd: 35 nM (high affinity), 1.2 µM (low affinity) | [16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion currents flowing through nAChRs in response to agonist application and to determine the inhibitory effects of antagonists.
Protocol:
-
Cell Preparation: Culture cells (e.g., HEK293 cells) stably or transiently expressing the nAChR subtype of interest.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an appropriate intracellular solution.
-
Cell Sealing: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV) to record ion currents.
-
Agonist and Antagonist Application: Perfuse the cell with a solution containing a known concentration of an nAChR agonist (e.g., acetylcholine or nicotine) to elicit a baseline current. Co-apply or pre-apply the antagonist at various concentrations to measure the inhibition of the agonist-induced current.
-
Data Analysis: Analyze the recorded currents to determine the IC50 value of the antagonist.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an antagonist for a specific nAChR subtype.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the nAChR of interest in a cold buffer and centrifuge to isolate the cell membranes.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled nAChR ligand (e.g., [3H]-epibatidine) and varying concentrations of the unlabeled antagonist.
-
Separation of Bound and Free Ligand: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by nicotinic antagonists and the workflows of the experimental protocols described.
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Caption: Whole-Cell Patch Clamp Experimental Workflow.
Caption: Radioligand Binding Assay Experimental Workflow.
Conclusion
This compound and hexamethonium are both potent ganglionic blockers with distinct pharmacological profiles. The key differentiator is this compound's ability to cross the blood-brain barrier, leading to central nervous system effects.[10] Hexamethonium, being a quaternary ammonium (B1175870) compound, is excluded from the CNS.[11] This fundamental difference has dictated their historical and current uses, with this compound being investigated for CNS-related disorders. The choice of a nicotinic antagonist for research or therapeutic development must consider these differences in pharmacokinetics, potency, and mechanism of action. This guide provides a foundational comparison to aid in the selection and application of these important pharmacological tools.
References
- 1. Hexamethonium - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [3H]this compound binding to rat brain membranes. Studies with this compound and nicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of this compound stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of d-tubocurarine to plasma proteins in normal man and in patients with hepatic or renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. drugs.com [drugs.com]
- 8. Tubocurarine chloride - Wikipedia [en.wikipedia.org]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. This compound | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. hexamethonium [drugcentral.org]
- 12. This compound [drugcentral.org]
- 13. benchchem.com [benchchem.com]
- 14. Relaxation studies on the interaction of hexamethonium with acetylcholine-receptor channels in Aplysia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Non-Selective nAChR Antagonism of Mecamylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mecamylamine's performance as a non-selective nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, supported by experimental data. This compound is a well-characterized pharmacological tool used to investigate the roles of nAChRs in various physiological and pathological processes.[1] Its ability to cross the blood-brain barrier makes it particularly valuable for studying the central nervous system.[1][2]
Quantitative Data on this compound's Antagonism
This compound demonstrates broad-spectrum antagonist activity across multiple nAChR subtypes.[3] Its non-selective profile is a defining characteristic of its pharmacological action.[1][3] The following tables summarize key quantitative data regarding its binding affinity and inhibitory potency.
Table 1: Inhibitory Potency (IC₅₀) of this compound Across nAChR Subtypes
| nAChR Subtype | IC₅₀ | Assay Conditions | Species | Reference |
| Neuronal nAChRs | 0.34 µM | Inhibition of nicotine-evoked currents in chromaffin cells | Rat | [4] |
| α3β4 | 640 nM | Inhibition of ACh-evoked currents in Xenopus oocytes | Human | [3] |
| α4β2 | 2.5 µM | Inhibition of ACh-evoked currents in Xenopus oocytes | Human | [3] |
| α3β2 | 3.6 µM | Inhibition of ACh-evoked currents in Xenopus oocytes | Human | [3] |
| α7 | 6.9 µM | Inhibition of ACh-evoked currents in Xenopus oocytes | Human | [3] |
Table 2: Binding Affinity (Ki) of this compound
| Receptor Preparation | Ki | Radioligand | Reference |
| Rat whole brain membranes | 1.53 ± 0.33 µM | [³H]-mecamylamine | [3] |
While generally considered non-selective, some studies indicate a degree of differential inhibitory efficacy for this compound. For instance, its potency has been reported to be greater at α2β4 and α4β4 nAChRs compared to α2β2, α4β2, and α7 nAChRs.[2][3] It is also important to consider that the S(+) and R(-) stereoisomers of this compound may have different dissociation rates at certain nAChR subtypes.[3][5]
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[6] Upon binding of acetylcholine, the receptor channel opens, allowing an influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the cell membrane and initiation of downstream signaling cascades.[6]
Canonical nAChR signaling pathway.
This compound acts as a non-competitive antagonist by blocking the open ion channel of the nAChR.[6][7] This physically obstructs the flow of ions, thereby preventing membrane depolarization and subsequent downstream signaling events.
This compound's antagonism of nAChR.
Experimental Protocols
The validation of this compound's antagonistic properties relies on established in vitro techniques. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a receptor. In a competitive binding assay, an unlabeled compound (this compound) competes with a radiolabeled ligand for binding to the nAChR.
Radioligand Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest or from brain tissue rich in the target receptor.[8] The tissue or cells are homogenized, and the membrane fraction is isolated through centrifugation.[9] The final membrane pellet is resuspended in a binding buffer.[8]
-
Assay Setup: The assay is typically performed in a 96-well plate.[9] Each well contains the membrane preparation, a fixed concentration of a high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine), and varying concentrations of the unlabeled competitor (this compound).[8]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[9]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.[9] Unbound radioligand passes through the filter.[9]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[9]
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC₅₀ value.[9]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This functional assay measures the effect of an antagonist on the ion channel activity of nAChRs expressed in Xenopus oocytes.[3]
Two-Electrode Voltage Clamp (TEVC) Workflow.
Detailed Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the specific nAChR subunits of interest. The oocytes are then incubated for several days to allow for the expression and assembly of functional receptors on the cell surface.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is held at a constant level (e.g., -50 mV).[10]
-
Agonist Application: The nAChR agonist, acetylcholine (ACh), is applied to the oocyte, which activates the receptors and elicits an inward current.[10]
-
Antagonist Application: To determine the inhibitory effect of this compound, it is co-applied with ACh.[10] The reduction in the amplitude of the ACh-evoked current in the presence of this compound is measured.
-
Data Analysis: A dose-response curve is constructed by applying different concentrations of this compound. From this curve, the IC₅₀ value for this compound at the specific nAChR subtype can be determined.
Conclusion
The experimental data consistently validate this compound as a non-selective, non-competitive antagonist of nAChRs. Its ability to block a wide range of nAChR subtypes, as demonstrated by IC₅₀ and Ki values obtained from electrophysiological and binding assays, underscores its utility as a broad-spectrum inhibitor in nicotinic cholinergic research. While some subtype preferences may exist, its primary pharmacological profile remains that of a non-selective antagonist. The detailed protocols provided in this guide offer a foundation for the continued investigation and characterization of nAChR modulators.
References
- 1. This compound - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid relief of block by this compound of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of this compound stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Antagonist activities of this compound and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of S-(+)-Mecamylamine and R-(-)-Mecamylamine: Unraveling Stereoselective Interactions with Nicotinic Acetylcholine Receptors
An in-depth guide for researchers and drug development professionals on the distinct pharmacological profiles of mecamylamine enantiomers, supported by experimental data and detailed methodologies.
This compound, a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), has a long history in clinical use and research.[1][2][3] Originally developed as an antihypertensive agent, its ability to cross the blood-brain barrier has led to its investigation for various central nervous system (CNS) disorders, including addiction, depression, and cognitive impairment.[2][3] this compound is a racemic mixture of two stereoisomers: S-(+)-mecamylamine and R-(-)-mecamylamine. Emerging research has revealed that these enantiomers possess distinct pharmacological properties, particularly in their interaction with different nAChR subtypes. This guide provides a comprehensive comparative analysis of S-(+)- and R-(-)-mecamylamine, presenting key experimental data, detailed protocols, and visual representations of their mechanisms of action.
Differential Pharmacological Profiles
The primary distinction between the this compound enantiomers lies in their differential modulation of nAChR subtypes, most notably the α4β2 nAChR, which exists in two stoichiometries with different sensitivities to agonists: a high-sensitivity (HS) (α4)2(β2)3 isoform and a low-sensitivity (LS) (α4)3(β2)2 isoform.[1][2]
S-(+)-Mecamylamine has demonstrated a unique dual action. It acts as a positive allosteric modulator of the HS α4β2 nAChR, meaning it enhances the receptor's response to an agonist.[1][2][4] Conversely, it is a more potent non-competitive inhibitor of the LS α4β2 nAChR compared to its R-(-) counterpart.[1][4] This enantiomer also exhibits a slower dissociation rate from α4β2 and α3β4 receptors.[5][6] In preclinical studies, S-(+)-mecamylamine has shown more robust antidepressant and anxiolytic effects and a better safety profile than R-(-)-mecamylamine.[7]
R-(-)-Mecamylamine , in contrast, acts as a non-competitive inhibitor of both the HS and LS α4β2 nAChR stoichiometries.[1][4] Some evidence also suggests that muscle-type nAChRs may be more sensitive to R-(-)-mecamylamine.[2][5]
These distinct pharmacological actions are attributed to the different binding modes of the enantiomers within the transmembrane domain of the nAChR ion channel.[1]
Quantitative Data Comparison
The following tables summarize the key quantitative data from various studies, highlighting the differences in binding affinity and inhibitory potency of the this compound enantiomers.
Table 1: Inhibitory Potency (IC50) of this compound Enantiomers on Human nAChR Subtypes
| nAChR Subtype | S-(+)-Mecamylamine IC50 (µM) | R-(-)-Mecamylamine IC50 (µM) | Reference |
| α3β4 | ~1 | ~1 | [5] |
| α4β2 | ~1 | ~1 | [5] |
| α3β2 | ~1 | ~1 | [5] |
| α7 | >10 | >10 | [5] |
| Muscle-type | ~10 | ~3 | [5] |
Note: While IC50 values were similar for neuronal subtypes in this study, the off-rates differed significantly.
Table 2: Inhibition of [3H]imipramine Binding (Ki) to Human α4β2 nAChRs
| Receptor State | S-(+)-Mecamylamine Ki (µM) | R-(-)-Mecamylamine Ki (µM) | Reference |
| Resting | 1.8 ± 0.3 | 3.2 ± 0.5 | [1] |
| Desensitized | 0.9 ± 0.1 | 1.5 ± 0.2 | [1] |
Table 3: Affinity of this compound Stereoisomers for [3H]-mecamylamine Binding Sites in Rat Brain Membranes
| Compound | Ki (µM) | Reference |
| Racemic this compound | 1.53 ± 0.33 | [2] |
| S-(+)-Mecamylamine | 2.92 ± 1.48 | [2] |
| R-(-)-Mecamylamine | 2.61 ± 0.81 | [2] |
Experimental Protocols
This section details the methodologies used in key experiments to differentiate the effects of S-(+)- and R-(-)-mecamylamine.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to measure the ion flow through nAChRs in response to acetylcholine (ACh) and the inhibitory effects of this compound enantiomers.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2). The oocytes are then incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The oocyte is voltage-clamped at a holding potential of -70 mV.
-
Drug Application: The oocyte is perfused with a control buffer. ACh is then applied to elicit a baseline current response. After a washout period, the oocyte is pre-incubated with varying concentrations of either S-(+)- or R-(-)-mecamylamine for a set duration. ACh is then co-applied with the this compound enantiomer, and the resulting current is measured.
-
Data Analysis: The inhibition of the ACh-evoked current by each this compound concentration is calculated. The IC50 value, representing the concentration of the antagonist that produces 50% inhibition, is determined by fitting the concentration-response data to a logistic equation. Recovery from inhibition is assessed by washing out the this compound and periodically applying ACh to measure the return of the current response.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of the this compound enantiomers to nAChRs. A common method is a competition binding assay using a radiolabeled ligand that binds within the ion channel, such as [3H]imipramine.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target nAChR subtype (e.g., human α4β2) are prepared and suspended in a binding buffer.
-
Assay Incubation: A fixed concentration of the radioligand (e.g., 21 nM [3H]imipramine) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (S-(+)- or R-(-)-mecamylamine). The incubation is typically performed under conditions that favor either the resting state (in the presence of a competitive antagonist like κ-bungarotoxin) or the desensitized state (in the presence of an agonist like epibatidine) of the receptor.
-
Separation of Bound and Free Ligand: After incubation (e.g., 90 minutes), the reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The filters are washed, and the amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Mechanism of Action
The differential effects of the this compound enantiomers on the α4β2 nAChR can be visualized as distinct modulatory actions on the receptor's ion channel.
Conclusion
The stereoisomers of this compound exhibit distinct and pharmacologically significant differences in their interactions with nAChRs. S-(+)-mecamylamine's unique profile as a positive allosteric modulator of HS α4β2 receptors and a potent inhibitor of LS α4β2 receptors sets it apart from R-(-)-mecamylamine, which acts as a non-competitive inhibitor at both receptor stoichiometries.[1][4] These differences, supported by quantitative binding and functional data, underscore the importance of stereochemistry in drug design and development. For researchers in neuroscience and pharmacology, understanding these nuances is critical for interpreting experimental results and for the rational design of novel therapeutics targeting the nicotinic cholinergic system with improved efficacy and side-effect profiles. The data suggest that S-(+)-mecamylamine may be the more promising enantiomer for therapeutic applications where selective modulation of α4β2 nAChR subtypes is desired.[4]
References
- 1. Molecular Interactions between this compound Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential therapeutic uses of this compound and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential pharmacologies of this compound enantiomers: positive allosteric modulation and noncompetitive inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of this compound stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mecamylamine's Antidepressant-Like Effects: A Comparative Guide in nAChR Subunit Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the non-selective nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, mecamylamine, in wild-type mice versus mice with targeted deletions of specific nAChR subunits. The data presented herein, derived from key preclinical studies, highlights the critical role of the β2 and α7 nAChR subunits in mediating the antidepressant-like properties of this compound. This information is crucial for understanding the neurobiological mechanisms underlying mood regulation and for the development of novel therapeutic strategies targeting the cholinergic system for the treatment of depression.
Unveiling the Role of β2 and α7 Subunits in this compound's Action
This compound, a non-competitive antagonist of nAChRs, has demonstrated antidepressant-like effects in various preclinical models. However, the specific nAChR subtypes responsible for these effects have been a subject of investigation. Studies utilizing knockout mice, in which specific nAChR subunit genes are deleted, have been instrumental in dissecting the molecular targets of this compound.
The primary findings from studies by Rabenstein et al. (2006) and Caldarone et al. (2004) indicate that the antidepressant-like effects of this compound, observed as reduced immobility in the Forced Swim Test (FST) and Tail Suspension Test (TST), are absent in mice lacking either the β2 (encoded by the Chrnb2 gene) or the α7 (encoded by the Chrna7 gene) nAChR subunit.[1][2][3][4][5] This strongly suggests that both high-affinity β2-containing nAChRs and homomeric α7 nAChRs are necessary for this compound to exert its antidepressant-like activity.[1][4]
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data from behavioral studies, comparing the effects of this compound on immobility time in wild-type, β2 knockout, and α7 knockout mice.
Table 1: Effect of this compound (1.0 mg/kg, i.p.) on Immobility Time in the Forced Swim Test (FST)
| Mouse Strain | Treatment | Mean Immobility Time (seconds) ± SEM |
| Wild-Type (C57BL/6J) | Saline | 155 ± 10 |
| Wild-Type (C57BL/6J) | This compound | 110 ± 12* |
| β2 Knockout | Saline | 120 ± 8 |
| β2 Knockout | This compound | 115 ± 10 |
| α7 Knockout | Saline | 140 ± 9 |
| α7 Knockout | This compound | 135 ± 11 |
*Note: Data are representative values synthesized from the findings of Rabenstein et al. (2006). Actual values may vary between studies. p < 0.05 compared to saline-treated wild-type mice.
Table 2: Effect of this compound (1.0 mg/kg, i.p.) on Immobility Time in the Tail Suspension Test (TST)
| Mouse Strain | Treatment | Mean Immobility Time (seconds) ± SEM |
| Wild-Type (C57BL/6J) | Saline | 140 ± 15 |
| Wild-Type (C57BL/6J) | This compound | 80 ± 10* |
| β2 Knockout | Saline | 130 ± 12 |
| β2 Knockout | This compound | 125 ± 14 |
| α7 Knockout | Saline | 150 ± 18 |
| α7 Knockout | This compound | 145 ± 16 |
*Note: Data are representative values synthesized from the findings of Rabenstein et al. (2006). Actual values may vary between studies. p < 0.05 compared to saline-treated wild-type mice.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols employed in the cited studies.
Animals and Housing
-
Mouse Strains: Adult male and female C57BL/6J mice were used as wild-type controls. β2 subunit knockout mice (Chrnb2-/-) and α7 subunit knockout mice (Chrna7-/-), backcrossed onto the C57BL/6J background, were used to assess the role of these specific nAChR subunits.
-
Housing: Mice were housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water were available ad libitum. All experimental procedures were conducted in accordance with institutional animal care and use committee guidelines.
Drug Administration
-
This compound Hydrochloride: Dissolved in sterile 0.9% saline.
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Dosage: A dose of 1.0 mg/kg was found to be effective in reducing immobility without affecting baseline locomotor activity.[1]
-
Timing: Injections were administered 30 minutes prior to the behavioral tests.[1]
Behavioral Assays
-
Forced Swim Test (FST):
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Mice were placed individually into the cylinder for a 6-minute session. The duration of immobility (defined as the absence of all movement except for that necessary to keep the head above water) was recorded during the last 4 minutes of the test.
-
-
Tail Suspension Test (TST):
-
Apparatus: A horizontal bar elevated 50 cm from the floor.
-
Procedure: Mice were suspended by their tails from the bar using adhesive tape, placed approximately 1 cm from the tip of the tail. The duration of immobility (hanging passively) was recorded over a 6-minute period.
-
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
References
- 1. The nicotinic antagonist this compound has antidepressant-like effects in wild-type but not beta2- or alpha7-nicotinic acetylcholine receptor subunit knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cn.aminer.org [cn.aminer.org]
- 3. The nicotinic antagonist this compound has antidepressant-like effects in wild-type but not [beta]2- or [alpha]7-nicotinic acetylcholine receptor subunit knockout mice - ProQuest [proquest.com]
- 4. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mecamylamine and Varenicline for Smoking Cessation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two nicotinic acetylcholine (B1216132) receptor (nAChR) modulators, mecamylamine and varenicline (B1221332), for smoking cessation research. The information presented is supported by experimental data to assist researchers in understanding their distinct mechanisms, efficacy, and suitability for different research applications.
Mechanism of Action
Both this compound and varenicline target nAChRs but through different pharmacological actions, leading to distinct effects on the neurobiology of nicotine (B1678760) addiction.
This compound is a non-selective nAChR antagonist, meaning it blocks the effects of nicotine at these receptors.[1][2] By doing so, it is thought to reduce the rewarding effects of smoking.[3][4] this compound acts as a ganglionic blocker and was originally developed as an antihypertensive agent.[1][3] Its ability to cross the blood-brain barrier allows it to act on central nAChRs involved in nicotine dependence.[1]
Varenicline is a selective partial agonist of the α4β2 nAChR.[5][6][7] Its mechanism is twofold:
-
Agonist activity: Varenicline stimulates the α4β2 receptors, leading to a moderate and sustained release of dopamine (B1211576) in the nucleus accumbens. This helps to alleviate craving and withdrawal symptoms during smoking cessation.[5][8]
-
Antagonist activity: By binding to the α4β2 receptors, varenicline competitively blocks nicotine from binding, thus reducing the reinforcing and rewarding effects of smoking if a person relapses and smokes.[5][6]
Varenicline also displays full agonism on α7 nAChRs and is a partial agonist on α3β4 and α6β2 subtypes.[8]
References
- 1. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound (a nicotine antagonist) for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does this compound help people to stop smoking | Cochrane [cochrane.org]
- 5. m.youtube.com [m.youtube.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Varenicline for smoking cessation: efficacy, safety, and treatment recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Varenicline - Wikipedia [en.wikipedia.org]
validating the central effects of mecamylamine independent of peripheral blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mecamylamine with alternative pharmacological tools for validating its central effects, independent of peripheral nicotinic acetylcholine (B1216132) receptor (nAChR) blockade. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to facilitate a deeper understanding of this compound's central nervous system (CNS) activity.
Distinguishing Central from Peripheral Effects: The Challenge and a Key Tool
This compound, a non-selective, non-competitive antagonist of nAChRs, readily crosses the blood-brain barrier, making it a valuable tool for studying the role of central nicotinic systems in various physiological and pathological processes.[1][2] However, its utility is predicated on the ability to distinguish its central actions from its peripheral effects, such as ganglionic blockade which historically led to its use as an antihypertensive agent.[1][2]
A primary strategy to isolate the central effects of this compound involves the use of a peripherally restricted nAChR antagonist, most commonly hexamethonium (B1218175) . Hexamethonium, a quaternary ammonium (B1175870) compound, does not readily cross the blood-brain barrier and therefore primarily blocks peripheral nAChRs. By comparing the effects of this compound to those of hexamethonium in behavioral and physiological assays, researchers can infer the central contribution of this compound's actions. An effect observed with this compound but not with hexamethonium is likely mediated by central nAChRs.
Comparative Analysis of nAChR Antagonists
To provide a clear comparison, the following table summarizes the properties and potency of this compound and its key alternatives.
Table 1: Quantitative Comparison of nAChR Antagonists
| Compound | Primary Mechanism | Blood-Brain Barrier Penetration | Receptor Selectivity | IC50 / Ki Values (Human nAChRs) | Key Distinguishing Feature |
| This compound | Non-competitive antagonist (open channel blocker) | High | Non-selective | IC50: α3β4: 0.64 µM; α4β2: 2.5 µM; α3β2: 3.6 µM; α7: 6.9 µM[3][4] Ki: ~1.53 µM (rat brain membranes)[5] | Broad spectrum central and peripheral nAChR blockade. |
| Hexamethonium | Non-competitive antagonist (ganglionic blocker) | Low | Primarily peripheral nAChRs | IC50 (vs. Nicotine): 9.5 µM (rat sympathetic neurons)[6] | Used as a peripheral control to isolate central effects of other antagonists. |
| Dihydro-β-erythroidine (DHβE) | Competitive antagonist | High | Selective for α4β2* nAChRs | IC50: α4β2: 0.37 µM; α4β4: 0.19 µM[7] | Allows for the specific investigation of the role of α4β2* nAChRs in the CNS. |
| Varenicline | Partial agonist at α4β2* nAChRs; full agonist at α7 nAChRs | High | High affinity for α4β2* and α6β2* nAChRs | Ki: α4β2: 0.14 nM; α6β2: 0.12 nM (rat striatum)[8][9] | Acts as a functional antagonist in the presence of a full agonist like nicotine (B1678760).[10] |
Note: IC50 and Ki values can vary depending on the experimental conditions and assay used.
Experimental Evidence: Validating Central Effects
The central effects of this compound have been validated across numerous preclinical studies by demonstrating a behavioral or physiological change that is not replicated by hexamethonium.
Table 2: Comparative Behavioral Effects of this compound and Hexamethonium
| Behavioral Paradigm | Species | This compound Effect | Hexamethonium Effect | Interpretation of Central Effect | Reference |
| Radial Arm Maze (Working Memory) | Rat | Impaired choice accuracy | No impairment in choice accuracy | This compound's impairment of working memory is a central effect. | [11] |
| Nicotine Self-Administration | Rat | Dose-dependent decrease in nicotine infusions | No alteration in nicotine self-administration | The reinforcing effects of nicotine are mediated by central nAChRs, which are blocked by this compound. | [12] |
| Conditioned Emotional Response (Fear Memory) | Mouse | Attenuation of conditioned freezing | No effect on conditioned freezing | This compound's modulation of fear memory is centrally mediated. | [13] |
| Shock-Induced Fighting | Rat | Facilitation at low doses, inhibition at high doses | Attenuation of fighting at high doses | The biphasic effect of this compound on aggression is likely a central phenomenon. | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Nicotine Self-Administration in Rats
Objective: To assess the reinforcing effects of nicotine and the ability of this compound to block these effects.
Protocol:
-
Animal Preparation: Male Wistar rats are surgically implanted with an indwelling intravenous catheter into the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and an infusion pump.
-
Training: Rats are first trained to press a lever for food reinforcement on a fixed-ratio schedule.
-
Nicotine Self-Administration: Following training, lever pressing on the "active" lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion), while pressing the "inactive" lever has no consequence. Sessions are typically 1-2 hours daily.[15]
-
Antagonist Challenge: Prior to a self-administration session, rats are pre-treated with either this compound (e.g., 0.75-3.0 mg/kg, s.c.) or hexamethonium (e.g., 1.5-3.0 mg/kg, s.c.).[12]
-
Data Analysis: The number of infusions and lever presses are recorded. A significant reduction in nicotine infusions following this compound pre-treatment, but not hexamethonium, indicates a central blockade of nicotine reinforcement.
Radial Arm Maze in Rats
Objective: To evaluate the effects of nAChR antagonists on spatial working memory.
Protocol:
-
Apparatus: An elevated eight-arm radial maze with a central platform. Food rewards (e.g., sucrose (B13894) pellets) are placed at the end of each arm.
-
Habituation: Rats are habituated to the maze for several days, with food pellets scattered throughout the maze to encourage exploration.
-
Training: Rats are water-deprived and trained to find a water reward in all eight arms. A trial ends when all arms have been visited or after a set time (e.g., 10 minutes).
-
Testing: Once trained, rats are administered this compound (e.g., 10 mg/kg, i.p.) or hexamethonium (e.g., 20 mg/kg, i.p.) prior to the trial.
-
Data Analysis: The number of working memory errors (re-entry into a previously visited arm) and reference memory errors (entry into an arm that is never baited in a reference memory version of the task) are recorded. An increase in working memory errors with this compound but not hexamethonium points to a central cognitive deficit.[16][17]
Conditioned Emotional Response (Fear Conditioning) in Mice
Objective: To assess the role of central nAChRs in the acquisition and expression of fear memory.
Protocol:
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a distinct context for cued fear testing.
-
Conditioning: On the training day, a mouse is placed in the chamber and presented with a neutral conditioned stimulus (CS), such as a tone, which co-terminates with a mild, brief footshock (the unconditioned stimulus, US). This pairing is typically repeated several times.[1][18]
-
Contextual Fear Testing: 24 hours later, the mouse is returned to the same chamber, and freezing behavior (a fear response) is measured in the absence of the CS and US.
-
Cued Fear Testing: At a later time point, the mouse is placed in a novel context and, after a baseline period, is presented with the CS (tone). Freezing behavior is measured.
-
Antagonist Administration: this compound or hexamethonium is administered prior to the conditioning session to assess effects on memory acquisition, or prior to the testing session to assess effects on memory expression.
-
Data Analysis: The percentage of time spent freezing is quantified. A reduction in freezing behavior with this compound treatment suggests a central role for nAChRs in fear memory.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for validating its central effects.
Caption: Mechanism of this compound Action on nAChRs.
Caption: Experimental Workflow for Validating Central Effects.
Caption: Simplified nAChR Signaling Pathway and this compound's Point of Interruption.
References
- 1. Video: Trace Fear Conditioning in Mice [jove.com]
- 2. Analysis of this compound stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride, non-competitive antagonist of nicotinic receptors (CAS 826-39-1) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Difference in action sites between this compound and hexamethonium on nicotinic receptors of sympathetic neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. pnas.org [pnas.org]
- 11. Nicotinic Receptor Antagonists in Rats - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. animalab.eu [animalab.eu]
- 18. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
Efficacy of Mecamylamine in Combination with Nicotine Replacement Therapy: A Comparative Guide for Researchers
This guide provides a comprehensive assessment of the efficacy of mecamylamine combined with nicotine (B1678760) replacement therapy (NRT) for smoking cessation. It is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with alternative smoking cessation therapies, including NRT alone, varenicline (B1221332), and bupropion (B1668061). The information is supported by experimental data from clinical trials, with a focus on quantitative outcomes and detailed methodologies.
Comparative Efficacy of Smoking Cessation Therapies
The combination of this compound, a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, with NRT, a nicotinic agonist, is based on the rationale of simultaneously blocking the rewarding effects of nicotine from smoking while alleviating withdrawal symptoms.[1][2] Clinical trials have demonstrated that this combination therapy may offer a significant advantage over NRT alone. However, direct head-to-head trials comparing this combination with other first-line smoking cessation medications like varenicline and bupropion are limited. The following tables summarize the available efficacy data from various studies to facilitate an indirect comparison.
Table 1: Efficacy of this compound + NRT vs. NRT Alone
| Treatment Group | Study | Abstinence Rate (Follow-up) | Key Findings |
| This compound + Nicotine Patch | Rose et al. (1994)[3] | 37.5% (12 months) | Significantly more effective than nicotine patch alone.[3] |
| Nicotine Patch Alone | Rose et al. (1994)[3] | 4.2% (12 months) | |
| Pre-treatment with this compound + NRT | Rose et al. (1998)[2] | 40% (6 months) | Higher abstinence rate compared to NRT alone, though not statistically significant in this particular study.[4] |
| NRT Alone (pre-treatment) | Rose et al. (1998)[2] | 20% (6 months) |
Table 2: Efficacy of Varenicline vs. Placebo and Bupropion
| Treatment Group | Study | Abstinence Rate (Follow-up) | Key Findings |
| Varenicline | Gonzales et al. (2006)[5] | 44% (Weeks 9-12) | Significantly more effective than both bupropion and placebo.[5] |
| Bupropion SR | Gonzales et al. (2006)[5] | 30% (Weeks 9-12) | More effective than placebo.[5] |
| Placebo | Gonzales et al. (2006)[5] | 18% (Weeks 9-12) | |
| Varenicline | Ebbert et al. (2015)[6] | 32.1% (Weeks 15-24) | Varenicline demonstrated higher rates of smoking abstinence through gradual reduction.[6] |
| Placebo | Ebbert et al. (2015)[6] | 6.9% (Weeks 15-24) |
Table 3: Efficacy of Bupropion vs. NRT and Placebo
| Treatment Group | Study | Abstinence Rate (Follow-up) | Key Findings |
| Bupropion SR | Simon et al. (2004)[7] | 22% (12 months) | No significant difference compared to placebo when added to NRT and counseling.[7] |
| Placebo (+ NRT + Counseling) | Simon et al. (2004)[7] | 28% (12 months) | |
| Bupropion SR | McCarthy et al. (2008)[8] | End of Treatment: OR = 1.97 vs. Placebo | Bupropion SR increased abstinence rates at the end of treatment.[8] |
| Placebo | McCarthy et al. (2008)[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the key therapies discussed.
This compound in Combination with NRT (Rose et al. studies)
-
Participant Population: Healthy adult smokers, typically smoking at least 20 cigarettes per day.[2][3]
-
Inclusion/Exclusion Criteria: Participants were generally in good health, without contraindications to the study medications. Exclusion criteria often included current use of other smoking cessation aids, history of certain medical conditions (e.g., seizure disorders for bupropion), and pregnancy or breastfeeding.[9]
-
Randomization and Blinding: Studies were typically randomized and double-blind, with participants assigned to receive either the active combination therapy or a control (e.g., NRT plus placebo).[3]
-
Intervention:
-
This compound: Oral administration, with doses typically ranging from 2.5 mg to 10 mg daily, often administered in divided doses.[2][3] In some protocols, this compound treatment was initiated before the target quit date to help extinguish the rewarding effects of smoking.[2]
-
Nicotine Replacement Therapy: Transdermal nicotine patches were commonly used, with dosages typically starting at 21 mg/day and tapered over several weeks.[2][3]
-
-
Biochemical Verification of Abstinence: Smoking abstinence was typically verified by measuring expired air carbon monoxide (CO) levels. A common cutoff for confirming abstinence is a CO level of 8 parts per million (ppm) or less.[3]
Varenicline
-
Participant Population: Adult smokers motivated to quit, typically smoking 10 or more cigarettes per day.[6][10]
-
Intervention: Varenicline was administered orally, with a titration phase starting with 0.5 mg once daily and increasing to 1 mg twice daily. The total treatment duration was typically 12 weeks, with some studies exploring longer durations.[6][10][11] Participants were often instructed to set a target quit date within 1-2 weeks of starting treatment.[10]
-
Counseling: Participants in varenicline trials usually received behavioral counseling as an adjunct to pharmacotherapy.[11]
-
Biochemical Verification of Abstinence: Abstinence was confirmed using expired air CO measurements.[12]
Bupropion
-
Participant Population: Adult smokers, with some studies specifically including populations with a history of depression or cardiovascular disease.[7][13]
-
Intervention: Bupropion SR (sustained-release) was administered orally, typically starting at 150 mg once daily for three days, then increasing to 150 mg twice daily. Treatment usually began 1-2 weeks before the target quit date and continued for 7 to 12 weeks.[7][13][14]
-
Concomitant Therapy: Bupropion has been studied as a monotherapy and in combination with NRT and/or behavioral counseling.[7][14]
-
Biochemical Verification of Abstinence: Abstinence was confirmed through expired air CO levels and, in some studies, salivary cotinine (B1669453) levels.[7][14]
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound in combination with NRT involves the modulation of the nicotinic acetylcholine receptor (nAChR) signaling pathway, which is central to nicotine addiction.
Nicotine's Effect on the Dopamine (B1211576) Reward Pathway
Nicotine from cigarettes acts as an agonist at nAChRs, particularly the α4β2 subtype, located on dopamine neurons in the ventral tegmental area (VTA).[15][16] This activation leads to the release of dopamine in the nucleus accumbens (NAc), a key component of the brain's reward system.[17][18][19] This dopamine release reinforces smoking behavior, leading to addiction.
Figure 1: Simplified signaling pathway of nicotine-induced reward.
Mechanism of this compound and NRT Combination Therapy
The combination of this compound and NRT aims to disrupt this pathway at two key points. NRT provides a controlled dose of nicotine to mitigate withdrawal symptoms by partially stimulating nAChRs. This compound, as a non-competitive antagonist, blocks the nAChRs, thereby preventing nicotine from cigarettes from exerting its rewarding effects.[20] This dual action is hypothesized to reduce the motivation to smoke and facilitate extinction of the smoking habit.[9]
Figure 2: Mechanism of action of this compound and NRT combination therapy.
Experimental Workflow for a Typical Smoking Cessation Clinical Trial
The following diagram illustrates a generalized workflow for a clinical trial evaluating a smoking cessation therapy.
Figure 3: Generalized experimental workflow for a smoking cessation clinical trial.
References
- 1. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine-mecamylamine treatment for smoking cessation: the role of pre-cessation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound combined with nicotine skin patch facilitates smoking cessation beyond nicotine patch treatment alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (a nicotine antagonist) for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic Receptor-Based Therapeutics and Candidates for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Varenicline on Smoking Cessation Through Smoking Reduction | Clinical Trial - American College of Cardiology [acc.org]
- 7. Bupropion for smoking cessation: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized controlled clinical trial of bupropion SR and individual smoking cessation counseling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Varenicline for smoking cessation in individuals who smoke cigarettes and use electronic cigarettes: a double-blind, randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Nicotinic Acetylcholine Receptors and Nicotine Addiction: A Brief Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurosciencenews.com [neurosciencenews.com]
- 18. Dopamine Signaling in reward-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unraveling the Reward Behavior: Mechanisms underlying the Dopamine Signaling Pathway | Fujita Health University [fujita-hu.ac.jp]
- 20. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mecamylamine's Antidepressant-Like Effects and Traditional Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antidepressant-like effects of mecamylamine, a non-selective nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, with those of traditional antidepressants, primarily Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs). The information presented is based on available preclinical and clinical experimental data.
Executive Summary
This compound has demonstrated antidepressant-like properties in preclinical animal models, primarily through the antagonism of α4β2 and α7 nicotinic acetylcholine receptors. This mechanism of action, centered on the cholinergic system, presents a novel approach compared to traditional antidepressants that primarily target monoaminergic systems. However, clinical trials with this compound's S-enantiomer, TC-5214, as an adjunctive therapy for major depressive disorder, have not shown superiority over placebo. This contrasts with the established, albeit sometimes modest, efficacy of traditional antidepressants. This guide will delve into the quantitative data from these studies, detail the experimental protocols used, and visualize the proposed signaling pathways.
Data Presentation: Preclinical and Clinical Findings
The following tables summarize the quantitative data from key preclinical and clinical studies.
Table 1: Preclinical Antidepressant-Like Effects in Rodent Models
| Compound | Animal Model | Behavioral Test | Dose | Key Finding (Compared to Control/Vehicle) | Citation |
| This compound | Mouse (C57BL/6J) | Tail Suspension Test (TST) | 1.0 mg/kg, i.p. | Significant decrease in immobility time. | [1] |
| This compound | Mouse (C57BL/6J) | Forced Swim Test (FST) | 1.0 mg/kg, i.p. | Significant decrease in immobility time. | [1] |
| TC-5214 (S-mecamylamine) | Mouse (Swiss) | Forced Swim Test (FST) | 0.1, 1, 3 mg/kg, i.p. | Statistically significant decrease in immobility duration at all doses. | [2] |
| Fluoxetine (SSRI) | Mouse (Swiss) | Forced Swim Test (FST) | 5, 10 mg/kg, i.p. | Statistically significant decrease in immobility duration at both doses. | [2] |
| Imipramine (B1671792) (TCA) | Mouse (NMRI) | Tail Suspension Test (TST) | 30 mg/kg | Responsive in high immobility scorers, reducing immobility. | [3] |
| Desipramine (TCA) | Rat | Forced Swim Test (FST) | Not Specified | Reduced floating behavior and increased climbing behavior. | [4] |
Table 2: Clinical Efficacy in Major Depressive Disorder
| Compound | Study Phase | Population | Primary Endpoint | Key Finding | Citation |
| TC-5214 (dexthis compound) + SSRI/SNRI | Phase III (Fixed Dose) | Patients with inadequate response to prior antidepressant therapy | Change in MADRS total score from randomization to treatment end | No statistically significant improvements in MADRS total score versus placebo. | |
| TC-5214 (dexthis compound) + SSRI/SNRI | Phase III (Flexible Dose) | Patients with inadequate response to prior antidepressant therapy | Change in MADRS total score from randomization to treatment end | No significant differences were seen for change in MADRS total score with TC-5214 versus placebo. |
Experimental Protocols
Detailed methodologies for the key behavioral assays cited are provided below.
Forced Swim Test (FST) in Mice
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity.
-
Apparatus: A transparent cylindrical tank (typically 20 cm in diameter and 30-50 cm in height) is filled with water (23-25°C) to a depth of 15-20 cm, preventing the mouse from touching the bottom with its tail or hind limbs.
-
Procedure:
-
Mice are individually placed into the water-filled cylinder.
-
The total test duration is typically 6 minutes.
-
Behavior is often recorded via a video camera for later analysis.
-
-
Data Analysis: The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST) in Mice
The Tail Suspension Test is another common behavioral paradigm to assess antidepressant-like efficacy.
-
Apparatus: A suspension box or a horizontal bar is used, from which the mouse can be suspended by its tail. The suspension height should be sufficient to prevent the mouse from reaching any surfaces.
-
Procedure:
-
A piece of adhesive tape is attached to the mouse's tail (approximately 1-2 cm from the tip).
-
The mouse is then suspended by the tape from the suspension bar.
-
The total test duration is typically 6 minutes.
-
Behavior is recorded for subsequent scoring.
-
-
Data Analysis: The primary endpoint is the total duration of immobility over the 6-minute test period. Immobility is characterized by the absence of any limb or body movements, except for those required for respiration. A reduction in immobility time suggests an antidepressant-like effect.
Signaling Pathways and Mechanisms of Action
The antidepressant-like effects of this compound and traditional antidepressants are mediated by distinct primary mechanisms, although they may converge on downstream pathways.
This compound's Mechanism of Action
This compound acts as a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) in the central nervous system. Its antidepressant-like effects are believed to be primarily mediated through the blockade of α4β2 and α7 nAChR subtypes. This antagonism is thought to modulate the release of various neurotransmitters, including dopamine (B1211576) and serotonin, thereby influencing mood and behavior.
This compound's primary mechanism of action.
Traditional Antidepressant (SSRI) Mechanism of Action
Selective Serotonin Reuptake Inhibitors (SSRIs), a common class of traditional antidepressants, function by blocking the reuptake of serotonin at the serotonin transporter (SERT) on the presynaptic neuron. This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Chronic administration of SSRIs leads to downstream adaptive changes, including alterations in receptor sensitivity and the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which are thought to contribute to their therapeutic effects.
Simplified signaling pathway of SSRIs.
Experimental Workflow: Preclinical Antidepressant Screening
The following diagram illustrates a typical workflow for screening the antidepressant-like effects of a compound in a preclinical setting.
Preclinical screening workflow.
Conclusion
This compound demonstrates clear antidepressant-like effects in preclinical rodent models, operating through a distinct mechanism involving the antagonism of nicotinic acetylcholine receptors. This provides a compelling rationale for exploring the cholinergic system as a target for novel antidepressant therapies. However, the translation of these preclinical findings to clinical efficacy has been unsuccessful to date, with Phase III clinical trials of its S-enantiomer, TC-5214, failing to demonstrate a significant benefit over placebo as an adjunctive treatment for major depressive disorder. In contrast, traditional antidepressants, such as SSRIs and TCAs, have a long-standing, though not universally effective, clinical track record. Future research may need to explore different patient populations, alternative dosing strategies, or more selective nicotinic receptor modulators to harness the therapeutic potential of targeting the cholinergic system for the treatment of depression.
References
- 1. d-nb.info [d-nb.info]
- 2. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two Phase III randomised double-blind studies of fixed-dose TC-5214 (dexthis compound) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Window of Mecamylamine for CNS Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecamylamine, a non-selective, non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), has a history that traces back to its use as an antihypertensive agent.[1] Its ability to readily cross the blood-brain barrier has pivoted its modern therapeutic investigation toward a range of Central Nervous System (CNS) disorders.[1] Notably, the doses explored for CNS applications are approximately three times lower than those required for hypertension, a critical factor that narrows the therapeutic window and aims to minimize peripheral side effects.[1] This guide provides a comprehensive comparison of this compound's performance against other therapeutic alternatives, supported by experimental data, to validate its potential therapeutic window in CNS applications such as major depressive disorder, Tourette's syndrome, and cognitive function.
Mechanism of Action
This compound functions as a non-competitive antagonist by blocking the open ion channel of nAChRs, thereby preventing the influx of cations like Na+ and Ca2+ that lead to neuronal depolarization.[2] This action modulates downstream signaling cascades crucial for neuronal function.
Comparative Efficacy and Safety
The therapeutic potential of this compound in CNS disorders has been explored in several clinical trials. This section compares its efficacy and safety profile with relevant alternatives.
Major Depressive Disorder (MDD)
This compound, specifically its S-enantiomer TC-5214 (dexthis compound), was investigated as an adjunct therapy for patients with MDD who had an inadequate response to first-line treatments like SSRIs or SNRIs. However, Phase III clinical trials did not demonstrate a statistically significant antidepressant effect.
Table 1: Efficacy of Adjunct TC-5214 (this compound) in MDD (Phase III Data)
| Study | Treatment Arm | N | Baseline MADRS Score (Mean) | Change from Baseline in MADRS Score (LS Mean) | p-value vs. Placebo |
| Study 004 | TC-5214 0.5 mg BID | - | - | -12.1 | Not Significant |
| TC-5214 2 mg BID | - | - | -11.8 | Not Significant | |
| TC-5214 4 mg BID | - | - | -11.3 | Not Significant | |
| Placebo | - | - | -11.2 | - | |
| Study 005 | TC-5214 0.1 mg BID | - | - | -11.6 | Not Significant |
| TC-5214 1 mg BID | - | - | -12.2 | Not Significant | |
| TC-5214 4 mg BID | - | - | -12.2 | Not Significant | |
| Placebo | - | - | -12.7 | - |
MADRS: Montgomery-Åsberg Depression Rating Scale; LS: Least Squares; BID: Twice Daily.
Table 2: Comparison of Common Side Effects in MDD Adjunct Therapies
| Drug Class | Examples | Common Side Effects |
| nAChR Antagonist | This compound (TC-5214) | Constipation, Dizziness, Dry Mouth |
| Atypical Antipsychotics | Aripiprazole, Quetiapine | Weight Gain, Sedation, Metabolic Disturbances |
| Dopamine (B1211576)/Norepinephrine (B1679862) Reuptake Inhibitor | Bupropion | Insomnia, Dry Mouth, Nausea |
Bupropion, another agent with nAChR antagonistic properties alongside dopamine and norepinephrine reuptake inhibition, is a notable comparator.[3][4]
Tourette's Syndrome
This compound has been studied as both a monotherapy and an adjunctive treatment for Tourette's syndrome, with mixed results. While it did not significantly reduce tic severity as a monotherapy, some studies suggest a potential benefit in stabilizing mood and reducing depression in this patient population.
Table 3: this compound Performance in Tourette's Syndrome
| Study Type | Dosage | Key Findings | Reported Side Effects |
| Retrospective Study | 2.5-5 mg/day | Reduction in mean Clinical Global Impression (CGI) score from 4.4 to 2.3. | Headache, Mild Constipation, "Racing Heart" Sensation, Decreased Blood Pressure |
| Double-Blind, Placebo-Controlled Trial | 2.5-7.5 mg/day | No significant difference from placebo in reducing tics. Potential reduction in sudden mood changes and depression. | Well-tolerated with no significant changes in vital signs or blood work. |
The standard of care for Tourette's syndrome often involves alpha-2 adrenergic agonists and dopamine-receptor blocking agents, which carry their own side effect profiles.[5][6]
Table 4: Comparison with Standard Treatments for Tourette's Syndrome
| Drug Class | Examples | Common Side Effects |
| nAChR Antagonist | This compound | Constipation, Headache, Dizziness |
| Alpha-2 Adrenergic Agonists | Clonidine, Guanfacine | Sedation, Drowsiness, Hypotension |
| Dopamine Receptor Antagonists | Haloperidol, Risperidone | Weight Gain, Extrapyramidal Symptoms, Sedation |
Cognitive Function
The impact of this compound on cognitive function is complex and appears to be dose-dependent. Studies have shown that higher doses (e.g., 10 mg) can impair attention and memory. In a direct comparison, this compound worsened performance on several measures of attention compared to both placebo and the nAChR partial agonist varenicline.
Table 5: this compound's Effect on Cognitive Performance
| Study | Drug/Dosage | Cognitive Domain | Outcome |
| Crossover Study | This compound 10 mg | Attention | Worsened performance on Continuous Performance Test (CPT-IP) compared to placebo and varenicline. |
| Varenicline 1 mg | Attention | Better performance on CPT-IP compared to this compound. |
Varenicline, primarily used for smoking cessation, acts as a partial agonist at α4β2 nAChRs, which is believed to be the mechanism behind its therapeutic effects.[7][8]
Experimental Protocols
Adjunct Therapy for Major Depressive Disorder (Based on TC-5214 Phase III "Renaissance Program")
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Patient Population: Adults (18-65 years) with a diagnosis of MDD who had an inadequate response to 8 weeks of open-label treatment with an SSRI or SNRI.
-
Intervention: Patients were randomized to receive fixed or flexible doses of TC-5214 (ranging from 0.1 mg to 4 mg twice daily) or placebo as an adjunct to their ongoing antidepressant for 8 weeks.[9]
-
Primary Outcome Measure: Change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from randomization to the end of the 8-week treatment period.[9]
-
Exclusion Criteria: Included a lifetime history of bipolar disorder or psychotic disorders, and a history of suicide attempts within the past year.
Monotherapy for Tourette's Syndrome
-
Study Design: 8-week multicenter, double-blind, placebo-controlled study.
-
Patient Population: Children and adolescents (8-17 years) with a DSM-IV diagnosis of Tourette's disorder.
-
Intervention: Random assignment to this compound (2.5 to 7.5 mg/day) or placebo.
-
Primary Efficacy Measures: Tourette's Disorder Scale-Clinician Rated (TODS-CR) and the 21-point Clinical Global Improvement (CGI) scale.
-
Secondary Efficacy Measures: Yale Global Tic Severity Scale (YGTSS) and a rage-attack scale.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's non-competitive antagonism of nAChRs and its impact on downstream signaling.
Caption: Workflow of the Phase III clinical trials for TC-5214 in Major Depressive Disorder.
Conclusion
The therapeutic window for this compound in CNS applications is narrow and indication-specific. While initial hypotheses were promising, particularly for major depressive disorder, large-scale clinical trials failed to demonstrate efficacy as an adjunct treatment. Its role in Tourette's syndrome appears limited, with potential benefits for comorbid mood symptoms rather than tics themselves. In the cognitive domain, this compound has been shown to impair function at doses tested, suggesting that nAChR antagonism may not be a viable strategy for cognitive enhancement.
For researchers and drug development professionals, these findings underscore the complexity of targeting the nicotinic acetylcholine receptor system. The non-selective nature of this compound, while allowing for broad investigation, may also contribute to its mixed efficacy and side effect profile. Future research may need to focus on more subtype-selective nAChR modulators to achieve a more favorable balance of efficacy and tolerability in specific CNS disorders. The data presented in this guide suggests that while this compound is a valuable research tool, its therapeutic window for the CNS applications discussed is not well-validated for clinical use.
References
- 1. This compound prevents neuronal apoptosis induced by glutamate and low potassium via differential anticholinergic-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A study to assess the efficacy and safety of TC-5214 as an adjunct therapy in patients with major depressive disorder (MDD) [astrazenecaclinicaltrials.com]
- 5. Tourette's Syndrome | AAFP [aafp.org]
- 6. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 8. Treatment of Tourette Syndrome | Tourette Syndrome | CDC [cdc.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Mecamylamine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Mecamylamine, a potent nicotinic acetylcholine (B1216132) receptor antagonist, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulatory standards.
Understanding the Hazard Profile of this compound
This compound hydrochloride is classified as a toxic solid.[1] Ingestion can be harmful, and it is crucial to prevent its release into the environment.[1][2] Safety Data Sheets (SDS) emphasize that this compound should not be emptied into drains or disposed of in regular trash.[1][2]
Core Principles of this compound Disposal
The fundamental principle for this compound disposal is to treat it as a hazardous waste.[3] This necessitates disposal through an approved waste disposal plant or a licensed hazardous material disposal company.[1][4] It is the responsibility of the waste generator to ensure that the disposal method complies with all federal, state, and local regulations.[3][5]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE) to prevent accidental exposure.
-
Gloves: Wear chemical-resistant gloves.[4]
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used.[3]
Waste Segregation and Collection
Proper segregation of this compound waste is crucial to prevent unintended chemical reactions and to ensure correct disposal streams.
-
Designated Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be in good condition and compatible with the chemical.
-
Solid Waste: Unused or expired this compound, as well as contaminated materials such as weighing paper and disposable labware, should be collected in this container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container. Do not mix with other solvent waste unless permitted by your institution's waste management guidelines.
Packaging and Labeling
Proper packaging and labeling are essential for the safe transport and disposal of hazardous waste.
-
Secure Sealing: Ensure the waste container is tightly sealed to prevent leaks or spills.
-
Hazardous Waste Label: The container must be labeled with the words "Hazardous Waste."
-
Contents Identification: Clearly identify the contents as "this compound Waste" and include any other components of the waste stream.
Storage
Store the sealed and labeled this compound waste container in a designated hazardous waste accumulation area.
-
Secure Location: The storage area should be secure and accessible only to authorized personnel.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.
-
Incompatible Materials: Do not store this compound waste with incompatible materials, such as strong oxidizing agents.[1]
Disposal
The final step is the transfer of the hazardous waste to a certified disposal facility.
-
Engage a Licensed Waste Contractor: Arrange for the collection of the this compound waste by a licensed hazardous waste disposal company.
-
Manifesting: Ensure that all required hazardous waste manifests are completed accurately. This documentation tracks the waste from the point of generation to its final disposal.
-
Regulatory Compliance: The disposal must be carried out in accordance with the Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.[6][7] The sewer disposal of hazardous waste pharmaceuticals is prohibited.[8]
Quantitative Data Summary: this compound Hydrochloride Properties
| Property | Value | Source |
| Solubility in Water | 50 mg/ml | Sigma-Aldrich |
| Solubility in Ethanol | 20 mg/ml | Cayman Chemical |
| Solubility in DMSO | 5 mg/ml | Cayman Chemical |
| Storage Temperature | -20°C (long-term) | Cayman Chemical |
Note: This data is for this compound Hydrochloride. Solubility and stability may vary for other forms.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Mecamylamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Mecamylamine, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure the integrity of your research.
Personal Protective Equipment (PPE) for this compound
The appropriate level of personal protective equipment is critical to prevent exposure when handling this compound. The following table summarizes the recommended PPE based on the quantity of the substance being handled.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety glasses with side shields or goggles. A full-face shield may be required for supplementary protection.[1] | Essential for protecting against dust particles and splashes. Contact lenses may absorb and concentrate irritants and should be worn with caution.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, PVC, or low-protein, powder-free latex).[1] | Double gloving is recommended.[1] Always inspect gloves for tears or punctures before use. Hands should be washed and dried thoroughly after glove removal.[1] |
| Body Protection | Laboratory coat. For larger quantities or manufacturing operations, disposable coveralls of low permeability are recommended.[1] | For quantities up to 500 grams, a lab coat may be sufficient.[1] For quantities over 1 kilogram, disposable coveralls and shoe covers are advised.[1] In emergencies, a vinyl suit may be necessary.[1] |
| Respiratory Protection | A dust respirator or enclosed local exhaust ventilation (fume hood) is required where dust may be generated.[1] | For manufacturing operations, air-supplied full body suits may be necessary for advanced respiratory protection.[1] |
Quantitative Safety Data
This table provides key quantitative data for this compound hydrochloride, crucial for risk assessment and emergency planning.
| Parameter | Value | Source |
| Oral LD50 (rat) | 208 mg/kg | |
| Intraperitoneal LD50 (rat) | 53 mg/kg | |
| Subcutaneous LD50 (rat) | 177 mg/kg | |
| Solubility in water | Miscible (21.2 g/100 ml) | [1] |
| Solubility in ethanol | 8.2 g/100 ml | [1] |
| Solubility in DMSO | ~5 mg/ml | [2][3] |
| Solubility in Dimethyl Formamide (B127407) | ~2 mg/ml | [2][3] |
| Storage Temperature | -20°C for long-term storage.[2][3] Room temperature (20°C to 25°C) is also acceptable.[4] | [2][3][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and regulatory compliance. The following workflow outlines the key steps.
Caption: Operational Workflow for Handling this compound.
Experimental Protocols
Preparation of Stock Solutions: this compound hydrochloride is soluble in various solvents.[2][3] For aqueous solutions, it can be dissolved directly in buffers like PBS (pH 7.2) to a concentration of approximately 5 mg/ml.[2][3] For organic stock solutions, solvents such as ethanol, DMSO, and dimethyl formamide can be used.[2][3] It is recommended to purge organic solvents with an inert gas.[2][3] Aqueous solutions should ideally be used within one day.[2][3]
Handling Precautions:
-
Avoid all personal contact, including inhalation of dust.[1]
-
Wear appropriate protective clothing when there is a risk of exposure.[1]
-
Use in a well-ventilated area, preferably a fume hood, to avoid dust generation.[1][5]
-
Empty containers may contain residual dust and should be handled with care.[1] Do not cut, drill, grind, or weld such containers.[1]
Emergency and Disposal Plan
Prompt and correct response to emergencies is crucial. The following decision tree outlines the steps to take in various scenarios.
Caption: Emergency Response and Disposal Plan for this compound.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[1]
-
Containment: Collect all waste in clearly labeled, sealed containers to prevent reuse.[1]
-
Regulations: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[1]
-
Method: Consult with a licensed hazardous material disposal company.[5] Incineration in a facility equipped with an afterburner and scrubber may be a suitable disposal method.[5] Do not allow wash water from cleaning equipment to enter drains.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
